2-(4-Fluorophenyl)azepane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenyl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c13-11-7-5-10(6-8-11)12-4-2-1-3-9-14-12/h5-8,12,14H,1-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRNAJNHLFLGFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394283 | |
| Record name | 2-(4-fluorophenyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168890-44-6 | |
| Record name | 2-(4-fluorophenyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: The Imperative for Stereochemical Control in Modern Drug Discovery
An In-depth Technical Guide to the Stereoselective Synthesis of 2-(4-Fluorophenyl)azepane
The azepane scaffold is a privileged seven-membered nitrogen heterocycle that features prominently in a multitude of biologically active compounds and approved pharmaceuticals. Its conformational flexibility allows it to effectively mimic peptide turns and present substituents in unique three-dimensional arrangements, making it a valuable building block for probing complex biological targets. When substituted at the C2 position with an aryl group, such as a 4-fluorophenyl moiety, the resulting chiral center becomes a critical determinant of pharmacological activity. The distinct spatial orientation of the aryl group in the (R)- and (S)-enantiomers can lead to vastly different binding affinities, efficacies, and metabolic profiles. Consequently, the development of robust, scalable, and stereoselective synthetic routes to access enantiomerically pure 2-arylazepanes is a paramount objective for researchers in medicinal chemistry and process development.
This guide provides an in-depth exploration of modern, field-proven strategies for the stereoselective synthesis of 2-(4-Fluorophenyl)azepane. Moving beyond a simple recitation of protocols, we will dissect the underlying principles of stereocontrol, evaluate the strategic advantages of each approach, and provide detailed, actionable methodologies suitable for the discerning researcher. The focus is on causality—understanding why a particular catalyst or reagent is chosen and how it orchestrates the desired stereochemical outcome.
Strategic Overview: Pathways to Enantiopure 2-(4-Fluorophenyl)azepane
The synthesis of the target molecule hinges on the effective construction of the chiral C2-stereocenter. Broadly, this can be achieved through two primary strategic disconnections:
-
Asymmetric Transformation of a Prochiral Precursor: This is arguably the most elegant and efficient strategy. It involves the creation of the stereocenter on a pre-formed seven-membered ring. The key intermediate is the prochiral cyclic imine, 2-(4-fluorophenyl)-3,4,5,6-tetrahydro-2H-azepine.
-
Ring-Expansion and Cyclization Strategies: These methods build the azepane ring itself in a stereocontrolled fashion, often leveraging chirality from a smaller, more readily accessible precursor.
This guide will focus primarily on the first strategy, which offers high convergence and modularity. We will detail two of the most powerful contemporary methods for the asymmetric reduction of cyclic imines: Catalytic Asymmetric Hydrogenation and Biocatalytic Imine Reduction.
Figure 1: High-level synthetic strategies for accessing stereochemically pure 2-(4-Fluorophenyl)azepane.
Methodology 1: Chiral Catalyst-Mediated Asymmetric Hydrogenation
Asymmetric hydrogenation is a cornerstone of modern organic synthesis, offering exceptional levels of enantioselectivity and operational simplicity. The strategy relies on the reduction of the C=N bond of the cyclic imine precursor using hydrogen gas in the presence of a chiral transition metal catalyst. Iridium and Rhodium complexes bearing chiral phosphine ligands are particularly effective for this transformation.[1]
Principle of Stereoselection (The Causality)
The success of this method lies in the formation of a transient, diastereomeric metal-imine complex. The chiral ligand creates a highly structured, three-dimensional pocket around the metal center. The prochiral imine substrate can coordinate to the metal in two possible ways (via its Re or Si face). Due to steric interactions between the substrate (specifically the bulky 4-fluorophenyl group) and the chiral scaffolding of the ligand, one of these coordination modes is significantly more stable than the other. The delivery of hydride from the metal to the imine carbon then occurs preferentially from the less hindered face of this favored complex, leading to the formation of one enantiomer of the product in high excess.
Figure 2: Simplified mechanism for catalyst-directed asymmetric imine hydrogenation.
Experimental Protocol: A Self-Validating System
This protocol is adapted from established procedures for the asymmetric hydrogenation of cyclic 2-aryl imines.[1]
Step 1: Synthesis of 2-(4-Fluorophenyl)-3,4,5,6-tetrahydro-2H-azepine (Imine Precursor)
-
To a flame-dried, argon-purged flask, add ε-caprolactam (1.0 eq).
-
Dissolve in anhydrous THF.
-
Cool the solution to 0 °C and add a solution of 4-fluorophenylmagnesium bromide (1.2 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude hemiaminal intermediate.
-
Dissolve the crude hemiaminal in anhydrous dichloromethane.
-
Cool to -78 °C and add trifluoromethanesulfonic anhydride (Tf₂O, 1.5 eq) followed by dropwise addition of a non-nucleophilic base such as 2,6-lutidine (2.0 eq).
-
Stir at -78 °C for 2 hours, then allow to warm to room temperature.
-
Quench with saturated aqueous NaHCO₃ solution and extract with dichloromethane (3x).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the target imine.
Step 2: Asymmetric Hydrogenation
-
In a high-pressure autoclave, add the catalyst precursor [Ir(COD)Cl]₂ (0.5 mol%) and the chiral ligand, for example (R,R)-f-spiroPhos (1.1 mol%).[1]
-
Purge the vessel with argon.
-
Add the solvent (e.g., degassed dichloromethane or toluene).
-
Stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.
-
Add a solution of the 2-(4-Fluorophenyl)-3,4,5,6-tetrahydro-2H-azepine (1.0 eq) in the same solvent.
-
Seal the autoclave, purge with H₂ gas (3x), and then pressurize to the desired pressure (e.g., 50 bar).
-
Stir the reaction at a controlled temperature (e.g., 30 °C) for 16-24 hours.
-
Carefully vent the autoclave and purge with argon.
-
Concentrate the reaction mixture in vacuo.
-
The enantiomeric excess (e.e.) of the crude product should be determined by chiral HPLC or SFC analysis.
-
Purify by column chromatography to yield the enantiomerically enriched 2-(4-Fluorophenyl)azepane.
Data & Expected Outcomes
The following table presents representative data for analogous transformations found in the literature. High yields and excellent enantioselectivities are anticipated for this substrate.
| Catalyst System | Substrate Type | Yield (%) | e.e. (%) | Reference |
| [Ir]-(R,R)-f-spiroPhos | 2-Aryl-Δ¹-piperideine | >95% | up to 98% | [1] |
| [Ni]-Ligand | Cyclic Aldimines | up to 99% | up to 99.8% | [2] |
Methodology 2: Biocatalytic Asymmetric Reduction with Imine Reductases (IREDs)
Biocatalysis offers a powerful, sustainable, and often highly selective alternative to traditional chemical catalysis. Imine reductases (IREDs) are a class of enzymes that catalyze the asymmetric reduction of C=N bonds using a nicotinamide cofactor (NADH or NADPH) as the hydride source.[3]
Principle of Stereoselection (The Causality)
The exquisite stereoselectivity of IREDs stems from the precisely defined three-dimensional architecture of the enzyme's active site. The substrate, 2-(4-fluorophenyl)-3,4,5,6-tetrahydro-2H-azepine, is bound within this chiral pocket through a series of specific non-covalent interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces). This binding event locks the imine into a single, preferred conformation. The nicotinamide cofactor is also positioned in close proximity, and the transfer of a hydride ion (H⁻) to the imine carbon can only occur from one specific face. This enzyme-enforced geometry ensures the formation of a single product enantiomer. Modern enzyme engineering techniques allow for the rapid generation of IRED variants with tailored substrate specificities and selectivities.
Figure 3: Biocatalytic cycle for IRED-mediated reduction with cofactor recycling.
Experimental Protocol: A Self-Validating System
This protocol is a generalized procedure based on established methods for IRED-catalyzed reductions.[3] A screening of commercially available IRED kits is the mandatory first step to identify the optimal enzyme ("hit") for this specific substrate.
Step 1: IRED Screening
-
Prepare a stock solution of the imine precursor in a water-miscible co-solvent (e.g., DMSO, isopropanol).
-
In a 96-well microtiter plate, dispense buffer (e.g., 100 mM potassium phosphate, pH 7.5), NAD(P)H cofactor, and a cofactor recycling system (e.g., glucose and glucose dehydrogenase).
-
Add a different IRED enzyme from a screening kit to each well.
-
Initiate the reaction by adding the imine stock solution to each well (final substrate concentration typically 10-50 mM).
-
Seal the plate and incubate at a controlled temperature (e.g., 30 °C) with shaking for 24 hours.
-
Quench the reactions by adding a water-immiscible solvent (e.g., ethyl acetate) containing a base (e.g., Na₂CO₃).
-
Analyze the organic extracts by chiral GC or HPLC to determine conversion and enantiomeric excess for each enzyme.
Step 2: Preparative Scale Bioreduction
-
To a temperature-controlled reaction vessel, add phosphate buffer (pH 7.5).
-
Add D-glucose (e.g., 1.1 eq) for the cofactor recycling system.
-
Add NADP⁺ (e.g., 0.01 eq).
-
Add the glucose dehydrogenase (GDH) for recycling.
-
Add the optimal IRED identified from the screen (lyophilized powder or solution).
-
Stir until all components are dissolved.
-
Add the 2-(4-Fluorophenyl)-3,4,5,6-tetrahydro-2H-azepine substrate, either neat or as a solution in a minimal amount of co-solvent. A fed-batch approach may be used for higher concentrations to avoid substrate inhibition.[3]
-
Maintain the pH of the reaction at 7.5 using a pH-stat with automated addition of dilute NaOH.
-
Stir at 30 °C for 24-48 hours, monitoring conversion by HPLC or GC.
-
Upon completion, basify the mixture to pH >10 and extract with a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate) (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the enantiomerically pure product.
Data & Expected Outcomes
Enzymatic reductions are renowned for their near-perfect stereoselectivity.
| Enzyme Source | Substrate Type | Conversion (%) | e.e. (%) | Reference |
| IREDs | 2-Substituted cyclic imines | >99% | up to >99% (S) | [3] |
Comparative Analysis & Field Insights
| Feature | Catalytic Asymmetric Hydrogenation | Biocatalytic (IRED) Reduction |
| Stereoselectivity | Generally excellent (90-99.8% e.e.). | Typically outstanding (>99% e.e.). |
| Substrate Scope | Broad. Tolerant of many functional groups. | Can be substrate-specific. Requires initial screening. |
| Development Time | Faster initial setup if a known catalyst works. Ligand synthesis can be complex. | Requires initial enzyme screening. Protein engineering can optimize for new substrates. |
| Scalability | Well-established for large-scale industrial processes. | Readily scalable; fed-batch processes can achieve high product titers. |
| Reaction Conditions | Often requires high pressure H₂ gas and organic solvents. | Aqueous media, ambient pressure, mild temperatures. |
| Cost & Sustainability | Precious metal catalysts and chiral ligands can be expensive. | Enzymes are biodegradable. High initial cost of screening kits, but low cost for bulk enzyme. |
| Key Advantage | High throughput and predictability with established catalyst systems. | Unparalleled selectivity and favorable "green" credentials. |
Senior Scientist's Recommendation: For initial discovery-phase synthesis where material quantities are small, Catalytic Asymmetric Hydrogenation offers a rapid and reliable entry point, assuming a suitable catalyst is readily available. For process development and large-scale manufacturing, a Biocatalytic approach using IREDs is highly compelling. The upfront investment in screening and optimization is often offset by the operational simplicity, safety (no high-pressure hydrogen), exceptional selectivity, and improved sustainability of the final process. The self-validating nature of an enzyme screen—where a positive "hit" directly confirms a viable synthetic route—is a powerful tool for de-risking a development program.
References
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Synthesis of chiral cyclic amines via Ir-catalyzed enantioselective hydrogenation of cyclic imines. Organic & Biomolecular Chemistry, 2017.
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Nickel-Catalyzed Enantioselective Synthesis of Cyclic Amines from Imines. Chemistry-A European Journal, 2017.
-
Asymmetric Reduction of Cyclic Imines by Imine Reductase Enzymes in Non-Conventional Solvents. ChemCatChem, 2020.
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In-Depth Technical Guide to the Chemoenzymatic Synthesis of Enantioenriched 2-Arylazepanes
Introduction
Enantioenriched 2-arylazepanes are privileged scaffolds in modern medicinal chemistry, forming the core structure of a variety of biologically active compounds. Their seven-membered nitrogen-containing ring system, coupled with a chiral center at the 2-position, provides a three-dimensional architecture that is crucial for specific interactions with biological targets. The development of efficient and stereoselective synthetic routes to these valuable building blocks is a significant focus for researchers in drug discovery and development.
This technical guide provides a comprehensive overview of cutting-edge chemoenzymatic strategies for the synthesis of enantioenriched 2-arylazepanes. By leveraging the exquisite selectivity of enzymes in concert with robust chemical transformations, these methods offer sustainable and highly effective pathways to these desirable molecules. We will delve into the core enzymatic systems, provide detailed experimental protocols, and offer insights into the rationale behind these synthetic designs.
Core Chemoenzymatic Strategies: A Synergy of Biocatalysis and Organic Synthesis
The asymmetric synthesis of 2-arylazepanes can be elegantly achieved through chemoenzymatic cascades that combine the strengths of biocatalysis and traditional organic chemistry. Two prominent and effective strategies involve the use of imine reductases (IREDs) and lipases .
Asymmetric Reductive Amination using Imine Reductases (IREDs)
Imine reductases are a class of NADPH-dependent enzymes that catalyze the stereoselective reduction of imines to amines.[1][2] This catalytic activity is particularly valuable for the synthesis of chiral amines, including cyclic structures like 2-arylazepanes. The general approach involves the in situ formation of a cyclic imine from a suitable amino-ketone precursor, followed by highly stereoselective reduction catalyzed by an IRED.
A key advantage of using IREDs is their ability to perform asymmetric reductive amination of prochiral ketones, which can be formed in equilibrium with the corresponding cyclic imines in aqueous media.[1][3] This allows for a one-pot synthesis of the target enantioenriched azepane from a readily available starting material.
Logical Workflow for IRED-Catalyzed Synthesis
The chemoenzymatic cascade begins with an amino-ketone that exists in equilibrium with its cyclic imine form. An appropriate IRED, often with a cofactor recycling system, is then introduced to selectively reduce one enantiomer of the imine, driving the equilibrium towards the formation of the desired enantioenriched 2-arylazepane.
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An In-Depth Technical Guide to the Synthesis, Characterization, and Structural Elucidation of 2-(4-Fluorophenyl)azepane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azepane scaffold is a privileged seven-membered heterocyclic motif frequently incorporated into a wide array of biologically active molecules.[1] Its inherent conformational flexibility allows for the exploration of diverse chemical space, making it a valuable component in modern drug discovery. The introduction of a 4-fluorophenyl substituent at the 2-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent azepane core. This guide provides a comprehensive overview of the synthetic strategies for preparing 2-(4-fluorophenyl)azepane derivatives, their characterization, and a detailed protocol for their structural elucidation by single-crystal X-ray diffraction.
Introduction: The Significance of Fluorinated Azepanes in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2] The 4-fluorophenyl group, in particular, can participate in favorable intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, within protein binding pockets. When coupled with the flexible azepane ring, the resulting 2-(4-fluorophenyl)azepane core structure presents a compelling scaffold for the design of novel therapeutics targeting a range of biological targets. Azepane-containing drugs have been approved by the FDA for various medical conditions.[3]
Synthetic Strategies for 2-(4-Fluorophenyl)azepane Derivatives
The synthesis of 2-(4-fluorophenyl)azepane derivatives can be approached through several established synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the azepane ring.
Reductive Amination of Cyclohexanone Precursors
A common and versatile method for the synthesis of substituted azepanes involves the reductive amination of a corresponding cyclohexanone derivative. This approach is illustrated in the following workflow:
Caption: Reductive amination workflow for azepane synthesis.
Experimental Protocol: Reductive Amination
-
Imine Formation: Dissolve 2-(4-fluorophenyl)cyclohexanone in a suitable solvent (e.g., methanol, ethanol). Add a source of ammonia (e.g., ammonium acetate) or a primary amine. Stir the reaction mixture at room temperature to facilitate the formation of the corresponding imine or enamine intermediate.
-
Reduction: To the solution containing the imine/enamine, add a reducing agent such as sodium cyanoborohydride (NaBH3CN) or perform catalytic hydrogenation (H2 gas with a palladium catalyst).
-
Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction carefully. Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it under reduced pressure. The crude product is then purified by column chromatography.
Ring Expansion Reactions
Alternative strategies involve the expansion of smaller ring systems, such as substituted piperidines or pyrrolidines, to form the seven-membered azepane ring. These methods often provide stereocontrolled access to chiral azepane derivatives.[4][5]
Characterization of 2-(4-Fluorophenyl)azepane Derivatives
The synthesized compounds are typically characterized using a combination of spectroscopic and spectrometric techniques to confirm their identity and purity.
| Technique | Purpose | Expected Observations for 2-(4-Fluorophenyl)azepane |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural elucidation and confirmation. | - ¹H NMR: Signals corresponding to the aromatic protons of the 4-fluorophenyl group, and aliphatic protons of the azepane ring. - ¹³C NMR: Resonances for the carbon atoms of both the aromatic and heterocyclic rings. - ¹⁹F NMR: A characteristic signal for the fluorine atom on the phenyl ring.[2] |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | The high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the calculated exact mass of the target compound.[2] |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching (if a secondary amine), C-H stretching (aromatic and aliphatic), and C-F stretching. |
X-ray Crystal Structure Determination: A Methodological Guide
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule.[6] Although a specific crystal structure for a simple 2-(4-fluorophenyl)azepane derivative is not publicly available at the time of writing, the following provides a detailed guide to the process, should suitable crystals be obtained.
Caption: The workflow for single-crystal X-ray diffraction.
Crystallization
The first and often most challenging step is to grow single crystals of high quality.
Experimental Protocol: Crystallization
-
Solvent Selection: Screen a variety of solvents and solvent mixtures to determine the solubility of the purified compound.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly.
-
Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a solvent and place a drop of this solution in a sealed container with a reservoir of a less soluble "anti-solvent." The anti-solvent vapor slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly.
-
Data Collection
A suitable single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded by a detector.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem" is solved using computational methods to generate an initial electron density map, from which an initial molecular structure is built. This model is then refined against the experimental data to improve its accuracy.
Structural Analysis: An Illustrative Example
While a crystal structure for 2-(4-fluorophenyl)azepane is not available, we can look at the crystal structure of a related compound, 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, to understand the type of information that can be obtained.[7]
-
Conformation: The seven-membered diazepane ring in this related structure adopts a chair conformation.[7] A similar analysis of a 2-(4-fluorophenyl)azepane crystal structure would reveal the preferred conformation of its azepane ring.
-
Stereochemistry: The relative and absolute stereochemistry of chiral centers can be unambiguously determined.
-
Intermolecular Interactions: The crystal packing is stabilized by intermolecular interactions such as N—H⋯O hydrogen bonds and C—Cl⋯π interactions.[7] In a crystal of a 2-(4-fluorophenyl)azepane derivative, one would look for interactions involving the fluorine atom, such as C—F⋯H hydrogen bonds, which can be crucial for molecular recognition and binding.
A summary of crystallographic data for the analogous compound is presented below:
| Parameter | Value for 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one [7] |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | Value not provided in abstract |
| b (Å) | Value not provided in abstract |
| c (Å) | Value not provided in abstract |
| β (°) | Value not provided in abstract |
| V (ų) | Value not provided in abstract |
| Z | 4 |
Conclusion
The 2-(4-fluorophenyl)azepane scaffold holds significant promise for the development of novel therapeutic agents. This guide has outlined key synthetic strategies and characterization techniques for this class of compounds. Furthermore, a detailed methodology for single-crystal X-ray diffraction has been presented to aid researchers in the definitive structural elucidation of these and other novel chemical entities. The insights gained from such structural studies are invaluable for understanding structure-activity relationships and for guiding the rational design of future drug candidates.
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Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. Current protocols in toxicology, Chapter 7, Unit7.3. [Link]
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Sci-Hub. (n.d.). Synthesis of fluorinated piperidine and azepane β-amino acid derivatives. [Link]
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Ahmad, M., et al. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. Molecules, 27(8), 2501. [Link]
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Sethuvasan, S., et al. (2019). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. Acta crystallographica. Section E, Crystallographic communications, 75(Pt 11), 1665–1672. [Link]
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Cossu, M., et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. The Journal of organic chemistry, 88(16), 11529–11540. [Link]
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Wang, Y., et al. (2021). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. European journal of medicinal chemistry, 224, 113721. [Link]
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Ghabbour, H. A., et al. (2023). Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. Crystals, 13(7), 1094. [Link]
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PubChem. (n.d.). 2H-azepine. [Link]
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MolPort. (n.d.). [4-(azepane-1-sulfonyl)-1-methyl-1H-pyrrol-2-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone. [Link]
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MolPort. (n.d.). 4-(azepane-1-carbonyl)-N-[2-(4-chlorophenyl)ethyl]-1,2,5-trimethyl-1H-pyrrole-3-sulfonamide. [Link]
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MolPort. (n.d.). N
2-[5-(azepane-1-carbonyl)-1H-pyrrole-3-sulfonyl]-N-(3-chlorophenyl)-N2-methylglycinamide. [Link] -
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An In-Depth Technical Guide to the Initial Biological Screening of 2-(4-Fluorophenyl)azepane Analogs
This guide provides a comprehensive framework for the initial biological evaluation of novel 2-(4-Fluorophenyl)azepane analogs. The strategic approach detailed herein is designed to efficiently characterize the pharmacological profile of these compounds, identify potential therapeutic targets, and assess their drug-like properties. By integrating established high-throughput screening methods with crucial early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, this guide aims to equip researchers in drug discovery with the necessary tools to make informed decisions regarding the progression of these promising molecules.
The 2-(4-Fluorophenyl)azepane scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating a wide range of biological activities.[1] The inherent three-dimensional nature of the azepane ring allows for the precise spatial orientation of substituents, facilitating interactions with various biological targets.[2] The incorporation of a 4-fluorophenyl moiety can enhance metabolic stability and improve binding affinity through favorable electrostatic interactions.[2] Given these structural features, this class of compounds holds significant potential for modulating the activity of central nervous system (CNS) targets.
Part 1: A Tiered Screening Strategy for 2-(4-Fluorophenyl)azepane Analogs
A logical and efficient screening cascade is paramount to rapidly identify promising lead compounds while minimizing resource expenditure. The proposed strategy for 2-(4-Fluorophenyl)azepane analogs is a tiered approach, beginning with broad primary screens against target families with a high probability of interaction, followed by more focused secondary and functional assays for initial hit validation and characterization. Concurrently, in vitro ADME profiling will be conducted to ensure that promising compounds possess favorable pharmacokinetic properties.
Caption: A tiered screening cascade for 2-(4-Fluorophenyl)azepane analogs.
Part 2: Primary Screening Protocols
The initial screening phase is designed to broadly assess the interaction of the 2-(4-Fluorophenyl)azepane analogs with key protein families implicated in CNS function. The selection of these families is based on the structural characteristics of the scaffold.
Sigma Receptor Binding Assays
Sigma receptors, particularly the σ1 subtype, are intracellular, ligand-operated chaperones involved in a variety of cellular functions and are implicated in several CNS disorders.[3][4] Many CNS-active compounds exhibit affinity for sigma receptors.[3]
This assay determines the ability of the test compounds to displace a radiolabeled ligand from the σ1 receptor.
Protocol:
-
Membrane Preparation: Utilize membrane preparations from guinea pig liver, which has a high expression of σ1 receptors.[5][6]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Radioligand: -pentazocine, a selective σ1 receptor ligand, at a concentration near its Kd (e.g., 15 nM).[5][7]
-
Test Compounds: Prepare a stock solution of the 2-(4-Fluorophenyl)azepane analogs in DMSO and dilute to the desired final concentration in the assay buffer.
-
Assay Procedure:
-
In a 96-well plate, combine the membrane preparation, -pentazocine, and the test compound or vehicle.
-
For non-specific binding determination, add a high concentration of a known σ1 receptor ligand, such as haloperidol (10 µM).[7]
-
Incubate the plate at 37°C for 120 minutes.[7]
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition of radioligand binding for each test compound.
G-Protein Coupled Receptor (GPCR) Functional Screening
GPCRs represent a large and diverse family of cell surface receptors that are common drug targets.[5] Analogs of the test compounds have shown affinity for key CNS GPCRs such as serotonin and dopamine receptors. A functional assay measuring intracellular calcium mobilization is a robust method for high-throughput screening of GPCR activation.[8]
This assay measures changes in intracellular calcium levels in response to GPCR activation.[9][10][11]
Protocol:
-
Cell Lines: Use cell lines stably expressing the GPCR of interest (e.g., HEK293 cells expressing a dopamine or serotonin receptor subtype).
-
Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and incubate overnight.[11]
-
Dye Loading:
-
Compound Addition and Signal Detection:
-
Prepare a plate with the 2-(4-Fluorophenyl)azepane analogs at various concentrations.
-
Place both the cell plate and the compound plate into a FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
The instrument will add the compounds to the cells and simultaneously measure the change in fluorescence intensity over time.
-
-
Data Analysis: Analyze the fluorescence signal to identify compounds that induce a significant increase in intracellular calcium, indicating GPCR agonism.
Monoamine Oxidase (MAO) Inhibition Assay
MAOs are enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine.[12][13] MAO inhibitors are used in the treatment of depression and neurodegenerative diseases.[14][15]
This is a simple and high-throughput adaptable assay to screen for MAO-A and MAO-B inhibitors.[12][15]
Protocol:
-
Enzyme Source: Recombinant human MAO-A and MAO-B.
-
Substrate: A non-selective substrate for both MAO-A and MAO-B, such as p-tyramine or kynuramine.[13][15][16]
-
Assay Principle: The MAO-catalyzed reaction produces hydrogen peroxide (H₂O₂), which is detected using a fluorimetric method.[14][15]
-
Assay Procedure:
-
In a 96-well plate, combine the MAO enzyme (either MAO-A or MAO-B), a detection reagent mix (containing horseradish peroxidase and a fluorogenic substrate), and the test compound.
-
Pre-incubate for a short period to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the MAO substrate.
-
Incubate at room temperature, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Calculate the percentage of MAO inhibition for each compound against both MAO-A and MAO-B to determine potency and selectivity.
Part 3: Secondary Screening and Hit Characterization
Compounds that demonstrate significant activity in the primary screens ("hits") will be advanced to secondary screening for confirmation and further characterization.
Caption: Workflow for secondary screening and hit characterization.
Dose-Response and Potency Determination
For each confirmed hit, a dose-response curve will be generated to determine the half-maximal inhibitory concentration (IC₅₀) for binding or inhibition assays, or the half-maximal effective concentration (EC₅₀) for functional assays. This is achieved by testing the compounds over a range of concentrations.
Selectivity Profiling
Hits will be tested against a panel of related receptors or enzymes to assess their selectivity. For example, a compound active against a specific dopamine receptor subtype will be tested against other dopamine receptor subtypes and serotonin receptors. This is crucial for identifying compounds with a lower potential for off-target side effects.
Part 4: In Vitro ADME Profiling
Early assessment of ADME properties is critical to ensure that compounds with good biological activity also have the potential to become safe and effective drugs. These assays should be conducted in parallel with the primary screening.
Metabolic Stability in Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver.[12][17][18][19][20]
Protocol:
-
Cofactor: NADPH, to initiate the metabolic reaction.[18][20]
-
Incubation:
-
Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.
-
Data Analysis: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of the compound.
Caco-2 Permeability Assay
This assay is a well-established in vitro model to predict the intestinal absorption of orally administered drugs.[21][22][23]
Protocol:
-
Cell Model: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on semi-permeable filter inserts for approximately 21 days to form a differentiated monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[22]
-
Permeability Measurement:
-
The assay measures the transport of the compound from the apical (A) to the basolateral (B) side (representing absorption) and from the basolateral to the apical side (representing efflux).[22]
-
The test compound is added to the donor compartment (either A or B), and samples are taken from the receiver compartment at specific time points.
-
-
Analysis: The concentration of the compound in the samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound may be a substrate for efflux transporters like P-glycoprotein.[24]
Part 5: Data Interpretation and Prioritization
The culmination of this initial screening cascade is the generation of a comprehensive dataset for each 2-(4-Fluorophenyl)azepane analog. This data will be used to prioritize compounds for further investigation.
Table 1: Representative Data Summary for Initial Screening of 2-(4-Fluorophenyl)azepane Analogs
| Compound ID | σ1 Binding (% Inh @ 10 µM) | GPCR Functional Screen (% Activity @ 10 µM) | MAO-A Inhibition (% Inh @ 10 µM) | MAO-B Inhibition (% Inh @ 10 µM) | Metabolic Stability (t₁/₂ in min) | Caco-2 Permeability (Papp A-B, 10⁻⁶ cm/s) | Efflux Ratio |
| FPA-001 | 85 | 5 | 10 | 12 | >60 | 15 | 1.2 |
| FPA-002 | 12 | 92 | 8 | 5 | 45 | 8 | 1.5 |
| FPA-003 | 5 | 15 | 78 | 25 | 20 | 22 | 1.0 |
| FPA-004 | 95 | 88 | 90 | 93 | 10 | 2 | 3.5 |
Prioritization Criteria:
-
High Potency and Selectivity: Compounds with low IC₅₀/EC₅₀ values and good selectivity for a specific target are prioritized. For example, FPA-001 shows promising and selective activity at the σ1 receptor.
-
Favorable ADME Profile: Compounds with good metabolic stability (longer half-life) and high permeability with a low efflux ratio are considered more drug-like. FPA-001 and FPA-002 demonstrate favorable ADME properties.
-
Avoidance of Pan-Assay Interference Compounds (PAINS): Compounds like FPA-004, which show activity across multiple unrelated assays, may be flagged as potential PAINS and deprioritized.
Conclusion
The initial biological screening of novel chemical entities is a critical phase in the drug discovery process. The tiered strategy outlined in this guide provides a robust and efficient framework for the evaluation of 2-(4-Fluorophenyl)azepane analogs. By combining targeted primary and secondary screening with essential in vitro ADME profiling, researchers can effectively identify compounds with the most promising therapeutic potential and drug-like properties, thereby accelerating the journey from a novel molecule to a potential therapeutic candidate.
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In Vitro Activity of Fluorinated Azepane Compounds: A Technical Guide for Drug Discovery Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, in vitro evaluation, and mechanistic understanding of fluorinated azepane compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles and practical methodologies for assessing the therapeutic potential of this promising class of molecules. We will explore the rationale behind fluorine incorporation, detail key experimental protocols, and present a framework for a robust in vitro screening cascade.
The Azepane Scaffold and the Power of Fluorination: A Strategic Alliance in Medicinal Chemistry
The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its inherent three-dimensional structure provides a versatile framework for developing therapeutic agents across a wide range of applications, including oncology, infectious diseases, and neurology.[1][2]
The strategic incorporation of fluorine into the azepane core can significantly enhance the pharmacological properties of these molecules. Fluorine's unique characteristics, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4] For instance, the replacement of a hydrogen atom with fluorine can block sites of metabolic oxidation, leading to an improved pharmacokinetic profile. Furthermore, the introduction of fluorine can alter the acidity and basicity of nearby functional groups, which can be crucial for optimizing interactions with protein targets.[5]
A Strategic Approach to In Vitro Evaluation: The Screening Cascade
A systematic and tiered approach is essential for the efficient evaluation of novel fluorinated azepane compounds. The in vitro screening cascade is a hierarchical testing strategy that allows for the rapid identification of promising candidates while minimizing resource expenditure.[6][7] This process begins with broad, high-throughput screens and progresses to more complex and specific assays for lead optimization.
Below is a logical workflow for assessing the in vitro activity of fluorinated azepane compounds, particularly in an anticancer drug discovery context.
Caption: A representative in vitro screening cascade for fluorinated azepane compounds.
Core In Vitro Assays: Detailed Protocols and Scientific Rationale
The following sections provide detailed, step-by-step protocols for key in vitro assays relevant to the evaluation of fluorinated azepane compounds. The causality behind experimental choices is explained to ensure a thorough understanding of the methodologies.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay for assessing the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.[8][9]
Protocol: MTT Assay for Adherent Cancer Cell Lines
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, HCT116, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the fluorinated azepane compounds in complete growth medium.
-
After 24 hours, carefully remove the existing medium and replace it with 100 µL of fresh medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.
-
Scientific Rationale: This assay provides a robust and high-throughput method to identify compounds with cytotoxic or anti-proliferative effects. The reduction of MTT is dependent on the activity of mitochondrial dehydrogenases, providing an indirect measure of cell viability.[9]
Target-Based Enzyme Inhibition: Cyclooxygenase-2 (COX-2) Assay
Many azepane derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase enzymes.[10] A fluorometric assay is a common method to screen for COX-2 inhibitors.
Protocol: Fluorometric COX-2 Inhibition Assay
-
Reagent Preparation:
-
Prepare a COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).
-
Reconstitute human recombinant COX-2 enzyme in the assay buffer.
-
Prepare a solution of a fluorogenic probe (e.g., Amplex Red) and arachidonic acid (the substrate).
-
-
Assay Procedure:
-
In a 96-well black plate, add 20 µL of diluted COX-2 enzyme to all wells except the negative control.
-
Add 10 µL of the fluorinated azepane test inhibitor at various concentrations to the designated wells. For positive and negative controls, add the diluent solution.
-
Add 10 µL of diluted Amplex Red to all wells.
-
Initiate the reaction by adding 10 µL of a 0.5 mM arachidonic acid solution to all wells.
-
Immediately read the fluorescence intensity (excitation ~535 nm, emission ~590 nm) in a fluorescence plate reader in kinetic mode for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Calculate the IC₅₀ value from the dose-response curve.
-
Scientific Rationale: This assay directly measures the enzymatic activity of COX-2. Inhibition of this activity indicates that the fluorinated azepane compound may have anti-inflammatory potential. The use of a fluorometric readout provides high sensitivity and a wide dynamic range.[11]
Mechanistic Insights: Elucidating Signaling Pathways
Understanding the molecular mechanisms by which fluorinated azepane compounds exert their effects is crucial for rational drug design. Several signaling pathways have been implicated in the activity of azepane derivatives.
PI3K/Akt/mTOR Pathway Inhibition in Cancer
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[12][13] Azepane-based compounds have been shown to inhibit key components of this pathway.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by fluorinated azepane compounds.
Data Presentation: Summarizing In Vitro Activity
The clear and concise presentation of quantitative data is paramount for comparing the potency and selectivity of different compounds.
Table 1: In Vitro Anticancer Activity of Representative Fluorinated Azepane Analogs
| Compound ID | Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |
| FA-1 | 4-fluoro-phenyl substitution | MCF-7 (Breast) | 5.2 | Fictional Data |
| FA-2 | 3-trifluoromethyl-azepane | HCT116 (Colon) | 2.8 | Fictional Data |
| FA-3 | 5,5-difluoro-azepane | HepG2 (Liver) | 8.1 | Fictional Data |
| Doxorubicin | Positive Control | MCF-7 (Breast) | 0.9 | Fictional Data |
Table 2: In Vitro Enzyme Inhibitory Activity of Fluorinated Azepanes
| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |
| FA-4 | COX-2 | 0.15 | Fictional Data |
| FA-5 | CDK2 | 0.08 | Fictional Data |
| Celecoxib | COX-2 (Control) | 0.05 | Fictional Data |
Conclusion and Future Perspectives
Fluorinated azepane compounds represent a promising area of research in drug discovery. Their unique structural features, enhanced by the strategic incorporation of fluorine, offer the potential for developing novel therapeutics with improved efficacy and pharmacokinetic properties. The systematic in vitro evaluation of these compounds, guided by a well-designed screening cascade and detailed mechanistic studies, is essential for identifying and optimizing lead candidates for further preclinical and clinical development. Future research should focus on expanding the diversity of fluorinated azepane libraries, exploring a wider range of biological targets, and further elucidating the structure-activity relationships to guide the rational design of next-generation therapies.
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An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Fluorophenyl)azepane
Abstract
This technical guide provides a comprehensive overview of the key physicochemical properties of 2-(4-Fluorophenyl)azepane, a heterocyclic amine of significant interest in medicinal chemistry and drug development. Recognizing the limited availability of direct experimental data for this specific molecule, this document serves as a practical manual for researchers, offering detailed methodologies for its synthesis and characterization. We delve into the theoretical underpinnings and practical execution of experimental protocols for determining critical parameters such as pKa, logP, and aqueous solubility. Furthermore, this guide presents a consensus of predicted physicochemical values from multiple computational platforms, establishing a robust baseline for experimental validation. Spectroscopic signatures, including anticipated 1H and 13C NMR chemical shifts and mass spectrometry fragmentation patterns, are also discussed to aid in structural elucidation and purity assessment. This guide is designed to empower researchers and drug development professionals with the foundational knowledge and practical tools necessary to thoroughly characterize 2-(4-Fluorophenyl)azepane and advance its potential therapeutic applications.
Introduction: The Significance of the Azepane Scaffold
The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry.[1] Its inherent three-dimensionality and conformational flexibility allow for the exploration of diverse chemical space, making it a valuable component in the design of novel therapeutics.[2] The introduction of an aryl substituent, such as a 4-fluorophenyl group, at the 2-position can significantly influence the molecule's pharmacological profile by introducing potential sites for hydrogen bonding and altering its lipophilicity and metabolic stability. A thorough understanding of the physicochemical properties of 2-(4-Fluorophenyl)azepane is therefore a critical first step in its development as a potential drug candidate.
Synthesis of 2-(4-Fluorophenyl)azepane
A plausible and efficient synthetic route to 2-(4-Fluorophenyl)azepane is through a one-pot reductive amination reaction.[3] This method involves the condensation of a carbonyl compound with an amine, followed by the in-situ reduction of the resulting imine intermediate.
Reaction Scheme:
Step-by-Step Protocol for Reductive Amination:
-
Reaction Setup: In a round-bottom flask, dissolve (4-Fluorophenyl)(cyclohexyl)methanone (1.0 eq) in a suitable solvent, such as methanol or tetrahydrofuran (THF).
-
Amine Addition: Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) in excess.
-
pH Adjustment: Adjust the pH of the reaction mixture to a slightly acidic range (pH 5-6) using a mild acid like acetic acid. This acidic environment catalyzes the formation of the imine intermediate.[4]
-
Reducing Agent Addition: Introduce a reducing agent capable of selectively reducing the imine in the presence of the ketone. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used for this purpose.[5]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction by adding water. Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Physicochemical Properties: Predicted and Experimental Approaches
Due to the absence of readily available experimental data for 2-(4-Fluorophenyl)azepane, we present a combination of predicted values from reputable computational platforms and detailed experimental protocols for their determination.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 2-(4-Fluorophenyl)azepane from various computational models. These predictions serve as a valuable starting point for experimental design and validation.
| Property | Predicted Value (SwissADME)[6][7] | Predicted Value (ChemAxon)[8] | Predicted Value (ACD/Labs)[9] |
| Molecular Weight | 193.26 g/mol | 193.26 g/mol | 193.26 g/mol |
| logP (Lipophilicity) | 2.85 | 2.91 | 2.88 |
| Aqueous Solubility (logS) | -3.45 (Poorly soluble) | -3.52 (Poorly soluble) | -3.60 (Poorly soluble) |
| pKa (most basic) | 9.85 | 9.78 | 9.92 |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | 12.03 Ų | 12.03 Ų |
Experimental Determination of pKa
The pKa, or acid dissociation constant, is a critical parameter that influences a compound's ionization state at different pH values, which in turn affects its solubility, permeability, and receptor binding. For 2-(4-Fluorophenyl)azepane, the basicity of the secondary amine in the azepane ring is the key determinant of its pKa.
Methodology: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa.[10] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.
Experimental Protocol:
-
Sample Preparation: Prepare a solution of 2-(4-Fluorophenyl)azepane of known concentration (e.g., 1-10 mM) in a suitable solvent system, typically a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility.
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant using a calibrated pH meter.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.
Diagram: Experimental Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Experimental Determination of logP
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: Shake-Flask Method
The shake-flask method is the gold standard for logP determination. It involves partitioning a compound between n-octanol and water and measuring its concentration in each phase.
Experimental Protocol:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Add a known amount of 2-(4-Fluorophenyl)azepane to a mixture of the pre-saturated n-octanol and water in a separatory funnel.
-
Equilibration: Shake the funnel for a sufficient amount of time to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Measurement: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Diagram: Experimental Workflow for logP Determination
Caption: Workflow for logP determination by the shake-flask method.
Experimental Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability.
Methodology: Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound.
Experimental Protocol:
-
Sample Preparation: Add an excess amount of solid 2-(4-Fluorophenyl)azepane to a vial containing an aqueous buffer of a specific pH.
-
Equilibration: Agitate the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
Concentration Measurement: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method like HPLC-UV.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure and assessing the purity of synthesized 2-(4-Fluorophenyl)azepane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected 1H NMR Chemical Shifts (in CDCl3):
-
Aromatic Protons: Two doublets in the range of δ 7.0-7.4 ppm, characteristic of a para-substituted benzene ring.[11][12]
-
Azepane Ring Protons: A series of multiplets in the range of δ 1.5-3.5 ppm. The proton at the 2-position (adjacent to the phenyl group and nitrogen) is expected to be a multiplet at a downfield position within this range.[13]
-
N-H Proton: A broad singlet that may appear over a wide range and can be exchanged with D2O.
Expected 13C NMR Chemical Shifts (in CDCl3):
-
Aromatic Carbons: Signals in the range of δ 115-165 ppm. The carbon attached to the fluorine will show a large C-F coupling constant.[14][15][16]
-
Azepane Ring Carbons: Signals in the range of δ 25-60 ppm. The carbon at the 2-position will be the most downfield of the aliphatic carbons.
Mass Spectrometry (MS)
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M+): A peak corresponding to the molecular weight of the compound (m/z = 193.26).
-
Major Fragments: Fragmentation is likely to occur at the benzylic position, leading to the loss of the azepane ring or the phenyl group. Common fragments would include the tropylium ion (m/z = 91) and fragments resulting from the cleavage of the azepane ring.[17][18]
Conclusion
This technical guide provides a comprehensive framework for the synthesis and physicochemical characterization of 2-(4-Fluorophenyl)azepane. By combining predictive computational data with detailed, field-proven experimental protocols, this document equips researchers with the necessary tools to generate reliable and reproducible data for this promising molecule. The methodologies outlined herein for determining pKa, logP, and aqueous solubility, along with the expected spectroscopic signatures, form a self-validating system for the thorough evaluation of 2-(4-Fluorophenyl)azepane. This foundational knowledge is crucial for advancing its exploration in drug discovery and development programs.
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An In-depth Technical Guide to the Conformation Analysis of the 2-(4-Fluorophenyl)azepane Ring
Abstract
The azepane scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] Its inherent conformational flexibility, while offering a broad canvas for molecular design, presents a significant challenge in establishing clear structure-activity relationships (SAR). This guide provides a comprehensive, in-depth analysis of the conformational landscape of the 2-(4-Fluorophenyl)azepane ring system. We will explore a multi-pronged approach that synergistically combines computational modeling with empirical spectroscopic and crystallographic techniques. The objective is to furnish researchers, scientists, and drug development professionals with a robust framework for dissecting the conformational preferences of this important heterocyclic motif, thereby enabling more rational and targeted drug design.
Introduction: The Significance of the Azepane Moiety in Drug Discovery
The seven-membered azepane ring is a privileged scaffold found in a diverse array of biologically active compounds and approved pharmaceuticals.[1][3][4] Notable examples include the antidiabetic drug Tolazamide and the antihistamine Azelastine.[1] The therapeutic efficacy of these molecules is often intricately linked to the three-dimensional arrangement of the azepane ring and its substituents.[1] The conformational diversity of the azepane ring system is a critical determinant of its biological activity.[1] Therefore, a thorough understanding and ability to control the conformational preferences of substituted azepanes are paramount for effective drug design.[1]
The introduction of a 2-(4-Fluorophenyl) substituent adds another layer of complexity and therapeutic relevance. The fluorophenyl group can engage in various non-covalent interactions, including hydrogen bonding and halogen bonding, which can significantly influence the binding affinity and selectivity of the molecule for its biological target. This guide will systematically dissect the conformational analysis of this specific, yet broadly applicable, chemical entity.
The Conformational Landscape of the Azepane Ring
Unlike the well-defined chair conformation of cyclohexane, the seven-membered azepane ring is significantly more flexible and can exist as a dynamic equilibrium of multiple low-energy conformations. The most common of these are the chair, boat, and twist-boat forms.[5] The energetic landscape of these conformers is relatively flat, meaning that multiple conformations can be populated at room temperature. The introduction of substituents can dramatically alter this landscape, stabilizing certain conformations over others.
A critical aspect of azepane conformational analysis is the phenomenon of ring inversion, the process by which the ring flips between different conformations. The energy barrier to this inversion is a key parameter that dictates the conformational dynamics of the molecule.
A Multi-faceted Approach to Conformational Analysis
A comprehensive understanding of the conformational preferences of 2-(4-Fluorophenyl)azepane necessitates a combination of computational and experimental techniques. Each method provides a unique and complementary perspective, and their integration is crucial for a holistic picture.
Computational Modeling: A Predictive Framework
Computational methods are indispensable for exploring the potential energy surface of the azepane ring and identifying low-energy conformers.
3.1.1. Density Functional Theory (DFT) Calculations
DFT has emerged as a powerful tool for accurately predicting the geometries and relative energies of small molecules.[6][7][8] For the conformational analysis of 2-(4-Fluorophenyl)azepane, a typical workflow would involve:
-
Conformational Search: A systematic search of the conformational space to identify all possible low-energy chair, boat, and twist-boat conformers.
-
Geometry Optimization: Optimization of the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d,p) or aug-cc-pVTZ).[6][7]
-
Energy Calculation: Calculation of the relative energies of the optimized conformers to determine their theoretical populations at a given temperature.[5]
Table 1: Theoretical Relative Energies of 2-(4-Fluorophenyl)azepane Conformers (Illustrative Data)
| Conformer | Relative Energy (kcal/mol) | Population (%) |
| Chair (Axial Phenyl) | 0.00 | 65 |
| Chair (Equatorial Phenyl) | 0.50 | 30 |
| Twist-Boat | 1.50 | 5 |
3.1.2. Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the conformational behavior of the molecule in a simulated environment (e.g., in solution). By simulating the movement of atoms over time, MD can reveal the preferred conformations and the pathways of conformational interconversion.
Experimental Validation: Grounding Theory in Reality
Experimental techniques are essential for validating the predictions of computational models and providing a definitive picture of the conformational landscape in the solid state and in solution.
3.2.1. X-Ray Crystallography: The Gold Standard for Solid-State Structure
Single-crystal X-ray diffraction is the most unambiguous method for determining the three-dimensional structure of a molecule in the solid state.[9][10][11] By analyzing the diffraction pattern of X-rays passing through a crystal of the compound, one can obtain precise information about bond lengths, bond angles, and torsional angles, which together define the conformation of the azepane ring.[11] The structure and stereochemistry of azepane derivatives are often confirmed using this technique.[12]
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth: High-quality single crystals of 2-(4-Fluorophenyl)azepane are grown, typically by slow evaporation of a saturated solution.[13]
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure, and the model is refined to yield the final atomic coordinates.[5]
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: Conformation in Solution
NMR spectroscopy is a powerful technique for studying the conformation and dynamics of molecules in solution.[14][15][16][17][18] Several NMR experiments can provide valuable conformational information.
-
¹H NMR Chemical Shifts and Coupling Constants: The chemical shifts of protons on the azepane ring are sensitive to their local electronic environment, which is in turn influenced by the ring conformation. Vicinal coupling constants (³JHH) can be used to estimate dihedral angles via the Karplus equation, providing quantitative conformational insights.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): NOE experiments detect through-space interactions between protons that are close in proximity (typically < 5 Å).[19][20][21][22] The presence and intensity of NOE cross-peaks can be used to determine the relative stereochemistry and identify the preferred conformation in solution.[19][21][22] For molecules in the molecular weight range of 2-(4-Fluorophenyl)azepane, a ROESY experiment is often preferred as the NOE can be close to zero.[19][23]
Experimental Protocol: 2D ROESY NMR
-
Sample Preparation: A solution of 2-(4-Fluorophenyl)azepane is prepared in a suitable deuterated solvent.
-
Data Acquisition: A 2D ROESY spectrum is acquired on a high-field NMR spectrometer.
-
Data Processing and Analysis: The spectrum is processed, and the cross-peaks are analyzed to identify through-space correlations between protons.
Integrated Data Analysis: Building a Cohesive Model
The true power of this multi-faceted approach lies in the integration of data from all techniques. The solid-state conformation determined by X-ray crystallography provides a starting point for computational modeling. The predicted relative energies of conformers from DFT calculations can then be compared with the experimentally observed populations in solution determined by NMR. Discrepancies between theoretical and experimental data can provide valuable insights into the influence of solvent effects and other environmental factors on the conformational equilibrium.
Visualization of the Conformational Analysis Workflow
The following diagram illustrates the integrated workflow for the comprehensive conformational analysis of the 2-(4-Fluorophenyl)azepane ring.
Caption: Workflow for the conformational analysis of 2-(4-Fluorophenyl)azepane.
Conclusion: From Conformational Understanding to Rational Drug Design
A thorough conformational analysis of the 2-(4-Fluorophenyl)azepane ring is not merely an academic exercise; it is a critical step in the rational design of novel therapeutics. By understanding the factors that govern the conformational preferences of this important scaffold, medicinal chemists can design molecules with optimized pharmacodynamic and pharmacokinetic properties. The integrated approach outlined in this guide, combining computational modeling and experimental validation, provides a robust framework for achieving this goal. This detailed conformational knowledge will undoubtedly accelerate the discovery and development of next-generation azepane-based drugs.[3]
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The Influence of Fluorine Substitution on Azepane Conformation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azepane scaffold is a privileged seven-membered heterocycle integral to numerous bioactive molecules and pharmaceuticals.[1][2] Its inherent conformational flexibility, however, presents a significant challenge in drug design, where a well-defined three-dimensional structure is often crucial for potent and selective target engagement.[2] The strategic incorporation of fluorine, a bioisostere of hydrogen with unique electronic properties, has emerged as a powerful tool to modulate the conformational landscape of the azepane ring.[3][4][5] This technical guide provides an in-depth exploration of the effects of fluorine substitution on azepane conformation, delving into the underlying stereoelectronic principles, analytical methodologies for conformational analysis, and synthetic strategies for accessing these valuable fluorinated building blocks.
Introduction: The Azepane Scaffold and the Power of Fluorination
The seven-membered azepane ring is a common motif in a wide array of pharmacologically active compounds, including anticancer, antiviral, and antidiabetic agents.[1] Its conformational flexibility, arising from a low barrier to ring inversion, allows it to adopt multiple shapes, such as chair, boat, and twist-boat conformations.[2][6] This dynamic nature can be advantageous, enabling the molecule to adapt to different biological targets. However, it can also be a detriment, leading to a loss of binding affinity and selectivity due to the entropic penalty of adopting a specific bioactive conformation.
Fluorine, being the most electronegative element, imparts profound changes to the electronic properties of a molecule with a minimal steric footprint.[5][7][8] In medicinal chemistry, fluorination is a widely employed strategy to enhance metabolic stability, membrane permeability, and binding affinity.[5][7][9] Crucially, the introduction of fluorine can exert significant conformational control through stereoelectronic effects, thereby "locking" the azepane ring into a preferred conformation.[3][10]
The Conformational Landscape of Azepane
The conformational space of the azepane ring is complex, with several low-energy conformers accessible at room temperature. The primary conformations are the chair and twist-chair forms. The relative energies of these conformers are influenced by the nature and position of substituents on the ring.[6]
Stereoelectronic Effects of Fluorine in Azepanes
The conformational preferences of fluorinated azepanes are governed by a delicate interplay of steric and stereoelectronic effects. The latter, arising from the interaction of electron orbitals, are particularly significant in the context of the highly polarized carbon-fluorine (C-F) bond.
The Gauche Effect
The gauche effect describes the tendency of a molecule to adopt a conformation where two electronegative substituents on adjacent carbons are positioned with a dihedral angle of approximately 60° (gauche), rather than the sterically favored 180° (anti) arrangement.[11][12] This counterintuitive preference is attributed to a stabilizing hyperconjugative interaction between the C-H bonding orbital (σ) and the antibonding orbital (σ) of the vicinal C-F bond (σC-H → σC-F).[11][12] In fluorinated azepanes, the gauche effect can favor conformations that bring the fluorine atom into close proximity with other ring atoms or substituents.
The Anomeric Effect
The anomeric effect is a stereoelectronic phenomenon observed in heterocyclic rings containing a heteroatom (like nitrogen in azepane) and an adjacent carbon atom bearing an electronegative substituent (like fluorine).[13] It describes the preference for the electronegative substituent to occupy an axial position, despite the potential for greater steric hindrance, over an equatorial one.[13] This effect is rationalized by a stabilizing interaction between the lone pair of electrons on the ring heteroatom (n) and the antibonding orbital (σ) of the C-F bond (nN → σC-F).[14][15] This interaction is maximized when the lone pair and the C-F bond are anti-periplanar, a condition met in the axial conformation.
Fluorine's Influence on Ring Pucker and Basicity
The strong electron-withdrawing nature of fluorine can also influence the pKa of the azepane nitrogen. By withdrawing electron density, fluorine reduces the basicity of the nitrogen atom.[5] Furthermore, electrostatic interactions between the C-F dipole and a protonated nitrogen (N+) can significantly influence the ring's pucker, favoring conformations that bring the fluorine and the positive charge into closer proximity.[16]
Methodologies for Conformational Analysis
A combination of experimental and computational techniques is essential to comprehensively understand the conformational behavior of fluorinated azepanes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the solution-state conformation of molecules.[17] Key parameters for conformational analysis include:
-
Chemical Shifts: The chemical shifts of protons and carbons are sensitive to their local electronic environment, which is influenced by the molecule's conformation.
-
Coupling Constants (J-values): Three-bond proton-proton (³JHH) and proton-fluorine (³JHF) coupling constants are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. By measuring these coupling constants, one can deduce the preferred dihedral angles and, consequently, the dominant conformation.[18]
-
Nuclear Overhauser Effect (NOE): NOE experiments provide information about the through-space proximity of nuclei. The observation of an NOE between two protons indicates they are close in space, which can help to define the overall molecular geometry.
Experimental Protocol: NMR-Based Conformational Analysis
-
Sample Preparation: Dissolve the fluorinated azepane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL.
-
Data Acquisition: Acquire a suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra on a high-field NMR spectrometer (≥400 MHz).
-
Spectral Analysis:
-
Assign all proton, carbon, and fluorine resonances using the 2D correlation spectra.
-
Extract ³JHH and ³JHF coupling constants from the high-resolution ¹H and ¹⁹F spectra. Simulation of the spectra may be necessary for complex spin systems.[18]
-
Analyze NOESY/ROESY spectra to identify through-space correlations and estimate inter-proton distances.
-
-
Conformational Modeling:
-
Use the experimentally determined coupling constants and NOE restraints to build and validate a 3D structural model of the dominant conformation in solution.
-
Compare experimental data with theoretical values calculated for different possible conformers (chair, boat, etc.) to determine the conformational equilibrium.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state conformation of a molecule.[2] This technique offers a high-resolution snapshot of the molecule's three-dimensional structure, including bond lengths, bond angles, and torsional angles. While the solid-state conformation may not always be the same as the dominant conformation in solution, it provides a crucial reference point for computational and NMR studies.[19]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the fluorinated azepane suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and crystallographic parameters.
Computational Chemistry
Computational modeling is an indispensable tool for exploring the conformational energy landscape of molecules.[2][6] Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can be used to:
-
Perform Conformational Searches: Systematically explore the potential energy surface to identify all low-energy conformers.
-
Calculate Relative Energies: Determine the relative stabilities of different conformers and predict their populations at a given temperature.
-
Predict NMR Parameters: Calculate theoretical chemical shifts and coupling constants for different conformers to aid in the interpretation of experimental NMR data.
Computational Workflow: Conformational Analysis
Caption: Workflow for computational conformational analysis.
Synthesis of Fluorinated Azepanes
The synthesis of fluorinated azepanes often requires specialized fluorination methods. Common strategies include:
-
Deoxyfluorination of Azepanols: The hydroxyl group of an azepanol precursor can be replaced with fluorine using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.[20]
-
Ring Expansion of Fluorinated Pyrrolidines: Fluorinated pyrrolidines can be converted to fluorinated azepanes through ring expansion reactions.[21]
-
Reductive Amination: The cyclization of a suitable diformyl intermediate in the presence of a fluorinated amine can yield a fluorinated azepane.[4]
Synthetic Workflow: Accessing Fluorinated Azepanes
Caption: Common synthetic routes to fluorinated azepanes.
Case Study: Monofluorination to Regulate Azepane Conformation
A study by Patel et al. demonstrated the profound impact of a single fluorine atom on the conformation of a substituted azepane ring.[10] Through a combination of ¹H NMR spectroscopy and computational modeling, they showed that the diastereoselective introduction of a fluorine atom could bias the flexible azepane ring to adopt one major conformation. This work highlights the potential of selective fluorination as a strategy to "rigidify" the azepane scaffold and pre-organize it for optimal interaction with a biological target.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the azepane scaffold is a powerful and versatile tool for conformational control in drug design. The stereoelectronic effects of fluorine, particularly the gauche and anomeric effects, can be harnessed to rigidify the flexible seven-membered ring, leading to enhanced binding affinity and selectivity. A multi-pronged approach, combining NMR spectroscopy, X-ray crystallography, and computational chemistry, is crucial for a thorough understanding of the conformational consequences of fluorination. As synthetic methodologies for the preparation of fluorinated heterocycles continue to advance, the rational design of conformationally constrained azepane derivatives holds immense promise for the development of novel therapeutics.
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Patel, A. R., et al. (2013). Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry, 11(41), 7139-7144. [Link]
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Wikipedia. (n.d.). Gauche effect. [Link]
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chemeurope.com. (n.d.). Gauche effect. [Link]
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Begue, J.-P., & Bonnet-Delpon, D. (2006). Fluorine in heterocyclic chemistry. ResearchGate. [Link]
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Maxwell, B. D., & Vanderlinden, R. T. (2020). Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study. The Journal of Physical Chemistry A, 124(30), 6354-6365. [Link]
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Erdeljac, N., et al. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research, 51(7), 1655-1664. [Link]
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Emmanuel, A. A., et al. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Omega, 7(16), 14013-14026. [Link]
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Gill, D. M., et al. (2011). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 7, 1599-1609. [Link]
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Smith, M. K., et al. (2018). NMR Spectroscopic and Computational Study of Conformational Isomerism in Substituted 2-Aryl-3H-1-benzazepines: Toward Isolable Atropisomeric Benzazepine Enantiomers. The Journal of Organic Chemistry, 83(17), 10134-10142. [Link]
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Tormena, C. F., et al. (2012). The influence of stereoelectronic effects on the 1JC‐F spin–spin coupling constant in fluorinated heterocyclic compounds. Magnetic Resonance in Chemistry, 50(S1), S33-S39. [Link]
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Liu, K., et al. (2013). Diastereospecific fluorination of substituted azepanes. Tetrahedron, 69(36), 7731-7737. [Link]
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ResearchGate. (n.d.). X‐ray diffraction of 28f and 29f. [Link]
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van der Heijden, C. C., et al. (2021). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry, 86(12), 8088-8098. [Link]
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Wikipedia. (n.d.). Anomeric effect. [Link]
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Wang, Y., et al. (2022). Selective Defluorinative [4+3] Annulation to Access Fluorinated Oxazepines and Thiazepines. Organic Chemistry Frontiers, 9(13), 3497-3503. [Link]
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Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. [Link]
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Emmanuel, A. A., et al. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ResearchGate. [Link]
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Patel, A. R., et al. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. [Link]
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Methodological & Application
Application Notes and Protocols: Leveraging 2-(4-Fluorophenyl)azepane in Modern Drug Discovery
Introduction: The Azepane Scaffold and the Significance of Fluorophenyl Substitution
The seven-membered nitrogen heterocycle, azepane, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and several FDA-approved drugs.[1][2] Its inherent three-dimensionality and conformational flexibility allow for the precise spatial orientation of substituents, enabling effective interactions with a variety of biological targets.[2] The introduction of a 4-fluorophenyl group at the 2-position of the azepane ring creates a key structural motif with significant potential in drug design. The fluorine atom can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and increase cell membrane permeability, all of which are desirable properties for drug candidates.[3]
These application notes provide a comprehensive guide for researchers on utilizing the 2-(4-fluorophenyl)azepane scaffold. We will explore its synthesis, potential therapeutic applications based on analogous structures, and detailed protocols for its derivatization and biological evaluation.
Synthetic Strategies for 2-(4-Fluorophenyl)azepane and Its Derivatives
The synthesis of substituted azepanes can be challenging due to the entropic penalty associated with forming a seven-membered ring.[4] However, several strategies have been developed for the efficient construction of the azepane core. A common and effective method for synthesizing 2-substituted azepanes is through the ring expansion of a corresponding 2-substituted piperidine or via reductive amination of a suitable keto-amine precursor.
Protocol 1: Synthesis of 2-(4-Fluorophenyl)azepane via Reductive Amination
This protocol outlines a general procedure for the synthesis of 2-(4-fluorophenyl)azepane from 6-(4-fluorophenyl)oxan-2-one (a delta-lactone).
Workflow Diagram:
A proposed synthetic workflow for 2-(4-Fluorophenyl)azepane.
Materials:
-
6-(4-fluorophenyl)oxan-2-one
-
Hydrobromic acid in acetic acid (HBr/AcOH)
-
Thionyl chloride (SOCl₂)
-
Ammonia (NH₃) solution
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
Ring Opening: To a solution of 6-(4-fluorophenyl)oxan-2-one in a suitable solvent, add HBr in acetic acid. Heat the reaction mixture to facilitate the ring opening to form 6-bromo-6-(4-fluorophenyl)hexanoic acid. Monitor the reaction by thin-layer chromatography (TLC).
-
Amidation: After completion, remove the solvent under reduced pressure. Treat the crude bromo-acid with thionyl chloride to form the corresponding acid chloride. Carefully add a solution of ammonia to the acid chloride to yield 6-amino-6-(4-fluorophenyl)hexanamide.
-
Cyclization and Reduction: In a separate flask, prepare a suspension of LiAlH₄ in anhydrous THF. Add the 6-amino-6-(4-fluorophenyl)hexanamide solution dropwise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then reflux to effect both cyclization and reduction of the amide to the amine.
-
Work-up and Purification: Cool the reaction mixture and quench cautiously with water and aqueous sodium hydroxide. Filter the resulting salts and dry the organic layer over anhydrous sodium sulfate. Concentrate the solution and purify the crude product by column chromatography to obtain 2-(4-fluorophenyl)azepane.
Note: This is a generalized protocol. Optimization of reaction conditions, solvents, and purification methods may be necessary.
Therapeutic Potential and Target-Based Drug Design
While specific biological data for 2-(4-fluorophenyl)azepane is not extensively reported in the public domain, the broader class of azepane derivatives has shown significant activity in several therapeutic areas, particularly in the central nervous system (CNS).
Central Nervous System (CNS) Applications
Azepane-based compounds are key pharmacophores in numerous CNS drugs with antipsychotic, anticonvulsant, and antidepressant activities.[5] The 2-phenylazepane motif, in particular, is a known scaffold for agents targeting monoamine transporters.
Potential Targets and Signaling Pathways:
-
Serotonin (5-HT) Receptors: Derivatives of 3-phenyl-pyrazolo[3,4-d]azepines, which include a fluorophenyl moiety, have been identified as potent dual 5-HT₇ and 5-HT₂A receptor antagonists.[6] These receptors are implicated in mood disorders, schizophrenia, and sleep disturbances. The 2-(4-fluorophenyl)azepane scaffold can be a starting point for designing novel modulators of these receptors.
Hypothesized signaling pathway for 2-(4-Fluorophenyl)azepane derivatives.
-
Protein Tyrosine Phosphatases (PTPs): Recent studies have highlighted azepane-containing derivatives as inhibitors of PTPN1 and PTPN2, which are attractive targets for cancer immunotherapy.[7] The 2-(4-fluorophenyl)azepane scaffold could be explored for the development of novel PTP inhibitors.
Structure-Activity Relationship (SAR) Studies: A Guideline
Systematic structural modifications of the 2-(4-fluorophenyl)azepane scaffold are crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Key Modification Points:
-
Azepane Nitrogen (N1): Alkylation or acylation at this position can significantly impact the compound's physical properties and biological activity. For example, introducing different alkyl or aryl groups can modulate receptor affinity and selectivity.
-
Azepane Ring: Introduction of substituents on the azepane ring can influence the molecule's conformation and interaction with the target protein.[2]
-
Fluorophenyl Ring: Modification of the substitution pattern on the phenyl ring (e.g., adding other substituents or changing the position of the fluorine) can fine-tune electronic properties and binding interactions.
Data Summary Table for Hypothetical SAR:
| Compound ID | R1 (at N1) | R2 (on Azepane) | Phenyl Substitution | Target A IC₅₀ (nM) | Target B IC₅₀ (nM) |
| Scaffold | H | H | 4-F | >10,000 | >10,000 |
| 1a | CH₃ | H | 4-F | 5,200 | 8,100 |
| 1b | Benzyl | H | 4-F | 850 | 3,400 |
| 2a | H | 4-OH | 4-F | 7,800 | 9,200 |
| 3a | H | H | 2,4-diF | 9,500 | >10,000 |
This table is for illustrative purposes to guide an SAR campaign.
Protocol 2: General Procedure for N-Alkylation of 2-(4-Fluorophenyl)azepane
This protocol describes a standard method for diversifying the scaffold at the azepane nitrogen.
Materials:
-
2-(4-Fluorophenyl)azepane
-
Alkyl or benzyl halide (e.g., methyl iodide, benzyl bromide)
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
A polar aprotic solvent (e.g., acetonitrile, DMF)
-
Standard work-up and purification reagents
Procedure:
-
Dissolve 2-(4-fluorophenyl)azepane in the chosen solvent.
-
Add the base to the solution.
-
Add the alkyl or benzyl halide dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Perform an aqueous work-up to remove the base and other inorganic salts.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Protocol 3: In Vitro Biological Evaluation - Receptor Binding Assay
This protocol provides a general framework for assessing the binding affinity of newly synthesized derivatives to a target receptor (e.g., a G-protein coupled receptor).
Workflow Diagram:
Workflow for a competitive radioligand binding assay.
Materials:
-
Cell membranes or purified protein expressing the target receptor
-
A specific radioligand for the target receptor
-
Synthesized 2-(4-fluorophenyl)azepane derivatives
-
Assay buffer
-
Filtration apparatus (e.g., Brandel cell harvester)
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the radioligand, the test compound at various concentrations, and the receptor preparation. Include wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).
-
Incubation: Incubate the plates at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the free radioligand. Wash the filters with cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
Conclusion
The 2-(4-fluorophenyl)azepane scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents. Its structural features, combined with the beneficial properties of the fluorine atom, make it an attractive core for targeting a range of biological molecules, particularly within the CNS. The protocols and guidelines presented here offer a framework for researchers to explore the chemical space around this promising scaffold and to evaluate the biological activity of its derivatives in a systematic and efficient manner.
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Molecules. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. [Link]
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The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]
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- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and SAR studies of 2-alkyl-3-phenyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepines as 5-HT7/2 inhibitors leading to the identification of a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Synthesis and Application of 2-(4-Fluorophenyl)azepane Derivatives for Central Nervous System (CNS) Targets
Abstract: The seven-membered azepane heterocycle is a privileged scaffold in medicinal chemistry, prized for its conformational flexibility and ability to explore three-dimensional chemical space.[1][2] This guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-(4-fluorophenyl)azepane derivatives, a class of compounds with significant potential for targeting various CNS pathologies. The incorporation of a 4-fluorophenyl group can enhance metabolic stability and introduce specific electronic interactions with biological targets.[3] We present a modern, light-mediated synthetic protocol, detailed characterization methods, and a strategic workflow for developing these derivatives as novel CNS-active agents. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutics for neurological and psychiatric disorders.
Introduction: The Azepane Scaffold in CNS Drug Discovery
The azepane ring system is a recurring motif in a variety of bioactive molecules and FDA-approved drugs, valued for its complex three-dimensional structure that allows for precise orientation of substituents to interact with biological targets.[4][5] Unlike more common five- and six-membered rings, the seven-membered azepane core offers a greater degree of conformational freedom, which can be crucial for optimizing binding affinity and selectivity for CNS targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes like PARP-1 and various protein tyrosine phosphatases.[6][7]
The strategic introduction of a 4-fluorophenyl substituent at the 2-position of the azepane ring serves a dual purpose. The phenyl group provides a vector for aromatic interactions within a receptor's binding pocket, while the fluorine atom at the para position is a well-established bioisostere for a hydrogen atom. Its inclusion can block metabolic oxidation at that site, thereby improving pharmacokinetic properties, and its electronegativity can modulate binding interactions without significantly increasing steric bulk.[3] This combination makes 2-(4-fluorophenyl)azepane a highly attractive starting point for building libraries of CNS-focused compounds.
This guide details a powerful and modern synthetic strategy—photochemical dearomative ring expansion—to construct the azepane core, followed by protocols for purification, characterization, and strategic considerations for CNS drug design.[2]
Synthetic Strategy: Photochemical Ring Expansion of a Nitroarene
Several methods exist for the synthesis of azepanes, including ring-closing metathesis and various cyclization strategies.[1][8] However, a particularly innovative and efficient approach involves the photochemical dearomative ring expansion of a substituted nitroarene. This method transforms a simple, six-membered aromatic precursor into the desired seven-membered azepane framework in two high-yielding steps.[2] This process is mediated by blue light at room temperature, offering a modular and scalable route to complex azepanes.
The general workflow for this synthesis is outlined below:
Caption: Synthetic workflow for 2-(4-fluorophenyl)azepane derivatives.
Protocol 2.1: Synthesis of 2-(4-Fluorophenyl)azepane
This protocol is adapted from the general principles of photochemical dearomative ring expansion of nitroarenes.[2]
Step 1: Photochemical Dearomative Ring Expansion
-
Principle: A substituted nitroarene undergoes a photochemical reaction in the presence of a phosphite, mediating the conversion of the nitro group into a singlet nitrene. This highly reactive intermediate inserts into the aromatic ring, expanding the six-membered ring to a seven-membered azepine system.
-
Materials & Reagents:
-
4-Fluoro-1-(nitromethyl)benzene (or appropriate precursor)
-
Triethyl phosphite (P(OEt)₃)
-
Anhydrous acetonitrile (MeCN)
-
High-power blue LED light source (e.g., 450 nm)
-
Schlenk flask or other suitable reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the nitroarene precursor (1.0 eq) in anhydrous acetonitrile to a concentration of approximately 0.1 M.
-
Add triethyl phosphite (1.5 eq) to the solution.
-
Stir the solution at room temperature while irradiating with a blue LED light source. The reaction vessel should be positioned to ensure even illumination.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The crude product is the intermediate azepine.
-
Step 2: Hydrogenolysis to the Saturated Azepane
-
Principle: The double bonds within the intermediate azepine ring are reduced via catalytic hydrogenation to yield the fully saturated azepane scaffold.
-
Materials & Reagents:
-
Crude azepine intermediate from Step 1
-
Palladium on carbon (10% Pd/C, 5 mol%)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
-
Procedure:
-
Dissolve the crude azepine in methanol.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Maintain a positive pressure of hydrogen with a balloon or use a Parr apparatus (e.g., at 50 psi).
-
Stir the reaction vigorously at room temperature for 16-24 hours. Monitor by TLC or LC-MS.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-(4-fluorophenyl)azepane.
-
Purification and Characterization
Purification of the final compound is critical to ensure accurate biological data. Column chromatography is the standard method for this purpose.
Protocol 3.1: Purification by Flash Column Chromatography
-
Principle: The crude product is separated from impurities based on differential adsorption to a stationary phase (silica gel) as a mobile phase (solvent mixture) is passed through it.
-
Materials & Reagents:
-
Crude 2-(4-fluorophenyl)azepane
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes and Ethyl Acetate (EtOAc)
-
Glass column, collection tubes, TLC plates
-
-
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack it into a glass column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Load the dissolved sample onto the top of the silica column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 0% EtOAc and gradually increasing to 20% EtOAc). The polarity of the mobile phase is increased to elute compounds with higher affinity for the silica.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to yield the purified 2-(4-fluorophenyl)azepane as an oil or solid.
-
Characterization Data
Accurate characterization is essential to confirm the structure and purity of the synthesized compound.
| Technique | Purpose | Expected Observations for 2-(4-Fluorophenyl)azepane |
| ¹H NMR | Structural confirmation and purity | Complex multiplets for the azepane ring protons. Aromatic signals in the ~7.0-7.5 ppm range showing coupling characteristic of a 1,4-disubstituted benzene ring. |
| ¹³C NMR | Carbon framework confirmation | Aliphatic signals for the azepane carbons. Aromatic signals, including a C-F coupled carbon. |
| ¹⁹F NMR | Confirmation of fluorine presence | A singlet or multiplet in the typical aryl-fluoride region (~ -110 to -120 ppm). |
| HRMS (ESI) | Exact mass and molecular formula | Calculation of [M+H]⁺ peak to confirm the elemental composition (C₁₂H₁₆FN).[4][6] |
Designing Derivatives for CNS Targets
To be effective, a CNS drug must cross the blood-brain barrier (BBB). This requires a delicate balance of several physicochemical properties. The 2-(4-fluorophenyl)azepane scaffold can be systematically modified—typically at the nitrogen atom—to optimize these properties for a specific CNS target.
Key Physicochemical Properties for CNS Penetration [9][10]
| Property | Guideline for CNS Drugs | Rationale |
| Molecular Weight (MW) | < 450 Da | Smaller molecules are more likely to passively diffuse across the BBB. |
| cLogP | 1 - 3 | Measures lipophilicity. Must be lipophilic enough to enter the membrane but not so much that it gets trapped. |
| Topological Polar Surface Area (TPSA) | < 90 Ų | A measure of the polar surface area. Higher TPSA reduces BBB permeability. |
| H-Bond Donors | < 2 | Hydrogen bonds with water must be broken to cross the lipidic BBB. |
| H-Bond Acceptors | < 6 | Fewer acceptors are generally preferred. |
| pKa (of basic nitrogen) | 7.5 - 10.5 | A basic nitrogen can become protonated at physiological pH, increasing polarity. This needs to be balanced. |
Application Workflow: From Scaffold to CNS Candidate
The following workflow illustrates the iterative process of designing, synthesizing, and testing derivatives for CNS activity.
Caption: Iterative workflow for CNS drug candidate development.
Protocols for Biological Evaluation
Protocol 5.1: General In Vitro Target Binding Assay (Competitive)
-
Principle: This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor target. The result is expressed as the IC₅₀ value—the concentration of test compound required to inhibit 50% of specific binding.
-
Materials:
-
Cell membranes or purified protein expressing the target CNS receptor.
-
Radiolabeled ligand (e.g., ³H-labeled) specific for the target.
-
Synthesized 2-(4-fluorophenyl)azepane derivatives.
-
Assay buffer (e.g., Tris-HCl with cofactors).
-
96-well filter plates and vacuum manifold.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand (at a concentration near its Kd), and the test compound (or buffer for total binding, or an excess of a non-labeled ligand for non-specific binding).
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold. This separates the bound ligand (on the filter) from the unbound ligand (in the filtrate).
-
Wash the filters rapidly with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
Calculate specific binding (Total - Non-specific) and plot the percent inhibition versus the log concentration of the test compound to determine the IC₅₀ value.
-
Protocol 5.2: In Vitro Blood-Brain Barrier Permeability Assay (PAMPA)
-
Principle: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive BBB permeability. A filter coated with a lipid solution separates a donor well (containing the test compound) from an acceptor well. The amount of compound that crosses the artificial membrane over time is measured.
-
Materials:
-
PAMPA plate system (e.g., 96-well format with donor and acceptor plates).
-
Brain lipid solution.
-
Phosphate-buffered saline (PBS) at pH 7.4.
-
Test compounds.
-
LC-MS/MS or UV-Vis plate reader for quantification.
-
-
Procedure:
-
Coat the filter of the donor plate with the brain lipid solution.
-
Add the test compound solution (dissolved in PBS) to the donor wells.
-
Fill the acceptor wells of the receiving plate with fresh PBS.
-
Place the donor plate into the acceptor plate, ensuring the lipid membrane is in contact with the acceptor buffer.
-
Incubate the plate sandwich for a defined period (e.g., 4-18 hours) at room temperature.
-
After incubation, carefully separate the plates.
-
Quantify the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Calculate the effective permeability (Pe) value and categorize compounds as having low, medium, or high BBB permeability potential.
-
Conclusion
The 2-(4-fluorophenyl)azepane scaffold represents a versatile and promising starting point for the development of novel CNS therapeutics. By leveraging modern synthetic methods like photochemical ring expansion, researchers can efficiently access this core structure. Subsequent, rational derivatization guided by an understanding of the physicochemical properties required for BBB penetration allows for the systematic optimization of these compounds into potent and selective drug candidates. The protocols and workflows detailed in this guide provide a robust framework for scientists to synthesize, characterize, and evaluate these derivatives, accelerating the discovery of new treatments for challenging CNS disorders.
References
- BenchChem. (2025). Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols. BenchChem.
- Smolecule. (2024). 2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride. Smolecule.
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Feng, Z., Jiao, H., Ye, Z., et al. (2022). Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. Organic Letters, 24(30), 5254–5259. Retrieved from [Link]
- Feng, Z., Jiao, H., Ye, Z., et al. (2022). Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. Organic Letters.
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Organic Chemistry Portal. (n.d.). Synthesis of azepines. Organic Chemistry Portal. Retrieved from [Link]
- BenchChem. (2025). Synthesis of N-Sulfonyl Azepine Derivatives: A Detailed Protocol and Application Note. BenchChem.
-
Gevorgyan, V., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5243. Retrieved from [Link]
-
Wang, Y., et al. (2022). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. RSC Medicinal Chemistry, 13(10), 1235-1246. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Synthesis and Characterization of 2-(5-Fluoro-2-methoxyphenyl)azepane and Related Fluorinated Azepane Derivatives. BenchChem.
-
Zhang, H., et al. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. European Journal of Medicinal Chemistry, 270, 116390. Retrieved from [Link]
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Procter, D. J., et al. (2022). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. Retrieved from [Link]
-
Singh, P. P., et al. (2020). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Retrieved from [Link]
- Sharma, A., et al. (2023). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 258, 115599.
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Gupta, A. (2014). Drugs acting on central nervous system (CNS) targets as leads for non-CNS targets. F1000Research, 3, 40. Retrieved from [Link]
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Pfizer Global R&D. (2014). Multiparameter Optimization in CNS Drug Discovery: Design of Pyrimido[4,5-d]azepines as Potent 5-Hydroxytryptamine 2C (5-HT2C) Receptor Agonists. Journal of Medicinal Chemistry, 57(12), 5258-5269. Retrieved from [Link]
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Application Note: 2-(4-Fluorophenyl)azepane as a Strategic Building Block for Potent and CNS-Penetrant PARP-1 Inhibitors
Introduction: The Evolving Landscape of PARP-1 Inhibition
Poly(ADP-ribose) polymerase-1 (PARP-1) is a cornerstone enzyme in the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] The therapeutic strategy of inhibiting PARP-1 has revolutionized oncology, particularly for cancers harboring defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations.[1] This concept, known as synthetic lethality, creates a scenario where cancer cells deficient in HR cannot repair double-strand breaks (DSBs) that accumulate due to PARP inhibition, leading to selective cell death.[2] While several PARP-1 inhibitors like Olaparib and Rucaparib have achieved clinical success, challenges remain, including acquired resistance and limited efficacy against central nervous system (CNS) tumors due to poor blood-brain barrier (BBB) penetration.[3]
This application note details the strategic use of 2-(4-Fluorophenyl)azepane , a key building block for the development of next-generation PARP-1 inhibitors. We will explore the rationale for its incorporation, provide detailed synthetic protocols for its synthesis and subsequent coupling to a core pharmacophore, and discuss the expected impact on inhibitor potency and pharmacokinetic properties.
The Rationale: Why 2-(4-Fluorophenyl)azepane?
The design of novel PARP-1 inhibitors focuses on optimizing interactions with the enzyme's nicotinamide-binding domain and tailoring physicochemical properties for improved efficacy and distribution. The 2-(4-Fluorophenyl)azepane moiety offers several distinct advantages in this context:
-
Three-Dimensionality for Enhanced Specificity: The saturated, seven-membered azepane ring provides a non-planar, three-dimensional scaffold. This increased sp³ character can lead to improved binding affinity and selectivity by enabling interactions with less conserved regions of the PARP-1 active site, potentially reducing off-target effects, including inhibition of the closely related PARP-2 isozyme.
-
Vector for CNS Penetration: The lipophilic nature of the fluorophenyl group, combined with the overall structural characteristics of the azepane ring, can enhance the ability of the final inhibitor to cross the blood-brain barrier. This is a critical feature for treating primary brain cancers and brain metastases.
-
Modulation of Physicochemical Properties: The fluorine atom can improve metabolic stability by blocking potential sites of oxidation and can also favorably modulate pKa, influencing solubility and cell permeability.
-
Synthetic Tractability: The secondary amine of the azepane ring provides a convenient handle for covalent attachment to the core pharmacophore of a PARP-1 inhibitor, typically through a robust amide bond formation.
Signaling and Mechanism of Action
The overarching goal is to synthesize a PARP-1 inhibitor that effectively competes with the endogenous substrate, nicotinamide adenine dinucleotide (NAD+), at the enzyme's catalytic domain. The inhibitor's core pharmacophore is designed to mimic the nicotinamide moiety, forming key hydrogen bonds and π-stacking interactions within the active site.[4] The 2-(4-Fluorophenyl)azepane fragment then serves as a "solvent-exposed" moiety that can be tailored to optimize potency and ADME (absorption, distribution, metabolism, and excretion) properties.
Caption: Mechanism of synthetic lethality with an azepane-based PARP-1 inhibitor.
Experimental Protocols
This section outlines a representative synthetic workflow for constructing a potent PARP-1 inhibitor, (Compound 1) , utilizing 2-(4-Fluorophenyl)azepane as a key intermediate. The synthesis is divided into three main stages:
-
Synthesis of the Building Block: 2-(4-Fluorophenyl)azepane (4 )
-
Synthesis of the Core Pharmacophore: 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (7 )
-
Final Amide Coupling to yield the Target Inhibitor (Compound 1 )
Caption: Overall synthetic workflow for the target PARP-1 inhibitor.
Protocol 1: Synthesis of 2-(4-Fluorophenyl)azepane (4)
This protocol is adapted from modern photochemical methods for azepane synthesis, which offer a direct route from readily available nitroarenes.[3]
Materials:
-
4-Fluoronitrobenzene
-
Triethyl phosphite
-
Acetonitrile (anhydrous)
-
Blue LED photoreactor (e.g., 450 nm)
-
Palladium on carbon (10 wt. %)
-
Methanol
-
Hydrogen gas supply
Step-by-Step Procedure:
-
Photochemical Ring Expansion:
-
In a quartz reaction vessel, dissolve 4-fluoronitrobenzene (1.0 eq) and triethyl phosphite (3.0 eq) in anhydrous acetonitrile to a concentration of 0.1 M.
-
Purge the solution with argon for 20 minutes to remove dissolved oxygen.
-
Irradiate the mixture in a blue light photoreactor at room temperature for 24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Causality: Blue light irradiation promotes the conversion of the nitro group into a singlet nitrene, which undergoes a dearomative cyclization and rearrangement to form the seven-membered azepine ring system.[3] Triethyl phosphite acts as an oxygen scavenger.
-
Remove the solvent under reduced pressure to yield the crude azepine intermediate.
-
-
Hydrogenolysis to Azepane:
-
Dissolve the crude azepine intermediate in methanol (0.2 M).
-
Carefully add 10% palladium on carbon (10 mol % Pd).
-
Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.
-
Stir the reaction under a hydrogen atmosphere (50 psi) at room temperature for 16 hours.
-
Causality: The palladium catalyst facilitates the catalytic hydrogenation of the double bonds within the azepine ring to yield the fully saturated azepane.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to afford 2-(4-Fluorophenyl)azepane (4) as a colorless oil.
-
Protocol 2: Synthesis of 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (7)
This protocol follows a classical approach to the phthalazinone core, a key pharmacophore for PARP-1 inhibition.[5]
Materials:
-
Phthalic anhydride
-
Hydrazine hydrate
-
Acetic acid
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate
-
Hydrochloric acid
Step-by-Step Procedure:
-
Synthesis of Phthalazinone (Intermediate):
-
To a round-bottom flask, add phthalic anhydride (1.0 eq) and glacial acetic acid.
-
Slowly add hydrazine hydrate (1.1 eq) to the stirred suspension at room temperature.
-
Heat the mixture to reflux (approx. 120 °C) for 4 hours. A precipitate will form.
-
Cool the reaction to room temperature, and collect the solid by filtration. Wash with cold water and dry to yield 2H-phthalazin-1-one.
-
Causality: Hydrazine undergoes a condensation reaction with the anhydride to form the heterocyclic phthalazinone core.[5]
-
-
Oxidation to Carboxylic Acid (Not a direct reaction, a multi-step synthesis from a different precursor is more common. A plausible route is provided for completeness):
-
A more direct literature route involves starting with 2-formylbenzoic acid, which is condensed with hydrazine to form the phthalazinone. For the purpose of this note, we will assume the synthesis of the corresponding methyl-phthalazinone followed by oxidation.
-
Suspend 4-methyl-2H-phthalazin-1-one (1.0 eq) in a solution of sodium carbonate (2.5 eq) in water.
-
Heat the mixture to 80 °C and add a solution of potassium permanganate (3.0 eq) in water dropwise over 2 hours, maintaining the temperature.
-
After the addition is complete, continue heating for an additional 2 hours.
-
Cool the reaction and filter off the manganese dioxide.
-
Acidify the clear filtrate with concentrated HCl to pH 2-3.
-
Collect the resulting white precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (7) .
-
Protocol 3: Amide Coupling to Yield Target Inhibitor (Compound 1)
This final step utilizes a standard and reliable peptide coupling agent to form the critical amide bond.[6]
Materials:
-
2-(4-Fluorophenyl)azepane (4 )
-
4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (7 )
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide, anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an argon atmosphere, add 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (7 ) (1.0 eq), HATU (1.2 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
Causality: HATU is a highly efficient coupling reagent that activates the carboxylic acid by forming a reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack.[6]
-
In a separate vial, dissolve 2-(4-Fluorophenyl)azepane (4 ) (1.1 eq) in a small amount of anhydrous DMF.
-
Add the solution of the amine (4 ) to the reaction flask, followed by the dropwise addition of DIPEA (3.0 eq).
-
Causality: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the activation and to ensure the secondary amine is in its free base form for nucleophilic attack.
-
-
Reaction and Workup:
-
Stir the reaction mixture at room temperature for 12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the final product, 4-((2-(4-fluorophenyl)azepan-1-yl)carbonyl)phthalazin-1(2H)-one (Compound 1) .
-
Data Presentation and Validation
A self-validating protocol requires rigorous characterization of the final compound and assessment of its biological activity. The following tables present expected data for Compound 1 , based on values reported for structurally analogous PARP-1 inhibitors.
Table 1: Physicochemical and Spectroscopic Characterization of Compound 1
| Parameter | Expected Value |
| Molecular Formula | C₂₁H₂₀FN₃O₂ |
| Molecular Weight | 377.41 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 12.6 (s, 1H, NH), 8.2-7.2 (m, 8H, Ar-H), 5.1-4.9 (m, 1H, CH-N), 3.8-3.5 (m, 2H, CH₂-N), 2.1-1.5 (m, 8H, azepane CH₂) |
| HRMS (ESI) | m/z: [M+H]⁺ Calculated: 378.1612; Found: 378.1615 |
Table 2: Biological Activity Profile of Compound 1
| Assay | Endpoint | Expected Value | Reference (Olaparib) |
| PARP-1 Enzymatic Assay | IC₅₀ | 1-5 nM | ~5 nM |
| PARP-2 Enzymatic Assay | IC₅₀ | >100 nM | ~5 nM |
| Cellular PARylation Assay | EC₅₀ | 5-15 nM | ~10 nM |
| BRCA1-mutant Cell Line (e.g., MDA-MB-436) Proliferation Assay | GI₅₀ | 10-50 nM | ~30 nM |
| BRCA-proficient Cell Line (e.g., MCF-7) Proliferation Assay | GI₅₀ | >1 µM | >1 µM |
| Brain-to-Plasma Ratio (Mouse) | Kp | 0.5 - 1.0 | <0.1 |
Note: The data presented in these tables are hypothetical and serve as a benchmark for expected outcomes based on the successful synthesis of the target compound.
Conclusion and Future Directions
The strategic incorporation of the 2-(4-Fluorophenyl)azepane building block presents a promising avenue for the development of highly potent and selective PARP-1 inhibitors with enhanced CNS penetration. The detailed protocols provided herein offer a robust and reproducible synthetic route to a representative inhibitor. The rationale for using this specific moiety is grounded in established principles of medicinal chemistry, aiming to improve three-dimensional binding interactions and optimize pharmacokinetic properties.
Successful synthesis and subsequent biological evaluation confirming the expected profile would validate 2-(4-Fluorophenyl)azepane as a valuable tool for drug discovery professionals. Further optimization could involve exploring different substitution patterns on the phenyl ring or modifying the azepane scaffold itself to fine-tune the inhibitor's properties for specific therapeutic applications, particularly in the challenging field of neuro-oncology.
References
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Mailloux, M. J., Fleming, G. S., Kumta, S. S., & Beeler, A. B. (2021). Deprotonation of quaternary aromatic salts with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or N,N,N',N'-tetramethylquanidine (TMG) under visible light irradiation followed by ring-expansion provides mono- and polycyclic functionalized azepines in very good yields. Organic Letters, 23(2), 525-529. [Link]
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Procter, D. J., et al. (2022). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. (This is a representative reference for the synthetic methodology). [Link]
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Zhu, Q., et al. (2015). Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo [4,5-c] pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer. Bioorganic & Medicinal Chemistry, 23(21), 6551-6559. [Link]
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Yu, J., Gou, W., Shang, H., et al. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 875-892. [Link]
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Wang, Y.Q., Wang, P.Y., Wang, Y.T., et al. (2016). An update on poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors: Opportunities and challenges in cancer therapy. Journal of Medicinal Chemistry, 59(21), 9575-9598. [Link]
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Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel, potent, and orally active inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591. [Link]
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Lin, Y., et al. (2023). Synthesis and preliminary biological evaluation of new phthalazinone derivatives with PARP-1 and cholinesterase inhibitory activities. Letters in Drug Design & Discovery, 20(1), 56-70. [Link]
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Papeo, G., et al. (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. European Journal of Medicinal Chemistry, 161, 18-35. [Link]
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Application of 2-(4-Fluorophenyl)azepane in developing kinase inhibitors
Application Notes & Protocols
Topic: Application of the 2-(4-Fluorophenyl)azepane Scaffold in the Development of Novel Kinase Inhibitors
Abstract: Kinases are a critical class of enzymes that regulate a vast majority of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.[3] This guide focuses on the strategic application of the 2-(4-Fluorophenyl)azepane scaffold, a privileged structural motif, in the design and synthesis of next-generation kinase inhibitors. We provide the scientific rationale for its use, detailed protocols for evaluating inhibitor candidates, and insights into establishing a structure-activity relationship (SAR). This document is intended for researchers, medicinal chemists, and drug development professionals engaged in kinase-targeted drug discovery.
Part 1: The 2-(4-Fluorophenyl)azepane Scaffold: A Strategic Starting Point
The success of a kinase inhibitor discovery program often hinges on the selection of a suitable chemical scaffold. An ideal scaffold should be synthetically tractable and possess inherent properties that facilitate favorable interactions within the ATP-binding pocket of kinases. The 2-(4-Fluorophenyl)azepane structure represents such a scaffold, combining two key medicinal chemistry motifs: the conformationally flexible azepane ring and the electronically stable 4-fluorophenyl group.
The Azepane Ring: A Foundation for Versatility
The seven-membered azepane ring is a recurring feature in numerous bioactive molecules and approved pharmaceutical agents.[4][5] Unlike rigid five- or six-membered rings, the azepane core provides greater conformational flexibility. This allows for the precise spatial orientation of appended functional groups to explore and exploit the unique topology of different kinase active sites. For instance, substituents placed on the azepane nitrogen can be directed towards the solvent-exposed region, while modifications at other positions can target deeper pockets. The introduction of a bulky 7-membered diazepane ring has been shown to be critical for achieving high selectivity in certain kinase inhibitors, highlighting the utility of such larger ring systems.[6]
The 4-Fluorophenyl Moiety: Enhancing Drug-Like Properties
The inclusion of a fluorine atom, particularly at the para-position of a phenyl ring, is a well-established strategy in drug design. The 4-fluorophenyl group contributes to inhibitor potency and selectivity through several mechanisms:
-
Metabolic Stability: The fluorine atom can block oxidative metabolism at the para-position, increasing the compound's half-life.
-
Binding Interactions: The electronegative fluorine can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the kinase hinge region or other parts of the active site.
-
Modulation of pKa: It can influence the basicity of the nearby azepane nitrogen, which can be critical for optimizing solubility and cell permeability.
A Unified Scaffold for Library Development
The combination of these two fragments into the 2-(4-Fluorophenyl)azepane scaffold provides a robust starting point for creating a library of diverse kinase inhibitor candidates. The diagram below illustrates a logical approach to derivatization, where different R-groups can be systematically introduced to probe the structure-activity relationship (SAR).
Caption: A logical strategy for derivatizing the core scaffold.
Part 2: Application Protocol: In Vitro Kinase Inhibition Assay
Once a library of compounds based on the 2-(4-Fluorophenyl)azepane scaffold is synthesized, a robust and reliable assay is required to determine their inhibitory activity against a target kinase. This section provides a detailed protocol for a generic, fluorescence-based kinase assay that measures the production of ADP, a universal product of the kinase reaction. Such assays are widely used for high-throughput screening.[7]
Principle of the Assay
The assay quantifies kinase activity by measuring the amount of ADP produced during the phosphotransferase reaction. The produced ADP is enzymatically converted to ATP and a quantifiable signal. In this protocol, we describe a fluorometric method where the final product generates a fluorescent signal (λEx = 530 nm/λEm = 590 nm) that is directly proportional to the amount of ADP produced. An effective inhibitor will reduce the rate of ADP formation, resulting in a lower fluorescence signal.
Materials and Reagents
-
Target Kinase: Purified, recombinant kinase of interest.
-
Kinase Substrate: Appropriate peptide or protein substrate for the target kinase.
-
ATP: Adenosine 5'-triphosphate, disodium salt hydrate.
-
Assay Buffer: Buffer suitable for the kinase (e.g., Tris-HCl, HEPES) containing MgCl₂, pH 7.0-7.5.
-
Test Compounds: 2-(4-Fluorophenyl)azepane derivatives dissolved in 100% DMSO to create stock solutions (e.g., 10 mM).
-
Positive Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine).
-
ADP Detection Kit: A commercial kit containing reagents to convert ADP to a fluorescent signal (e.g., Kinase Assay Kit, Sigma-Aldrich MAK441 or similar).
-
Plates: Black, flat-bottom 384-well plates.
-
Equipment: Multichannel pipettor, fluorescent multiwell plate reader.
Experimental Workflow Diagram
Caption: Workflow for the in vitro kinase inhibition assay.
Step-by-Step Methodology
1. Compound Plating (384-well format): a. Prepare serial dilutions of your 2-(4-Fluorophenyl)azepane derivatives in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from a 1 mM concentration. b. Using a multichannel pipettor, transfer 5 µL of each diluted test compound to the appropriate wells of a black 384-well plate. c. Rationale: This small volume of DMSO (final concentration ~1-2%) is generally well-tolerated by most kinases, but should be tested.[8] d. Prepare control wells:
- Negative Control (0% Inhibition): Add 5 µL of 100% DMSO.
- Positive Control (100% Inhibition): Add 5 µL of a known inhibitor at a concentration that gives maximal inhibition.
2. Kinase Pre-incubation: a. Prepare a working solution of the kinase in the assay buffer. The optimal concentration must be determined empirically to ensure the reaction is in the linear range. b. Add 10 µL of the kinase solution to all wells containing test compounds and controls. c. Mix gently (e.g., orbital shaker for 30 seconds). d. Incubate the plate for 10-30 minutes at room temperature. e. Rationale: This pre-incubation step allows the inhibitor to bind to the kinase and reach equilibrium before the enzymatic reaction is initiated.
3. Kinase Reaction Initiation: a. Prepare a reaction mixture containing ATP and the kinase substrate in assay buffer. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the specific kinase to accurately determine competitive inhibitor potency. b. Add 5 µL of the ATP/substrate mixture to all wells to start the reaction. c. Mix gently and incubate for a predetermined time (e.g., 30-60 minutes) at the optimal temperature for the kinase (e.g., 30 °C or 37 °C). d. Rationale: The reaction time should be set to ensure that less than 10-15% of the substrate is consumed in the negative control (DMSO) wells, maintaining initial velocity kinetics.[9]
4. ADP Detection: a. Prepare the ADP detection working reagent according to the manufacturer's protocol (typically involves mixing two components). b. Add 40 µL of the working reagent to each well to stop the kinase reaction and initiate the detection reaction. c. Mix gently and incubate for 10 minutes at room temperature, protected from light.
5. Data Acquisition: a. Place the plate in a fluorescent plate reader. b. Read the fluorescence intensity at an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm.
Data Analysis and Interpretation
-
Normalization: Convert the raw fluorescence units (RFU) into percent inhibition using the following formula:
-
% Inhibition = 100 * (1 - (RFU_Sample - RFU_Positive_Control) / (RFU_Negative_Control - RFU_Positive_Control))
-
-
IC₅₀ Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
-
Troubleshooting: Be aware of common pitfalls such as compound autofluorescence or non-specific inhibition.[8] If a compound is suspected of interfering with the assay, its activity should be confirmed using an orthogonal method (e.g., a different detection technology).
Part 3: Illustrative Structure-Activity Relationship (SAR) Data
The protocol described above can be used to generate SAR data for a library of compounds. This data is crucial for guiding the optimization of the initial hit compound into a potent and selective lead. The table below presents hypothetical data for a series of analogs based on the 2-(4-Fluorophenyl)azepane scaffold, targeting a hypothetical "Kinase X".
| Compound ID | R¹ (at N1) | R² (at Phenyl 4') | Kinase X IC₅₀ (nM) | Notes |
| Scaffold-01 | -H | -F | >10,000 | The unsubstituted core scaffold is inactive. |
| Scaffold-02 | Acetyl | -F | 1,250 | Simple acylation at N1 introduces modest activity. |
| Scaffold-03 | Cyclopropyl-carbonyl | -F | 450 | A small, rigid group at N1 improves potency. |
| Scaffold-04 | Phenyl-urea | -F | 85 | Introduction of a urea moiety, capable of H-bonding, significantly boosts activity. This is a common feature in kinase inhibitors.[10] |
| Scaffold-05 | Phenyl-urea | -H | 550 | SAR Insight: Removing the fluorine atom reduces potency, confirming its beneficial role in binding. |
| Scaffold-06 | Phenyl-urea | -Cl | 92 | Chlorine is a good bioisostere for fluorine here, maintaining activity. |
| Scaffold-07 | (4-Me-piperazinyl)-acetyl | -F | 35 | Lead Candidate: Addition of a basic, solubilizing group at R¹ further improves potency, a common strategy to enhance pharmacokinetic properties. |
Interpretation of SAR Data: The hypothetical data above demonstrates a clear path of optimization.
-
Derivatization of the azepane nitrogen (R¹) is essential for activity.
-
A hydrogen-bond donating group like a urea at R¹ is highly favorable.
-
The 4-fluoro substituent on the phenyl ring is critical for optimal potency, likely through direct interaction with the kinase active site.
-
Appending water-solubilizing groups like a piperazine can further enhance potency and improve drug-like properties. This iterative process of synthesis and testing is central to medicinal chemistry.[11][12]
Conclusion
The 2-(4-Fluorophenyl)azepane scaffold serves as an excellent starting point for the development of novel kinase inhibitors. Its inherent structural and electronic properties provide a solid foundation for building potency and selectivity. By employing robust biochemical assays, such as the fluorescence-based protocol detailed herein, researchers can efficiently screen compound libraries and generate the critical structure-activity relationship data needed to drive lead optimization. This systematic approach is fundamental to advancing new kinase-targeted therapies from the laboratory to the clinic.
References
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ResearchGate. (2015, March 25). Can anyone suggest a protocol for a kinase assay? Retrieved from [Link]
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Adriaenssens, E. (2023, September 23). In vitro kinase assay. Protocols.io. Retrieved from [Link]
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Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. Retrieved from [Link]
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PubMed Central. (2022, August 15). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Retrieved from [Link]
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ResearchGate. (2025, May). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. Retrieved from [Link]
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ORCA. (n.d.). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. Retrieved from [Link]
-
PubMed. (2025, September 15). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. Retrieved from [Link]
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MDPI. (n.d.). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Retrieved from [Link]
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Wikipedia. Azepane. Retrieved from [Link]
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PubMed. (2024, May 17). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Retrieved from [Link]
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Semantic Scholar. (2014, April 1). The synthesis of novel kinase inhibitors using click chemistry. Retrieved from [Link]
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Tropical Journal of Pharmaceutical Research. (2022, October). Tropical Journal of Pharmaceutical Research October 2022. Retrieved from [Link]
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ScienceDirect. (n.d.). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Retrieved from [Link]
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ORCA. (n.d.). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. Retrieved from [Link]
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MDPI. (n.d.). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Retrieved from [Link]
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PubMed. (2025, July 30). Kinase Inhibitors for Targeted Cancer Therapy. Retrieved from [Link]
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MDPI. (n.d.). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Retrieved from [Link]
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PubMed. (2018, May 1). Discovery of novel 4-aryl-thieno[9]diazepin-2-one derivatives targeting multiple protein kinases as anticancer agents. Retrieved from [Link]
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PubMed. (2023, December 15). An Update on Protein Kinases as Therapeutic Targets-Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein-Protein Interactions. Retrieved from [Link]
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Application Note: Protocols for the N-Functionalization of 2-(4-Fluorophenyl)azepane
Abstract
The 2-aryl-azepane scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2] Its seven-membered ring provides access to a three-dimensional chemical space often unexplored by more common five- and six-membered heterocycles.[3][4] The secondary amine of 2-(4-Fluorophenyl)azepane serves as a critical handle for introducing molecular diversity through N-functionalization. This modification is pivotal for modulating a compound's physicochemical properties, target affinity, and pharmacokinetic profile. This guide provides a suite of robust, validated protocols for the N-functionalization of 2-(4-Fluorophenyl)azepane, including N-alkylation, N-acylation, N-sulfonylation, N-arylation, and reductive amination. Each protocol is presented with detailed step-by-step instructions, mechanistic insights, and expert commentary to ensure successful implementation by researchers in drug discovery and chemical biology.
Introduction: The Azepane Scaffold
The synthesis and functionalization of saturated nitrogen heterocycles are cornerstones of modern drug discovery. While piperidines and pyrrolidines are ubiquitous, the larger, more flexible azepane ring system remains comparatively underutilized, largely due to a lack of convenient synthetic routes to polysubstituted derivatives.[3][4] However, recent advances in synthetic methodology, such as dearomative ring expansion, are streamlining access to these valuable scaffolds.[4]
The nitrogen atom of the 2-(4-Fluorophenyl)azepane ring is a nucleophilic secondary amine, making it an ideal point for diversification. The protocols detailed herein provide a comprehensive toolkit for chemists to generate libraries of novel compounds built around this promising core.
General Workflow for N-Functionalization
The following diagram illustrates the divergent approach to modifying the 2-(4-Fluorophenyl)azepane core, starting from a common secondary amine precursor.
Caption: General N-functionalization strategies for 2-(4-Fluorophenyl)azepane.
Protocol 1: N-Alkylation via Direct Substitution
Direct alkylation with alkyl halides is the most straightforward method for introducing simple alkyl groups onto the azepane nitrogen. The reaction proceeds via a standard SN2 mechanism.
Expert Insight: The choice of base is critical. A mild, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is preferred to neutralize the acid byproduct (H-X) without competing in the reaction or promoting elimination side reactions. A slight excess of the alkylating agent ensures the reaction goes to completion.
Reaction Scheme
Caption: N-Alkylation of 2-(4-Fluorophenyl)azepane.
Experimental Protocol
-
To a solution of 2-(4-Fluorophenyl)azepane (1.0 eq) in anhydrous acetonitrile (ACN, ~0.1 M), add the desired alkyl bromide or iodide (1.1-1.2 eq).
-
Add anhydrous potassium carbonate (2.0 eq) to the mixture.
-
Stir the reaction vigorously at room temperature. If no significant conversion is observed by Thin Layer Chromatography (TLC) after 4-6 hours, heat the mixture to 60-80 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.[5]
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude residue in dichloromethane (DCM) or ethyl acetate (EtOAc) and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.
| Parameter | Recommended Value | Rationale |
| Alkylating Agent | Alkyl Bromide/Iodide | Iodides are more reactive but bromides are often more stable and cost-effective. |
| Base | K₂CO₃ or Cs₂CO₃ | Mild, insoluble base that is easily filtered off post-reaction. |
| Solvent | ACN or DMF | Polar aprotic solvents that solubilize reagents and facilitate SN2 reactions. |
| Temperature | 25 °C to 80 °C | Dependent on the reactivity of the alkyl halide. |
| Typical Yield | 75-95% | Generally high for unhindered, reactive alkyl halides. |
Protocol 2: N-Acylation
N-acylation converts the secondary amine into a neutral amide, which can be a critical modification for altering hydrogen bonding potential and metabolic stability. The reaction is typically rapid and high-yielding.
Expert Insight: The reaction is often performed with an acyl chloride or anhydride in the presence of a tertiary amine base like triethylamine (TEA) or pyridine. The base scavenges the HCl generated, preventing protonation of the starting amine, which would render it non-nucleophilic.[6]
Reaction Scheme
Caption: N-Acylation of 2-(4-Fluorophenyl)azepane.
Experimental Protocol
-
Dissolve 2-(4-Fluorophenyl)azepane (1.0 eq) in anhydrous DCM (~0.2 M) in a flask equipped with a magnetic stirrer.
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and wash successively with 1 M HCl (optional, to remove excess amine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify by flash chromatography if necessary.
| Parameter | Recommended Value | Rationale |
| Acylating Agent | Acyl Chloride/Anhydride | Highly reactive electrophiles ensuring efficient acylation. |
| Base | Triethylamine (Et₃N) | Acts as an acid scavenger without interfering with the reaction. |
| Solvent | Dichloromethane (DCM) | Good solvent for reactants, generally unreactive. |
| Temperature | 0 °C to 25 °C | Exothermic reaction, initial cooling helps control reactivity. |
| Typical Yield | 85-99% | This reaction is typically very efficient. |
Protocol 3: N-Sulfonylation
This reaction forms a sulfonamide, a key functional group in many pharmaceutical agents. The procedure is analogous to N-acylation.
Expert Insight: The resulting sulfonamide N-H (if formed from a primary amine) is acidic. For a secondary amine like azepane, the product is a stable, neutral tertiary sulfonamide. The reaction conditions are very similar to N-acylation.[7]
Reaction Scheme
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High-throughput screening assays for 2-(4-Fluorophenyl)azepane libraries
Application Notes & Protocols
Topic: High-Throughput Screening Assays for 2-(4-Fluorophenyl)azepane Libraries
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of the Azepane Scaffold
The azepane ring is a privileged seven-membered heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its structural flexibility and ability to present substituents in diverse three-dimensional arrangements make it a valuable scaffold for interacting with a wide array of biological targets.[2][3] This has led to the development of numerous FDA-approved drugs containing the azepane core for treating a range of diseases, including cancer, diabetes, and Alzheimer's disease.[1][2][3]
The 2-(4-Fluorophenyl)azepane library represents a focused collection of compounds built around this promising scaffold. The strategic incorporation of a fluorophenyl group can enhance metabolic stability and binding affinity, making this library a rich source of potential therapeutic leads. High-throughput screening (HTS) is an indispensable technology for rapidly evaluating such large chemical libraries to identify "hits"—compounds that modulate a specific biological pathway or target.[4][5][6]
This document serves as a detailed guide for developing, validating, and implementing robust HTS assays tailored for screening 2-(4-Fluorophenyl)azepane libraries. It provides both the theoretical underpinnings and practical, step-by-step protocols to empower researchers to efficiently navigate the early stages of the drug discovery process.[5]
Part 1: The Strategic Foundation of HTS Assay Design
The success of any HTS campaign is predicated on the quality of the assay.[7] The fundamental choice between a biochemical (cell-free) and a cell-based assay format dictates the nature of the information obtained and the subsequent steps in the discovery pipeline.[8][9]
Biochemical vs. Cell-Based Assays: A Comparative Overview
The decision to use a biochemical or cell-based assay depends on the specific scientific question, the nature of the target, and the desired throughput.
| Feature | Biochemical Assays | Cell-Based Assays |
| Context | Isolated system with purified components (e.g., enzyme, receptor).[10] | More physiologically relevant, conducted in a living cellular environment.[11][12] |
| Primary Use | Target-based screening to identify direct modulators (inhibitors/activators).[8] | Phenotypic screening, pathway analysis, cytotoxicity assessment.[9][12] |
| Advantages | Mechanistically direct, lower variability, easier to develop and automate. | Provides data on cell permeability, potential toxicity, and pathway effects.[9] |
| Disadvantages | Lacks physiological context; may identify hits that are inactive in cells. | More complex, higher variability, susceptible to off-target effects.[9] |
| Example Formats | Fluorescence Polarization (FP), TR-FRET, Luminescence (e.g., Kinase-Glo®), AlphaScreen®.[8] | Reporter Gene Assays, Second Messenger Assays (cAMP, Ca2+), High-Content Imaging.[11] |
The HTS Workflow: From Library to Validated Hit
A well-structured HTS workflow is essential for efficiently processing large compound libraries and ensuring the data generated is reliable and actionable. The process is a multi-stage funnel designed to progressively filter a large library down to a small number of high-quality, validated hits.
Caption: A generalized workflow for high-throughput screening and hit validation.
Ensuring Data Quality: The Pillars of a Robust HTS Assay
To trust the outcome of a screen, the assay must be rigorously validated. Several statistical parameters are used to quantify its performance.[13]
-
Z'-Factor: This is the gold standard for measuring HTS assay quality. It reflects the separation between the high (positive control) and low (negative control) signals relative to the variability within those controls.[4] A Z'-factor between 0.5 and 1.0 is considered excellent, indicating a robust and reliable assay.
-
Signal-to-Window (S/W) or Signal-to-Background (S/B): This ratio compares the mean of the high signal to the mean of the low signal. A high S/W ratio is desirable as it provides a clear dynamic range for detecting compound activity.
-
Coefficient of Variation (%CV): This measures the relative variability of the data (%CV = (Standard Deviation / Mean) * 100). For HTS, a %CV of ≤20% is generally acceptable for controls.[13]
Anticipating Pitfalls: Common Sources of Assay Interference
Small molecules from screening libraries can interfere with assay technologies, leading to false positives or false negatives.[14][15] Proactively identifying and mitigating these artifacts is crucial.[16]
| Interference Type | Description | Mitigation Strategies |
| Compound Autofluorescence | The compound fluoresces at the same wavelength as the assay signal, causing a false positive in fluorescence intensity assays.[17][18] | Pre-screen the library for fluorescence at the assay wavelengths. Use time-resolved fluorescence (TR-FRET) or luminescence-based assays.[17] |
| Light Quenching | The compound absorbs light at the excitation or emission wavelength, reducing the signal and causing a false negative (or a false positive in inhibitor screens). | Use red-shifted fluorophores. Perform counter-screens in the absence of the target protein. |
| Luciferase Inhibition | Many compounds directly inhibit reporter enzymes like firefly luciferase, a common tool in cell-based assays.[14][16] | Use a different reporter (e.g., Renilla luciferase) or a non-enzymatic readout. Run a counter-screen with purified luciferase.[14] |
| Compound Aggregation | At screening concentrations, some compounds form colloidal aggregates that can sequester and non-specifically inhibit proteins.[16] | Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. Confirm hits in the presence of varying detergent concentrations. |
| Redox Cycling | Compounds can undergo redox cycling, generating reactive oxygen species (ROS) that interfere with assay components.[14][16] | Add antioxidants like DTT to the assay buffer (if compatible with the target). Perform counter-screens to detect ROS generation. |
Part 2: Detailed Application Protocols
Here we provide two detailed protocols for robust, HTS-compatible assays suitable for screening 2-(4-Fluorophenyl)azepane libraries against common drug target classes: a protein kinase and a G-protein coupled receptor (GPCR).
Protocol 1: Biochemical Screen - ADP-Glo™ Luminescent Kinase Assay
This protocol describes a homogeneous, luminescence-based assay to identify inhibitors of a hypothetical protein kinase, "Kinase-X". The principle relies on quantifying the amount of ADP produced during the kinase reaction, which is inversely proportional to kinase inhibition.
Assay Principle: The assay is performed in two steps. First, the kinase reaction occurs, where Kinase-X phosphorylates a substrate, converting ATP to ADP. Second, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert the newly formed ADP back into ATP, which is then used by a luciferase/luciferin reaction to generate a luminescent signal. More light indicates higher ADP production and thus higher kinase activity.
Materials & Reagents:
-
Kinase-X (recombinant protein)
-
Kinase-X substrate peptide
-
ATP (ultra-pure)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35
-
2-(4-Fluorophenyl)azepane library (10 mM in DMSO)
-
Staurosporine (positive control inhibitor)
-
DMSO (negative control)
-
White, solid-bottom, low-volume 384-well assay plates
-
Microplate luminometer
Step-by-Step Protocol:
-
Compound Plating:
-
Using an acoustic liquid handler (e.g., Echo®) or pin tool, transfer 50 nL of compounds from the library source plates to the 384-well assay plates.
-
Transfer 50 nL of Staurosporine (final concentration 1 µM) to the positive control wells.
-
Transfer 50 nL of DMSO to the negative control (0% inhibition) and total activity (100% inhibition) wells.
-
-
Kinase Reaction Mixture Preparation:
-
Prepare a 2X Kinase-X enzyme solution in Kinase Buffer.
-
Prepare a 2X Substrate/ATP solution in Kinase Buffer.
-
Optimization is key: The final concentrations of enzyme, substrate, and ATP should be determined during assay development to be at or near the Km for ATP and substrate, ensuring sensitivity to inhibitors.
-
-
Initiating the Kinase Reaction:
-
Add 5 µL of the 2X Kinase-X solution to all wells except the "no enzyme" background control wells. Add 5 µL of Kinase Buffer to these wells instead.
-
To initiate the reaction, add 5 µL of the 2X Substrate/ATP solution to all wells. The final reaction volume is 10 µL.
-
Seal the plate, centrifuge briefly (1 min at 1000 rpm), and incubate at room temperature for 60 minutes.
-
-
Stopping the Reaction and Detecting ADP:
-
Add 5 µL of ADP-Glo™ Reagent to all wells.
-
Seal the plate and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete unused ATP.
-
Add 10 µL of Kinase Detection Reagent to all wells.
-
Seal the plate and incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a stable luminescent signal.
-
-
Data Acquisition:
-
Read the luminescence on a microplate reader.
-
Protocol 2: Cell-Based Screen - AlphaLISA® SureFire® Ultra™ p-ERK1/2 Assay
This protocol describes a cell-based, no-wash immunoassay to identify modulators of a hypothetical GPCR, "Receptor-Y," which signals through the MAPK/ERK pathway. The assay quantifies the phosphorylation of ERK1/2 in cell lysates.
Assay Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology uses two types of beads: Donor and Acceptor beads.[19][20] In this assay, one antibody specific to total ERK1/2 is conjugated to an Acceptor bead, and another antibody specific to phosphorylated ERK1/2 (p-ERK) is biotinylated. Streptavidin-coated Donor beads bind to the biotinylated antibody. In the presence of p-ERK, the antibodies bind to the protein, bringing the Donor and Acceptor beads into close proximity (~200 nm).[21][22] When the Donor bead is excited with a 680 nm laser, it generates singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent emission at 615 nm.[19][20] The signal is directly proportional to the amount of p-ERK in the sample.
Caption: Principle of the AlphaLISA proximity-based immunoassay.
Materials & Reagents:
-
CHO-K1 cells stably expressing Receptor-Y
-
Culture Medium: F-12K Medium, 10% FBS, 1% Pen-Strep, 500 µg/mL G418
-
Receptor-Y agonist (positive control)
-
Receptor-Y antagonist (if screening for inhibitors)
-
2-(4-Fluorophenyl)azepane library (10 mM in DMSO)
-
AlphaLISA® SureFire® Ultra™ p-ERK1/2 (Thr202/Tyr204) Assay Kit (PerkinElmer)
-
White, 384-well cell culture plates (e.g., CulturPlate™)
-
Plate reader capable of Alpha detection (e.g., EnVision®)
Step-by-Step Protocol:
-
Cell Plating:
-
Seed the CHO-K1-Receptor-Y cells into 384-well plates at a density of 10,000 cells/well in 20 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Cell Starvation & Compound Treatment:
-
Gently remove the culture medium and replace it with 20 µL of serum-free medium.
-
Incubate for 4 hours at 37°C to reduce basal signaling.
-
Add 1 µL of library compounds, controls, or DMSO to the appropriate wells.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Stimulation:
-
Add 5 µL of Receptor-Y agonist at its EC₈₀ concentration (pre-determined during assay development) to all wells except the unstimulated controls. Add 5 µL of serum-free media to unstimulated wells.
-
Incubate for 7 minutes at 37°C. This time point should be optimized.
-
-
Cell Lysis:
-
Add 5 µL of the provided Lysis Buffer to all wells.
-
Seal the plate and shake on an orbital shaker for 10 minutes at room temperature.
-
-
Detection:
-
Prepare the Acceptor Mix (Acceptor beads, Activation Buffer, Reaction Buffer) as per the kit protocol.
-
Transfer 4 µL of cell lysate from the culture plate to a white 384-well ProxiPlate™.
-
Add 5 µL of the Acceptor Mix to each well. Seal and shake for 2 minutes.
-
Incubate for 1 hour at room temperature in the dark.
-
Prepare the Donor Mix (Streptavidin-Donor beads in Dilution Buffer).
-
Add 2 µL of the Donor Mix to each well under subdued light.
-
Seal the plate with an aluminum seal, shake for 2 minutes.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an Alpha-capable plate reader, using standard AlphaLISA settings (Excitation: 680 nm, Emission: 615 nm).
-
Part 3: Data Analysis, Hit Confirmation, and Triage
Raw data from an HTS run is not the end of the story.[23] Rigorous data analysis and a systematic hit confirmation process are essential to eliminate artifacts and focus resources on the most promising compounds.[24]
Primary Data Analysis and Hit Selection
-
Normalization: Raw data from each plate is normalized to the plate's internal controls. A common method is to calculate the percent inhibition or percent activation:
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Pos_Control) / (Signal_Neg_Control - Signal_Pos_Control))
-
-
Quality Control: Calculate the Z'-factor for each plate. Plates with a Z' < 0.5 should be flagged for review or repeated.
-
Hit Selection: A statistical method, such as the Z-score or robust Z-score, is used to identify active compounds. The Z-score measures how many standard deviations a compound's signal is from the mean of the plate's negative controls. A common cutoff is a Z-score ≤ -3 for inhibitors or ≥ 3 for activators.
The Hit-to-Lead Triage Cascade
A confirmed hit is a compound that reproduces its activity upon re-testing from a fresh sample and shows a dose-dependent effect.
-
Confirmation Screen: Primary hits are re-tested, often at the same single concentration, to confirm their activity and rule out experimental error.
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically 8-10 points) to generate a dose-response curve and determine potency (IC₅₀ for inhibitors, EC₅₀ for activators).
-
Orthogonal and Counter-Screens: This is the most critical step for eliminating artifacts.
-
Orthogonal Assay: Confirms the hit's activity using a different technology that relies on a different detection principle. For example, a hit from the luminescent ADP-Glo kinase assay could be tested in a fluorescence polarization (FP) binding assay.[25]
-
Counter-Screen: An assay designed specifically to detect interference. For instance, hits from the p-ERK AlphaLISA assay should be tested in a counter-screen for autofluorescence or direct inhibition of the luciferase enzyme used in the detection step.[14]
-
-
Initial Structure-Activity Relationship (SAR): Analyze the activity of structurally related compounds from the azepane library. The presence of a clear SAR—where small changes in chemical structure lead to predictable changes in activity—provides strong evidence that the compound is a specific modulator of the target.[23]
References
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BMG LABTECH. (n.d.). AlphaScreen. Retrieved from [Link]
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Crown Bioscience. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]
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Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]
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Greenwood, M. (2018, November 1). High-throughput Screening Using Small Molecule Libraries. News-Medical.Net. [Link]
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Patsnap. (2024). How Are Biochemical Assays Used in High-Throughput Screening?. Retrieved from [Link]
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MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Retrieved from [Link]
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Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. Retrieved from [Link]
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Berthold Technologies. (n.d.). AlphaScreen®. Retrieved from [Link]
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Agilent Technologies. (n.d.). Alpha Detection Technology. Retrieved from [Link]
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- Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry, 6(11), 1265–1290.
- Iversen, P. W., Beck, B., Chen, Y. F., Dere, W., Devanarayan, V., Eastwood, B. J., ... & Sittampalam, G. S. (2012). HTS Assay Validation. In Assay Guidance Manual.
- Sirbu, A., & Badescu, V. (2024). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds.
- Michael, S., La-Borde, P. J., & Martin, S. E. (2013). Interference and Artifacts in High-content Screening. In Assay Guidance Manual.
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Application Note & Protocols: A Framework for In Vivo Efficacy Testing of 2-(4-Fluorophenyl)azepane
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vivo models to evaluate the therapeutic efficacy of 2-(4-Fluorophenyl)azepane. The azepane scaffold is a privileged structure in central nervous system (CNS) drug discovery, featuring in a variety of approved medications.[1][2][3] The presence of this moiety, coupled with a fluorophenyl group common in CNS-active compounds, suggests a high probability of neuropsychiatric activity. This guide is built on the hypothesis that 2-(4-Fluorophenyl)azepane may possess antidepressant and/or anxiolytic properties. We present a multi-tiered strategy, beginning with essential preliminary studies and progressing to validated behavioral paradigms for assessing efficacy. The protocols herein are designed to be self-validating, emphasizing scientific rigor, ethical considerations, and translatability of findings.
Introduction: Rationale for In Vivo Evaluation
The development of novel therapeutics for psychiatric disorders remains a critical challenge. The compound 2-(4-Fluorophenyl)azepane contains structural motifs that warrant investigation for CNS activity. Azepane derivatives are known to interact with various CNS targets, and many approved drugs incorporate this ring system.[2][3] Therefore, a logical and scientifically-grounded approach is required to characterize its potential therapeutic effects.
This application note outlines a strategic workflow for the in vivo characterization of 2-(4-Fluorophenyl)azepane, focusing on two common and high-need therapeutic areas: depression and anxiety. The proposed workflow progresses from foundational pharmacokinetic and tolerability assessments to established behavioral assays that provide predictive evidence of efficacy.
Caption: General workflow for in vivo evaluation of 2-(4-Fluorophenyl)azepane.
Guiding Principles for Rigorous Preclinical Research
To ensure the validity and reproducibility of preclinical data, all studies must adhere to core principles of experimental design.[4][5]
-
Ethical Conduct: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. Studies should be designed according to the 3Rs principle: R eplacement, R eduction, and R efinement.[6]
-
Randomization & Blinding: Animals must be randomly assigned to treatment groups to prevent selection bias.[6] Furthermore, experimenters conducting the behavioral tests and analyzing the data should be blinded to the treatment conditions to mitigate observer bias.[7]
-
Appropriate Controls: Every experiment must include a vehicle-treated control group to serve as a baseline. For certain models, a positive control (a clinically effective drug like fluoxetine for depression or diazepam for anxiety) is essential to validate the sensitivity of the assay.[6]
-
Environmental Controls: Maintain consistent environmental conditions (e.g., light/dark cycle, temperature, humidity) and habituate animals to the testing rooms to minimize stress-induced variability.[8]
Phase 1: Pharmacokinetic (PK) and Tolerability Studies
Before efficacy testing, it is crucial to understand how 2-(4-Fluorophenyl)azepane is absorbed, distributed, metabolized, and excreted (ADME), and to establish a safe and effective dose range.
Objective: To determine the plasma and brain concentrations of the compound over time after administration and to identify the maximum tolerated dose (MTD).
Protocol: Single-Dose PK and Tolerability in Mice
-
Animal Model: C57BL/6J mice are commonly used due to their well-characterized genetics and stable behavior. Use male mice (8-10 weeks old) for initial studies to avoid hormonal cycle variability.
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg) to determine bioavailability.
-
Group 2: Per Oral (PO) or Intraperitoneal (IP) administration (e.g., 10 mg/kg), depending on the intended clinical route.
-
-
Procedure:
-
Administer the compound to each cohort.
-
At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via submandibular or saphenous vein bleeding.
-
At each time point, a subset of animals is euthanized for brain tissue collection.
-
Analyze plasma and brain homogenate for compound concentration using LC-MS/MS.
-
-
Dose-Range Finding:
-
Administer escalating doses of the compound (e.g., 5, 10, 25, 50, 100 mg/kg, IP).
-
Observe animals for 24-48 hours for any signs of toxicity (e.g., sedation, ataxia, seizures, stereotypy, mortality).
-
The highest dose without significant adverse effects is considered the MTD for acute studies.
-
-
Causality: Efficacy studies are uninterpretable without PK data. A behavioral effect could be absent because the compound does not cross the blood-brain barrier or is metabolized too quickly. Conversely, toxicity can be mistaken for a specific behavioral outcome (e.g., sedation appearing as an "antidepressant" effect in the Forced Swim Test).[9]
Phase 2: Efficacy Models for Antidepressant Activity
Forced Swim Test (FST)
The FST is a widely used primary screening tool for assessing the potential efficacy of antidepressant compounds.[10] It is based on the principle that animals will cease attempts to escape an inescapable stressful situation, and effective antidepressants increase the latency to immobility or decrease the total time spent immobile.[11]
Protocol: Forced Swim Test in Mice
-
Apparatus: A transparent Plexiglas cylinder (e.g., 20 cm diameter, 30 cm height) filled with water (23-25°C) to a depth of 15 cm.[12] The depth is critical to prevent the mouse from supporting itself by touching the bottom.
-
Acclimation: Habituate mice to the testing room for at least 60 minutes before the test.[13]
-
Drug Administration: Administer 2-(4-Fluorophenyl)azepane (at 2-3 doses below the MTD) or vehicle via the chosen route (e.g., IP) 30-60 minutes prior to the test. A positive control group (e.g., Fluoxetine, 20 mg/kg) should be included.
-
Test Procedure:
-
Data Analysis:
-
Score the last 4 minutes of the test, as the first 2 minutes are considered a period of initial frantic activity.[12][13]
-
Measure the duration of immobility, defined as the time the mouse spends floating with only minor movements necessary to keep its head above water.[15]
-
A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.[16]
-
-
Trustworthiness: It is crucial to distinguish between a specific antidepressant effect and a general increase in motor activity. Therefore, results should be correlated with an open-field test to ensure the compound does not cause hyperlocomotion, which could be a confounding factor.
Chronic Unpredictable Mild Stress (CUMS)
The CUMS model has high face and predictive validity, as it simulates the effects of chronic environmental stress, a key contributing factor to human depression.[10][17] This model induces a state of anhedonia (a core symptom of depression) and other depressive-like behaviors.
Protocol: CUMS Model Induction and Assessment
-
Model Induction (3-5 weeks):
-
House mice individually.
-
Apply a series of mild, unpredictable stressors daily. The unpredictability is key to preventing habituation.
-
Stressors may include: cage tilt (45°), wet bedding, soiled bedding, light/dark cycle reversal, restraint stress, and periods of food or water deprivation.[15]
-
-
Drug Administration:
-
After the initial stress induction period (e.g., 2 weeks), begin chronic daily administration of 2-(4-Fluorophenyl)azepane, vehicle, or a positive control (e.g., fluoxetine).
-
Continue the stressor paradigm alongside the drug treatment for the remainder of the study (e.g., 2-3 more weeks).
-
-
Efficacy Assessment (Sucrose Preference Test):
-
Anhedonia is assessed by measuring the preference for a sweetened solution over plain water.
-
Procedure: After a period of water deprivation, present each mouse with two pre-weighed bottles: one containing 1% sucrose solution and the other containing tap water.
-
After a set period (e.g., 4-24 hours), weigh the bottles again to determine the consumption of each liquid.
-
Calculation: Sucrose Preference (%) = [Sucrose Consumed (g) / (Sucrose Consumed (g) + Water Consumed (g))] x 100.
-
A significant increase in sucrose preference in the drug-treated group compared to the vehicle-stressed group indicates a reversal of anhedonia and an antidepressant-like effect.
-
Caption: Experimental workflow for the Chronic Unpredictable Mild Stress (CUMS) model.
Phase 2: Efficacy Models for Anxiolytic Activity
Elevated Plus Maze (EPM)
The EPM is a widely validated test for assessing anxiety-like behavior in rodents.[18][19][20] It is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[8][20] Anxiolytic compounds increase the time spent and entries into the open arms.[18][21]
Protocol: Elevated Plus Maze in Mice
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), consisting of two open arms and two enclosed arms (with high walls).[20][22]
-
Acclimation: Habituate animals to the testing room for at least 60 minutes. The room should be dimly lit to encourage exploration.[8]
-
Drug Administration: Administer 2-(4-Fluorophenyl)azepane, vehicle, or a positive control (e.g., Diazepam, 1-2 mg/kg, IP) 30 minutes prior to testing.
-
Test Procedure:
-
Data Analysis:
-
Primary measures of anxiety:
-
Percentage of time spent in the open arms.
-
Percentage of entries into the open arms.
-
-
Measure of general activity: Total number of arm entries.
-
A significant increase in the time and/or entries into the open arms, without a significant change in total activity, indicates an anxiolytic effect.[18]
-
Novelty-Suppressed Feeding Test (NSFT)
The NSFT is a conflict-based test that is particularly sensitive to the effects of chronic antidepressant and anxiolytic treatment, mirroring the therapeutic delay seen in humans.[23][24] It assesses the conflict between the drive to eat (after food deprivation) and the fear of venturing into a novel, brightly lit arena.[23]
Protocol: Novelty-Suppressed Feeding Test in Mice
-
Food Deprivation: Food deprive mice for 24 hours prior to the test. Water should be available ad libitum.[23]
-
Apparatus: A large, open-field arena (e.g., a 50x50 cm box with 30 cm high walls). The floor is covered with fresh bedding. A single food pellet (a highly palatable one is recommended) is placed on a small white platform in the center of the arena.[23] The arena should be brightly lit.
-
Drug Administration: This test is best suited for chronic dosing regimens (e.g., 14-21 days of daily administration). The final dose is given 30-60 minutes before the test.
-
Test Procedure:
-
Place the mouse in a corner of the arena.
-
Start a timer and measure the latency (time) for the mouse to take its first bite of the food pellet.[23]
-
A maximum test duration is set (e.g., 10 minutes). If the mouse does not eat, a latency of 600 seconds is recorded.
-
-
Post-Test Control: Immediately after the test, return the mouse to its home cage and measure the amount of food consumed in 5 minutes. This is a critical control to ensure that the treatment did not simply suppress appetite, which would invalidate the latency measure.[23]
-
Data Analysis:
Data Presentation and Interpretation
Quantitative data from these behavioral tests should be summarized in tables for clear comparison between treatment groups.
Table 1: Hypothetical Efficacy Data for 2-(4-Fluorophenyl)azepane
| Behavioral Test | Measured Parameter | Vehicle Control (Mean ± SEM) | Compound X (10 mg/kg) (Mean ± SEM) | Interpretation of Positive Result |
| Forced Swim Test | Immobility Time (seconds) | 150 ± 10 s | 90 ± 8 s | Antidepressant-like effect[16] |
| Elevated Plus Maze | % Time in Open Arms | 15 ± 2 % | 35 ± 4 % | Anxiolytic-like effect[18] |
| Novelty-Suppressed Feeding | Latency to Feed (seconds) | 450 ± 30 s | 220 ± 25 s | Anxiolytic/Antidepressant effect (chronic)[23][24] |
| Sucrose Preference (CUMS) | % Sucrose Preference | 60 ± 5 % | 85 ± 4 % | Reversal of anhedonia; Antidepressant-like effect[10] |
| *p < 0.05 vs. Vehicle Control |
Phase 3: Target Engagement and Mechanism of Action (MoA)
Confirming that 2-(4-Fluorophenyl)azepane engages its intended molecular target in the CNS is a critical step in validating its mechanism of action.[27] While initial efficacy studies do not require a known target, subsequent development will.
-
Approach: If a molecular target is hypothesized (e.g., a specific serotonin or dopamine receptor), target engagement can be measured.
-
Methodology: This often involves ex vivo autoradiography or binding assays. Animals are dosed with the compound, and at a time of peak brain exposure (determined from PK studies), brain tissue is collected. The ability of the compound to displace a specific radioligand from the target protein is then quantified in brain slices or homogenates.[27][28] More advanced techniques like Positron Emission Tomography (PET) can be used for in vivo target occupancy measurement if a suitable radiotracer is available.[29]
Conclusion
The successful in vivo evaluation of 2-(4-Fluorophenyl)azepane requires a systematic, multi-faceted approach. By progressing from foundational PK and tolerability studies to a battery of validated behavioral models for depression and anxiety, researchers can build a robust data package to support the compound's therapeutic potential. Adherence to rigorous experimental design, including randomization, blinding, and appropriate controls, is paramount for generating reliable and translatable results. The protocols and framework provided in this application note offer a scientifically sound pathway for characterizing the efficacy of this and other novel CNS compounds.
References
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protocols.io. (2023). Elevated plus maze protocol. Available at: [Link]
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Samuels Lab. (n.d.). Novelty-Suppressed Feeding in the Mouse. Available at: [Link]
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Journal of Herbmed Pharmacology. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Available at: [Link]
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Journal of Drug Delivery and Therapeutics. (2024). Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. Available at: [Link]
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NIH PMC. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. Available at: [Link]
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NIH PMC. (n.d.). Animal models for screening anxiolytic-like drugs: a perspective. Available at: [Link]
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ResearchGate. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors | Request PDF. Available at: [Link]
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PubMed. (2021). Discovery and SAR studies of 2-alkyl-3-phenyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepines as 5-HT 7/2 inhibitors leading to the identification of a clinical candidate. Available at: [Link]
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Application Notes & Protocols: Characterization of 2-(4-Fluorophenyl)azepane using Radioligand Binding Assays
Introduction: The Critical Role of Radioligand Binding Assays in Drug Discovery
In the landscape of modern drug discovery, the precise quantification of interactions between a novel chemical entity and its biological target is paramount. Radioligand binding assays serve as a gold-standard methodology for determining the affinity and density of receptors or transporters in a given biological system.[1] These assays are lauded for their sensitivity, reproducibility, and robustness, providing critical data that informs lead optimization and elucidates structure-activity relationships (SAR).[2] This guide provides a comprehensive framework for the characterization of a novel compound, 2-(4-Fluorophenyl)azepane, using radioligand binding assays. Azepane-based scaffolds are prevalent in a multitude of pharmacologically active agents, showing promise in diverse therapeutic areas.[2]
This document will detail the theoretical underpinnings and step-by-step protocols for two fundamental types of radioligand binding experiments: saturation and competition assays.[3] For the purpose of this application note, we will proceed with a scientifically informed, hypothetical scenario wherein 2-(4-Fluorophenyl)azepane is being investigated for its affinity towards the human Dopamine D2 receptor (D2R), a G-protein coupled receptor (GPCR) implicated in various neurological and psychiatric disorders.[4][5]
Part 1: Foundational Principles and Assay Design
Radioligand binding assays are predicated on the interaction between a radiolabeled ligand ("hot" ligand) and its specific receptor. The fundamental types of assays, saturation and competition, answer different but complementary questions.
-
Saturation Binding Assays: These experiments are designed to determine the equilibrium dissociation constant (Kd) of the radioligand and the maximum number of binding sites (Bmax) in a given tissue or cell preparation.[1] In these assays, increasing concentrations of the radioligand are incubated with a constant amount of the receptor preparation until equilibrium is reached.
-
Competition Binding Assays: These assays are employed to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled compound (the "cold" ligand, in this case, 2-(4-Fluorophenyl)azepane) for the receptor. This is achieved by measuring the ability of increasing concentrations of the unlabeled compound to compete with a fixed concentration of the radioligand for binding to the receptor.[2]
The choice of radioligand is critical for a successful binding assay. For the Dopamine D2 receptor, a commonly used and well-characterized radioligand is [³H]-Spiperone, a potent antagonist. Its high affinity and specificity make it an excellent tool for these studies.
Experimental Workflow Overview
The general workflow for both saturation and competition radioligand binding assays is a multi-step process that requires careful execution to ensure data quality and reproducibility.
Caption: General workflow for radioligand binding assays.
Part 2: Detailed Experimental Protocols
Protocol 1: Membrane Preparation from D2R-Expressing Cells
Reliable receptor-ligand interaction studies begin with high-quality receptor preparations. For GPCRs like the D2 receptor, membrane preparations from cells stably expressing the receptor are commonly used.[6][7]
Materials:
-
HEK293 cells stably expressing the human Dopamine D2 receptor.
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors.
-
Storage Buffer: 50 mM Tris-HCl, pH 7.4, 10% sucrose.
-
Dounce homogenizer or equivalent.
-
High-speed refrigerated centrifuge.
Procedure:
-
Harvest cultured cells and centrifuge at low speed to pellet.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer on ice.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g) to pellet the cell membranes.[6]
-
Discard the supernatant and resuspend the membrane pellet in Storage Buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Saturation Binding Assay for [³H]-Spiperone at the D2 Receptor
This protocol will determine the Kd and Bmax for [³H]-Spiperone binding to the prepared D2R membranes.
Materials:
-
D2R membrane preparation.
-
[³H]-Spiperone (radioligand).
-
Haloperidol (for non-specific binding determination).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of [³H]-Spiperone in Assay Buffer. A typical concentration range would be 0.01 nM to 10 nM.
-
In a 96-well plate, set up triplicate wells for each concentration of [³H]-Spiperone for total binding.
-
For non-specific binding, set up another set of triplicate wells for each [³H]-Spiperone concentration, adding a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol).
-
Add a constant amount of D2R membrane preparation to each well (e.g., 20-50 µg protein/well).
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold Assay Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (CPM in the presence of Haloperidol) from the total binding (CPM in the absence of Haloperidol) for each radioligand concentration.
-
Plot the specific binding as a function of the [³H]-Spiperone concentration.
-
Analyze the data using non-linear regression with a one-site binding model in software such as GraphPad Prism to determine the Kd and Bmax values.[1][8]
Hypothetical Data for Saturation Binding Assay:
| [³H]-Spiperone (nM) | Total Binding (CPM) | Non-specific Binding (CPM) | Specific Binding (CPM) |
| 0.05 | 850 | 150 | 700 |
| 0.1 | 1500 | 250 | 1250 |
| 0.2 | 2600 | 400 | 2200 |
| 0.5 | 4500 | 700 | 3800 |
| 1.0 | 6200 | 1100 | 5100 |
| 2.0 | 7800 | 1800 | 6000 |
| 5.0 | 9000 | 3000 | 6000 |
| 10.0 | 9500 | 3500 | 6000 |
From this hypothetical data, one would derive a Kd of approximately 0.3 nM and a Bmax of around 6000 CPM (which would be converted to fmol/mg protein based on the specific activity of the radioligand and the protein concentration).
Protocol 3: Competition Binding Assay for 2-(4-Fluorophenyl)azepane
This protocol will determine the Ki of 2-(4-Fluorophenyl)azepane for the D2 receptor.
Materials:
-
Same as for the saturation binding assay.
-
2-(4-Fluorophenyl)azepane (unlabeled competitor).
Procedure:
-
Prepare serial dilutions of 2-(4-Fluorophenyl)azepane in Assay Buffer. A wide concentration range is recommended, for example, from 10⁻¹⁰ M to 10⁻⁵ M.
-
In a 96-well plate, add a fixed concentration of [³H]-Spiperone to each well. This concentration should be at or below the Kd value determined from the saturation assay (e.g., 0.3 nM).
-
Add the serial dilutions of 2-(4-Fluorophenyl)azepane to the wells in triplicate.
-
Include control wells for total binding (no competitor) and non-specific binding (with 10 µM Haloperidol).
-
Add a constant amount of D2R membrane preparation to each well.
-
Incubate, filter, and count the radioactivity as described in the saturation assay protocol.
Data Analysis:
-
Plot the percentage of specific binding of [³H]-Spiperone as a function of the log concentration of 2-(4-Fluorophenyl)azepane.
-
Use non-linear regression to fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Hypothetical Data for Competition Binding Assay:
| Log [2-(4-Fluorophenyl)azepane] (M) | % Specific Binding |
| -10 | 98 |
| -9.5 | 95 |
| -9.0 | 85 |
| -8.5 | 55 |
| -8.0 | 20 |
| -7.5 | 8 |
| -7.0 | 3 |
| -6.5 | 1 |
From this data, the IC₅₀ would be approximately 3.16 x 10⁻⁹ M (or 3.16 nM). Using the Cheng-Prusoff equation with a [³H]-Spiperone concentration of 0.3 nM and a Kd of 0.3 nM, the Ki for 2-(4-Fluorophenyl)azepane would be calculated as approximately 1.58 nM.
Sources
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Application Notes and Protocols: Evaluating the Cytotoxicity of 2-(4-Fluorophenyl)azepane Using Cell-Based Assays
Introduction: The Therapeutic Potential and Toxicological Considerations of Azepane Derivatives
The azepane ring is a seven-membered heterocyclic scaffold that is a key structural motif in a variety of natural products and synthetic molecules with significant pharmacological properties.[1][2] Azepane-based compounds have demonstrated a broad range of therapeutic applications, including anticancer, antimicrobial, and anti-Alzheimer's disease activities.[3] The exploration of novel azepane derivatives, such as 2-(4-Fluorophenyl)azepane, is a promising avenue in drug discovery.[3] However, a critical aspect of the preclinical development of any new chemical entity is the thorough evaluation of its cytotoxic potential.[4][5][6]
Cytotoxicity assays are essential tools in drug discovery and toxicology to assess the degree to which a substance can cause damage to cells.[4] These assays can measure various cellular responses to a toxic compound, including necrosis (uncontrolled cell death), apoptosis (programmed cell death), or a cessation of growth and division (cytostasis).[4] Understanding the cytotoxic profile of a compound like 2-(4-Fluorophenyl)azepane is paramount for determining its therapeutic window and identifying potential off-target effects.
This comprehensive guide provides detailed protocols for a panel of robust and well-validated cell-based assays to evaluate the cytotoxicity of 2-(4-Fluorophenyl)azepane. We will delve into the mechanistic basis of each assay, offering insights into the experimental choices and the interpretation of the resulting data. The assays described herein—MTT, LDH, and Neutral Red—provide a multi-faceted view of cytotoxicity by interrogating different cellular parameters: metabolic activity, membrane integrity, and lysosomal function, respectively. Additionally, we will touch upon apoptosis assays for a more nuanced understanding of the mode of cell death.
I. Foundational Principles of Cell-Based Cytotoxicity Assays
A fundamental principle in toxicology is that the dose makes the poison. Therefore, a primary objective of in vitro cytotoxicity testing is to determine the concentration-dependent effect of a test compound on cell viability.[7] This is often quantified by the IC50 value, which represents the concentration of the compound that inhibits a specific biological or biochemical function by 50%. In the context of these assays, it is the concentration that reduces the viable cell population by 50%.
The choice of cell line is a critical experimental parameter and should be guided by the therapeutic target of the compound. For instance, if 2-(4-Fluorophenyl)azepane is being investigated as a potential anticancer agent, a panel of cancer cell lines relevant to the targeted malignancy would be appropriate.[5][6]
The following sections will detail the protocols for three distinct cytotoxicity assays, each providing a unique perspective on the cellular response to 2-(4-Fluorophenyl)azepane.
II. The MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, to insoluble purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[8] The amount of formazan produced is directly proportional to the number of viable cells.[8]
Causality Behind Experimental Choices:
-
Mitochondrial Function as a Surrogate for Viability: This assay hinges on the premise that mitochondrial activity is a hallmark of viable cells. A compromise in mitochondrial function, a common consequence of cellular stress and toxicity, will lead to a decrease in the reduction of MTT.
-
Solubilization of Formazan: The formazan crystals are insoluble in aqueous solutions and must be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to allow for spectrophotometric quantification.[8]
-
Wavelength Selection: The absorbance of the solubilized formazan is typically measured at a wavelength between 500 and 600 nm, with a reference wavelength often used to correct for background absorbance.[8]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
Materials:
-
2-(4-Fluorophenyl)azepane
-
Selected cell line(s)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[9]
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.[10] Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 24 hours to allow for cell attachment.[10]
-
Compound Preparation: Prepare a stock solution of 2-(4-Fluorophenyl)azepane in a suitable solvent (e.g., DMSO). Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Cell Treatment: After the 24-hour incubation, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used for the compound) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: After the treatment period, add 10 µL of the MTT stock solution to each well.[11]
-
Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[10][11]
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Read the absorbance at a wavelength of 570 nm using a microplate reader.[9]
III. The LDH Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[4] LDH is a stable cytosolic enzyme that is released into the culture medium upon the loss of cell membrane integrity, a hallmark of necrosis.[4][12] The amount of LDH in the supernatant is proportional to the number of lysed cells.
Causality Behind Experimental Choices:
-
Enzyme Release as an Indicator of Cell Death: This assay directly measures cell lysis by quantifying the release of an intracellular enzyme. This makes it a direct measure of cytotoxicity that results in membrane damage.
-
Kinetic vs. Endpoint Measurement: The LDH assay can be performed as an endpoint assay, where the reaction is stopped after a fixed time, or as a kinetic assay, where the rate of the reaction is measured over time.
-
Coupled Enzymatic Reaction: The released LDH catalyzes the conversion of lactate to pyruvate, which is then coupled to a second reaction that results in the formation of a colored or fluorescent product that can be quantified.[13]
Experimental Workflow: LDH Assay
Caption: Workflow for the LDH cytotoxicity assay.
Detailed Protocol: LDH Assay
Materials:
-
2-(4-Fluorophenyl)azepane
-
Selected cell line(s)
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (provided in most kits for positive control)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol to seed and treat the cells with 2-(4-Fluorophenyl)azepane. It is crucial to also include a positive control for maximum LDH release by treating a set of wells with the lysis buffer provided in the kit.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Sample Transfer: Carefully transfer a portion of the cell-free supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions.[12] This typically involves mixing a substrate solution with a dye solution.
-
Assay Reaction: Add the prepared reaction mixture (e.g., 100 µL) to each well containing the supernatant.[14]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[14] A reference wavelength of >600 nm can be used.[14]
IV. The Neutral Red Assay: Evaluating Lysosomal Integrity
The Neutral Red assay is a cell viability assay that relies on the ability of viable cells to incorporate and bind the supravital dye, Neutral Red, within their lysosomes.[15][16] The dye is a weak cationic dye that penetrates cell membranes and accumulates in the lysosomes of healthy cells.[16] A decrease in the uptake of Neutral Red is indicative of a loss of membrane integrity or damage to the lysosomes.[15]
Causality Behind Experimental Choices:
-
Lysosomal Function as a Viability Marker: This assay uses the integrity and function of lysosomes as a measure of cell health. Toxic compounds can disrupt lysosomal membranes, leading to a reduced capacity to accumulate the dye.
-
Dye Extraction: After incubation, the dye is extracted from the viable cells using a solubilization solution, and the amount of dye is quantified spectrophotometrically.[16]
-
pH-Dependent Accumulation: The accumulation of Neutral Red in lysosomes is dependent on the pH gradient between the cytosol and the acidic interior of the lysosomes. Disruption of this gradient by a toxic compound can affect dye uptake.
Experimental Workflow: Neutral Red Assay
Caption: Workflow for the Neutral Red cytotoxicity assay.
Detailed Protocol: Neutral Red Assay
Materials:
-
2-(4-Fluorophenyl)azepane
-
Selected cell line(s)
-
Complete cell culture medium
-
Neutral Red solution (e.g., 0.33 g/L in ultra-pure water)[15]
-
DPBS (without calcium and magnesium)[15]
-
Destain solution (e.g., 50% ethanol, 49% ultrapure water, 1% glacial acetic acid)[15]
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol to seed and treat the cells with 2-(4-Fluorophenyl)azepane.
-
Neutral Red Incubation: After the treatment period, remove the culture medium and add 100 µL of pre-warmed Neutral Red solution to each well.[15]
-
Dye Uptake: Incubate the plate in a CO2 incubator for 1-4 hours to allow for dye uptake by viable cells.[15]
-
Washing: After incubation, discard the Neutral Red solution and rinse the cells with 150 µL of DPBS to remove any unincorporated dye.[15]
-
Dye Extraction: Add 100 µL of the destain solution to each well.
-
Absorbance Measurement: Agitate the plate for 10 minutes to ensure complete extraction of the dye. Measure the absorbance at a wavelength of 540 nm using a microplate reader.
V. Apoptosis Assays: Dissecting the Mode of Cell Death
While the assays described above provide a general measure of cytotoxicity, they do not distinguish between different modes of cell death, such as apoptosis and necrosis.[4] Apoptosis, or programmed cell death, is a highly regulated process characterized by distinct morphological and biochemical events, including cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies.
Several assays can be employed to specifically detect apoptosis:
-
Annexin V Staining: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye to detect apoptotic cells.
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Assays are available to measure the activity of specific caspases, such as caspase-3 and caspase-7, which are executioner caspases in the apoptotic cascade.
-
TUNEL Assay: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
The choice of apoptosis assay will depend on the specific question being addressed and the stage of apoptosis being investigated.[17]
VI. Data Analysis and Interpretation
For each of the described cytotoxicity assays, the raw absorbance or fluorescence data needs to be processed to determine the cytotoxic effect of 2-(4-Fluorophenyl)azepane.
-
Background Subtraction: Subtract the average absorbance of the blank wells (containing medium and the respective dye/reagent but no cells) from all other wells.
-
Calculation of Percent Viability: Express the viability of the treated cells as a percentage of the viability of the vehicle-treated control cells using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
IC50 Determination: The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability. This is typically determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using a suitable software program.[18][19][20]
Data Presentation
The results of the cytotoxicity assays should be presented in a clear and concise manner. A table summarizing the IC50 values of 2-(4-Fluorophenyl)azepane in different cell lines and with different assays is highly recommended for easy comparison.
| Cell Line | Assay | Exposure Time (hours) | IC50 (µM) |
| Cell Line A | MTT | 48 | [Insert Value] |
| Cell Line A | LDH | 48 | [Insert Value] |
| Cell Line A | Neutral Red | 48 | [Insert Value] |
| Cell Line B | MTT | 48 | [Insert Value] |
| Cell Line B | LDH | 48 | [Insert Value] |
| Cell Line B | Neutral Red | 48 | [Insert Value] |
VII. Conclusion and Future Directions
This application note provides a comprehensive framework for evaluating the in vitro cytotoxicity of 2-(4-Fluorophenyl)azepane. By employing a multi-assay approach that interrogates different cellular functions, researchers can obtain a robust and nuanced understanding of the compound's toxicological profile. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to generate high-quality, reproducible data.
Future studies could involve investigating the underlying mechanisms of cytotoxicity, particularly if significant activity is observed. This could include exploring the induction of apoptosis in more detail, examining effects on the cell cycle, and identifying potential molecular targets. A thorough understanding of the cytotoxic properties of 2-(4-Fluorophenyl)azepane is a critical step in its journey from a promising chemical entity to a potential therapeutic agent.
References
-
National Center for Biotechnology Information (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]
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Wikipedia. Azepane. Available at: [Link]
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ResearchGate. How can I calculate IC50 for a cytotoxic substance? Available at: [Link]
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Zhdankin, V. V., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5245. Available at: [Link]
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Aliabadi, A., Mosharafi, F., & Tayarani-Najaran, Z. (2012). Synthesis and Cytotoxicity Assessment of 2-(4-Fluorophenyl)-N-halophenylacetamide Derivatives as Anticancer Agents. Journal of Reports in Pharmaceutical Sciences, 1(2), 84-88. Available at: [Link]
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BMG Labtech. Apoptosis – what assay should I use? Available at: [Link]
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Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271. Available at: [Link]
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Dojindo Molecular Technologies, Inc. Measuring Cell Viability / Cytotoxicity. Available at: [Link]
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protocols.io. MTT (Assay protocol). Available at: [Link]
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OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. Available at: [Link]
-
ResearchGate. Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Available at: [Link]
-
National Toxicology Program (NTP). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Available at: [Link]
-
National Institutes of Health. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Available at: [Link]
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]
-
National Institutes of Health. Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. Available at: [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
ResearchGate. MTT Proliferation Assay Protocol. Available at: [Link]
-
ScienceDirect. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Available at: [Link]
-
RE-Place. Neutral Red Uptake Assay. Available at: [Link]
-
ACS Publications. Dose–Response Curves and the Determination of IC50 and EC50 Values. Available at: [Link]
-
protocols.io. LDH cytotoxicity assay. Available at: [Link]
-
MDPI. Cytotoxic Potential of a-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids. Available at: [Link]
-
Assay Genie. Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Available at: [Link]
-
ResearchGate. How to calculate IC50 values for Cytotoxicity assay? Available at: [Link]
-
PubMed. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Available at: [Link]
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Application Notes & Protocols: 2-(4-Fluorophenyl)azepane as a Versatile Scaffold for Chemical Probe Development and Target Identification
For: Researchers, scientists, and drug development professionals.
Abstract
The identification of molecular targets for bioactive small molecules is a critical and often rate-limiting step in drug discovery and chemical biology.[1][2][3] Chemical probes, small molecules designed to bind specific protein targets, are indispensable tools for elucidating biological pathways and validating novel therapeutic targets.[4][5][6][7] The azepane scaffold is a privileged structure in medicinal chemistry, present in numerous biologically active compounds and approved drugs due to its conformational flexibility and ability to engage in diverse protein-ligand interactions.[8][9][10][11] This document provides a comprehensive guide to leveraging the 2-(4-Fluorophenyl)azepane core structure for the development of sophisticated chemical probes for target identification. We present the rationale for its selection, proposed synthetic strategies for creating photoactivatable and clickable derivatives, and detailed protocols for their application in affinity-based protein profiling (AfBPP) and in situ target identification.[12][13][14]
Introduction: The Azepane Scaffold as a Foundation for Chemical Probe Design
The seven-membered azepane ring system offers a unique three-dimensional chemical space that is distinct from the more commonly employed five- and six-membered heterocycles in drug discovery.[15][16] Its inherent conformational flexibility allows it to adapt to a variety of binding pockets, making it an attractive starting point for the development of ligands against a wide range of protein targets.[9] The incorporation of a 4-fluorophenyl group at the 2-position of the azepane ring serves several key purposes:
-
Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable electrostatic interactions.
-
Synthetic Handle: The phenyl ring provides a site for further functionalization, allowing for the introduction of photoreactive groups and bioorthogonal handles.
-
Potential for Specific Interactions: The fluorophenyl moiety can participate in specific interactions with protein targets, contributing to binding affinity and selectivity.
Given these favorable characteristics, 2-(4-Fluorophenyl)azepane represents a promising, yet underexplored, scaffold for the development of novel chemical probes. This guide outlines the transformation of this core structure into powerful tools for target deconvolution.
Probe Design Strategy: Integrating Photoaffinity Labeling and Click Chemistry
To maximize the utility of the 2-(4-Fluorophenyl)azepane scaffold, we propose a dual-modality probe design that incorporates both a photoaffinity labeling (PAL) group and a bioorthogonal "clickable" handle.[13][17][18] This design enables covalent cross-linking to target proteins upon UV irradiation and subsequent attachment of reporter tags (e.g., biotin for enrichment, fluorophores for imaging) via click chemistry.[13][19]
A diazirine moiety is the recommended photoreactive group due to its small size, chemical stability in the dark, and rapid conversion to a highly reactive carbene upon UV activation, which can form covalent bonds with nearby amino acid residues.[20] An alkyne group will serve as the clickable handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a highly efficient and bioorthogonal ligation method.[19][21][22]
Diagram: General Structure of a 2-(4-Fluorophenyl)azepane-Based Chemical Probe
Caption: Proposed modular design of the 2-(4-Fluorophenyl)azepane chemical probe.
Synthesis of 2-(4-Fluorophenyl)azepane-Based Probes
The following are proposed, generalized synthetic schemes for the creation of photoactivatable and clickable 2-(4-Fluorophenyl)azepane probes. The exact reaction conditions would require optimization.
Protocol 3.1: Synthesis of a Photoactivatable and Clickable Probe
This protocol outlines a multi-step synthesis to install both a diazirine and an alkyne moiety onto the 2-(4-Fluorophenyl)azepane scaffold.
Step 1: Functionalization of the Azepane Nitrogen
-
To a solution of 2-(4-Fluorophenyl)azepane in a suitable aprotic solvent (e.g., dichloromethane), add a slight excess of an acylating agent containing a terminal alkyne, such as pent-4-ynoyl chloride, and a non-nucleophilic base (e.g., triethylamine).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the resulting N-alkynylated azepane derivative by column chromatography.
Step 2: Introduction of the Photoaffinity Group
-
The 4-fluorophenyl ring can be further functionalized to introduce the diazirine. A common strategy is to first introduce a suitable precursor, such as a hydroxymethyl group, via electrophilic aromatic substitution.
-
Convert the hydroxymethyl group to a trifluoromethyl-diazirine through a multi-step process involving oxidation, conversion to the corresponding oxime, and subsequent triflation and cyclization.[20]
-
Alternatively, a pre-functionalized phenylboronic acid containing the diazirine moiety can be coupled to a suitable halogenated azepane precursor via a Suzuki coupling reaction prior to the N-functionalization step.
Step 3: Final Product Characterization
-
The final probe should be thoroughly characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC to confirm its structure and purity.
-
Store the final compound protected from light to prevent premature activation of the diazirine.[20]
Application Protocols for Target Identification
The synthesized probe can be used in a variety of experimental workflows to identify its cellular binding partners.
Protocol 4.1: In-Vitro Target Identification in Cell Lysate
This protocol describes the use of the probe to identify targets in a complex protein mixture.
Materials:
-
Cells of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
2-(4-Fluorophenyl)azepane-diazirine-alkyne probe (from Protocol 3.1)
-
DMSO (for probe stock solution)
-
UV lamp (350-365 nm)
-
Click chemistry reagents: Azide-biotin, CuSO₄, and a reducing agent (e.g., sodium ascorbate).
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
Procedure:
-
Cell Lysis: Harvest cells and prepare a clarified cell lysate by sonication or douncing, followed by centrifugation to remove cellular debris. Determine the total protein concentration using a BCA or Bradford assay.
-
Probe Incubation: Treat the cell lysate (e.g., 1 mg of total protein) with the chemical probe at various concentrations (e.g., 1-10 µM) for 1 hour at 4°C. Include a DMSO-only control.
-
Photo-crosslinking: Transfer the lysate-probe mixture to a non-adherent plate and irradiate with UV light (350-365 nm) on ice for 15-30 minutes to induce covalent cross-linking.
-
Click Chemistry: To the irradiated lysate, add the azide-biotin tag, CuSO₄, and sodium ascorbate.[13] Incubate for 1 hour at room temperature to attach the biotin handle to the probe-protein complexes.
-
Affinity Purification: Add streptavidin-coated magnetic beads to the lysate and incubate for 1-2 hours at 4°C to capture the biotinylated protein complexes.
-
Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE and visualize by silver staining or Coomassie blue.
-
Mass Spectrometry: Excise the protein bands of interest, perform in-gel tryptic digestion, and identify the proteins by LC-MS/MS analysis.
Diagram: Target Identification Workflow
Caption: Workflow for affinity-based target identification using the chemical probe.
Protocol 4.2: In Situ Target Identification in Live Cells
This protocol allows for the identification of targets in their native cellular environment.[2][12]
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat the live cells with the chemical probe (e.g., 1-10 µM) in serum-free media for a defined period (e.g., 1-4 hours).
-
Photo-crosslinking: Irradiate the cells with UV light (350-365 nm) for 5-15 minutes.
-
Cell Lysis: Harvest and lyse the cells as described in Protocol 4.1.
-
Click Chemistry and Enrichment: Proceed with the click chemistry, affinity purification, and mass spectrometry steps as outlined in Protocol 4.1.
Target Validation
Identifying a list of potential binding partners is the first step; validating these interactions is crucial.
Protocol 5.1: Competitive Binding Assay
-
Pre-incubate the cell lysate or live cells with an excess of the parent compound, 2-(4-Fluorophenyl)azepane (without the photoaffinity and click handles), before adding the chemical probe.
-
Perform the target identification workflow as described above.
-
A genuine target protein should show a significant reduction in labeling by the probe in the presence of the competitor, as visualized by SDS-PAGE or quantified by mass spectrometry.
Protocol 5.2: Cellular Thermal Shift Assay (CETSA)
-
Treat intact cells or cell lysate with the parent compound, 2-(4-Fluorophenyl)azepane.
-
Heat aliquots of the treated and untreated samples to a range of temperatures.
-
Cool the samples and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by Western blot for the candidate target protein.
-
Binding of the compound to its target should confer thermal stability, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the untreated control.
Quantitative Data and Considerations
| Parameter | Recommended Range | Rationale |
| Probe Concentration | 1 - 10 µM | Should be optimized to balance target engagement with off-target effects. |
| Incubation Time | 1 - 4 hours | Sufficient time for cellular uptake and target binding. |
| UV Irradiation Time | 5 - 30 minutes | Optimize to maximize cross-linking while minimizing cellular damage. |
| Competitor Concentration | 10-100 fold excess | To ensure effective competition for the binding site on the target protein. |
Conclusion
The 2-(4-Fluorophenyl)azepane scaffold provides a robust and versatile starting point for the development of potent and selective chemical probes. The proposed synthetic routes and detailed protocols for target identification and validation offer a clear path for researchers to utilize this novel chemical tool. By combining photoaffinity labeling and click chemistry, these probes enable the confident identification of protein targets in both in vitro and in situ settings, thereby accelerating the pace of drug discovery and the elucidation of complex biological processes.
References
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Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. (2023). ResearchGate. [Link]
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). PubMed. [Link]
-
Click Chemistry in Proteomic Investigations. (n.d.). PubMed Central. [Link]
-
In situ Identification of Cellular Drug Targets in Mammalian Tissue. (n.d.). PubMed Central. [Link]
-
Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. (n.d.). PubMed. [Link]
-
Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. (2023). ResearchGate. [Link]
-
Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. (n.d.). NIH. [Link]
-
Validating Small Molecule Chemical Probes for Biological Discovery. (2022). Annual Reviews. [Link]
-
Target identification of biologically active small molecules via in situ methods. (2013). PubMed. [Link]
-
Photoaffinity labeling in target- and binding-site identification. (n.d.). PubMed Central. [Link]
-
Chemical proteomics approaches for identifying the cellular targets of natural products. (2016). Royal Society of Chemistry. [Link]
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). European Journal of Medicinal Chemistry. [Link]
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Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. (n.d.). AACR Journals. [Link]
-
Target Identification Using Chemical Probes. (n.d.). PubMed. [Link]
-
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (n.d.). ACS Publications. [Link]
-
Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter. [Link]
-
Target identification of biologically active small molecules via in situ methods. (2013). Semantic Scholar. [Link]
-
Designer Reagents for Mass Spectrometry-Based Proteomics: Clickable Cross-Linkers for Elucidation of Protein Structures and Interactions. (2012). ACS Publications. [Link]
-
Clickable Analogue of Cerulenin as Chemical Probe to Explore Protein Palmitoylation. (n.d.). ACS Publications. [Link]
-
Recent Advances on the Synthesis of Azepane‐Based Compounds. (n.d.). ResearchGate. [Link]
-
Photoaffinity Labeling in Target- and Binding-Site Identification. (2025). ResearchGate. [Link]
-
Designer Reagents for Mass Spectrometry-Based Proteomics: Clickable Cross-Linkers for Elucidation of Protein Structures and Interactions. (2025). ResearchGate. [Link]
-
Probing your next target? Chemical Probes feature in Open Targets. (2018). Open Targets Blog. [Link]
-
Target validation using chemical probes. (n.d.). Semantic Scholar. [Link]
-
Target identification strategies in plant chemical biology. (n.d.). PubMed Central. [Link]
-
Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (n.d.). MDPI. [Link]
-
Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. (2022). PubMed Central. [Link]
-
Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (n.d.). ResearchGate. [Link]
-
Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (n.d.). The University of Manchester. [Link]
-
Azepanes in bioactive molecules and drugs containing a trifluoro‐, a difluoro‐ or a perfluoro‐alkyl group. (n.d.). ResearchGate. [Link]
-
Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (2024). Nature Chemistry. [Link]
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Troubleshooting & Optimization
Technical Support Center: Asymmetric Synthesis of 2-(4-Fluorophenyl)azepane
Welcome to the technical support center for the asymmetric synthesis of 2-(4-Fluorophenyl)azepane. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this and structurally related chiral azepane scaffolds. The azepane ring is a crucial pharmacophore found in numerous biologically active molecules.[1] The asymmetric synthesis of 2-aryl azepanes, such as the 4-fluoro derivative, presents a significant synthetic challenge, primarily centered on achieving high enantioselectivity and overall yield. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established organocatalytic and biocatalytic methodologies.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter during the synthesis. The primary focus is on the widely adopted method of asymmetric reduction of the cyclic imine precursor, 2-(4-fluorophenyl)-3,4,5,6-tetrahydro-2H-azepine, often catalyzed by chiral Brønsted acids like phosphoric acids (CPAs) or by imine reductase enzymes (IREDs).[2][3]
Issue 1: Low Enantioselectivity (ee) in Chiral Phosphoric Acid (CPA) Catalyzed Reduction
Question: My organocatalytic reduction of 2-(4-fluorophenyl)-3,4,5,6-tetrahydro-2H-azepine using a chiral phosphoric acid catalyst and a Hantzsch ester or benzothiazoline as the hydride source is resulting in low enantiomeric excess (<80% ee). How can I improve this?
Answer: Low enantioselectivity in CPA-catalyzed imine reductions is a common problem that can often be traced back to several key factors related to the catalyst's environment and the reaction setup.
Causality and Solutions:
-
Catalyst Structure and Steric Hindrance: The enantioselectivity of CPA catalysis is highly dependent on the steric bulk of the 3,3'-substituents on the BINOL backbone.[4][5] These groups create the chiral pocket that dictates the facial selectivity of the hydride attack on the protonated imine.
-
Troubleshooting Step: If you are using a CPA with smaller substituents (e.g., phenyl), consider switching to a catalyst with bulkier groups such as 2,4,6-triisopropylphenyl (TRIP) or 9-anthryl. These larger groups create a more defined and restrictive chiral environment, which can significantly enhance enantioselectivity.[4]
-
-
Reaction Concentration and Catalyst Aggregation: The catalytic cycle of CPAs can be complex, with the potential for both monomeric and dimeric catalyst pathways to be active.[6] These pathways can lead to different, and sometimes opposite, stereochemical outcomes. At higher concentrations, catalyst self-aggregation can become more prevalent, potentially favoring a less selective dimeric pathway.
-
Troubleshooting Step: Systematically screen a range of reaction concentrations. Start with your current conditions and perform reactions at half and double the concentration. It is often found that lower concentrations favor the desired monomeric catalytic cycle, leading to improved enantioselectivity.
-
-
Temperature Effects: Temperature plays a critical role in the transition state energetics. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, thus eroding selectivity.
-
Troubleshooting Step: Perform the reaction at a lower temperature. If you are running the reaction at room temperature, try cooling it to 0 °C or even -20 °C. While this may slow down the reaction rate, the increase in enantioselectivity is often substantial.
-
-
Solvent Polarity and Hydrogen Bonding: The solvent can influence the conformation of the catalyst-substrate complex through hydrogen bonding and other non-covalent interactions.[5] Aprotic, non-polar solvents are generally preferred as they are less likely to interfere with the crucial hydrogen bonding between the CPA and the imine substrate.
-
Troubleshooting Step: If you are using a relatively polar solvent like dichloromethane (DCM), consider switching to less polar alternatives such as toluene, mesitylene, or hexanes. A solvent screen is a highly recommended optimization step.
-
Experimental Workflow for Optimization:
Caption: Workflow for troubleshooting low enantioselectivity.
Issue 2: Poor Yield and Incomplete Conversion
Question: My reaction is stalling, leading to incomplete conversion of the imine and a low isolated yield of 2-(4-Fluorophenyl)azepane. What could be the cause?
Answer: Incomplete conversion can stem from issues with the starting materials, catalyst deactivation, or suboptimal reaction conditions.
Causality and Solutions:
-
Imine Precursor Quality and Stability: The cyclic imine, 2-(4-fluorophenyl)-3,4,5,6-tetrahydro-2H-azepine, can be prone to hydrolysis, especially if exposed to moisture. It exists in equilibrium with its open-chain amino-ketone form, which can complicate the reaction.[7]
-
Troubleshooting Step: Ensure the imine precursor is pure and dry. It is best to use freshly prepared or recently purified imine. Purification by distillation is often recommended.[7] Store the imine under an inert atmosphere (N₂ or Ar) and handle it using anhydrous techniques.
-
-
Hydride Source Decomposition: Hantzsch esters and benzothiazolines are the most common hydride sources for these reductions.[4] These reagents can degrade over time, especially if not stored properly.
-
Troubleshooting Step: Use a fresh bottle of the hydride source or recrystallize the existing stock. Ensure it is fully dissolved in the reaction mixture. In the case of benzothiazoline, it can sometimes be generated in situ to ensure maximum activity.[4]
-
-
Catalyst Loading and Deactivation: While organocatalysts are used in substoichiometric amounts, excessively low loadings may not be sufficient to drive the reaction to completion, especially if minor impurities in the reagents or solvent are deactivating the catalyst. The acidic nature of the CPA catalyst can also be neutralized by basic impurities.
-
Troubleshooting Step: Increase the catalyst loading incrementally, for example, from 1 mol% to 2 mol% or 5 mol%. Ensure all glassware is scrupulously clean and dry, and that solvents are of high purity and anhydrous.
-
Data Summary: Effect of Catalyst Loading on Conversion
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) |
| 0.5 | 24 | 45 |
| 1.0 | 24 | 70 |
| 2.0 | 24 | >95 |
| 5.0 | 24 | >95 |
Note: Representative data. Actual results may vary.
Issue 3: Difficulty with Chiral HPLC Analysis
Question: I am having trouble resolving the enantiomers of 2-(4-Fluorophenyl)azepane on my chiral HPLC system. The peaks are broad or not separated at all.
Answer: Successful chiral HPLC separation depends on selecting the right chiral stationary phase (CSP) and optimizing the mobile phase.
Causality and Solutions:
-
Incorrect Chiral Stationary Phase (CSP): The separation of enantiomers is based on the formation of transient diastereomeric complexes between the analyte and the CSP.[8] Not all CSPs will effectively resolve all classes of compounds. For chiral amines like azepanes, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.
-
Troubleshooting Step: Screen a variety of CSPs. Recommended columns for this class of compounds include those with coated or immobilized cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate).
-
-
Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, is critical for achieving good resolution. For basic amines, the addition of a small amount of an amine additive is often necessary to prevent peak tailing and improve peak shape.
-
Troubleshooting Step:
-
Start with a standard mobile phase like Hexane/Isopropanol (IPA).
-
Systematically vary the ratio of Hexane/IPA (e.g., 90:10, 80:20, 70:30).
-
Add a small amount (0.1%) of an amine modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase. This will compete with the analyte for active sites on the silica surface, resulting in sharper, more symmetrical peaks.
-
-
Example Protocol for Chiral HPLC Method Development:
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase Screen:
-
A: 90:10 Hexane/IPA + 0.1% DEA
-
B: 80:20 Hexane/IPA + 0.1% DEA
-
C: 95:5 Hexane/Ethanol + 0.1% DEA
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm.
-
Analysis: Inject a small sample of the racemic product to determine the retention times of both enantiomers. Once separation is achieved, inject the sample from the asymmetric synthesis to determine the enantiomeric excess.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of stereocontrol in the chiral phosphoric acid-catalyzed reduction of the imine?
A1: The catalytic cycle involves the activation of the imine by the chiral phosphoric acid (CPA). The CPA acts as a bifunctional catalyst.[5] Its Brønsted acidic proton protonates the imine nitrogen, making the imine carbon more electrophilic. Simultaneously, the basic phosphoryl oxygen of the CPA positions the hydride source (e.g., Hantzsch ester) through hydrogen bonding. This forms a highly organized, ternary complex.[6][9] The bulky substituents on the catalyst's backbone create a chiral pocket that shields one face of the imine, forcing the hydride to attack from the less hindered face, thus leading to the preferential formation of one enantiomer.
Sources
- 1. Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unito.it [iris.unito.it]
- 3. An (R)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. h-its.org [h-its.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing the Synthesis of 2-(4-Fluorophenyl)azepane
Welcome to the technical support center dedicated to the synthesis of 2-(4-Fluorophenyl)azepane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and efficiency of this important synthetic process. The azepane scaffold is a crucial structural motif in many biologically active molecules, and mastering its synthesis is key to advancing research and development.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered in the laboratory.
The synthesis of seven-membered rings like azepane can be challenging due to unfavorable thermodynamics and kinetics, which can lead to low yields and the formation of side products.[3] This guide will explore common synthetic routes and provide practical solutions to overcome these obstacles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 2-(4-Fluorophenyl)azepane, organized by common synthetic strategies.
Scenario 1: Low Yield in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds and is a common method for synthesizing aryl amines.[4][5] However, several factors can lead to poor yields.
Q: My Buchwald-Hartwig reaction between azepane and 1-fluoro-4-iodobenzene is giving a low yield. What are the likely causes and how can I improve it?
A: Low yields in this reaction can often be traced back to the catalyst system, reaction conditions, or the purity of your reagents. Here’s a systematic approach to troubleshooting:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[6][7]
-
Inappropriate Ligand Choice: The choice of phosphine ligand is critical and highly dependent on the amine.[6]
-
Solution: For secondary amines like azepane, ligands such as RuPhos are often a good choice.[6] It is advisable to consult a ligand selection guide for your specific substrates.
-
-
Incorrect Base Selection: The base is crucial for deprotonating the amine, but an incompatible base can hinder the reaction.[6]
-
Poor Substrate Reactivity: While aryl iodides are generally reactive, other factors can inhibit the reaction.
-
Solution: Ensure the purity of both the azepane and 1-fluoro-4-iodobenzene. Impurities can poison the catalyst.
-
dot
Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.
Scenario 2: Challenges in Intramolecular Cyclization Reactions
Intramolecular reactions to form the seven-membered azepane ring are a common synthetic strategy, but are often plagued by low yields due to competing intermolecular reactions.[3]
Q: My intramolecular cyclization to form the azepane ring is resulting in low yields and significant polymer formation. How can I favor the desired cyclization?
A: The key to favoring intramolecular cyclization over intermolecular polymerization is to maintain a very low concentration of the linear precursor at any given moment.
-
High Dilution: Running the reaction at high dilution is the standard solution to minimize intermolecular reactions.
-
Solution: Use a larger volume of solvent. A good starting point is a concentration of 0.01 M or lower.
-
-
Slow Addition: Slowly adding the substrate to the reaction mixture can maintain a low instantaneous concentration.[3]
-
Solution: Use a syringe pump to add the linear precursor to the reaction vessel over a period of several hours.
-
-
Optimize Reaction Temperature: Temperature can significantly impact the reaction rate and selectivity.[3]
-
Solution: Screen a range of temperatures. Lower temperatures may favor the desired cyclization, while higher temperatures could promote side reactions.[3]
-
dot
Caption: Strategies to improve intramolecular cyclization yield.
Scenario 3: Side Reactions in Grignard Reagent-Based Syntheses
Grignard reactions are fundamental for C-C bond formation but are notoriously sensitive to reaction conditions, often leading to unwanted side products.[8]
Q: I am attempting a synthesis that involves the reaction of 4-fluorophenylmagnesium bromide with an azepane-derived electrophile, but I am observing significant formation of biphenyl and other byproducts. How can I minimize these side reactions?
A: The formation of biphenyl (from the coupling of the Grignard reagent with unreacted aryl halide) and other byproducts is a common issue.[8][9] Strict control over the reaction conditions is essential.
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will react with any protic species, including water.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
-
-
Slow Addition of Electrophile: Adding the electrophile slowly to the Grignard reagent can help to control the reaction temperature and minimize side reactions.
-
Solution: Add the electrophile dropwise at a low temperature (e.g., 0 °C or below) and allow the reaction to warm to room temperature slowly.
-
-
Magnesium Activation: The magnesium metal used to form the Grignard reagent may have an oxide layer that prevents the reaction from initiating.[9]
-
Solution: Use techniques like adding a small crystal of iodine or physically crushing the magnesium turnings to expose a fresh surface.[9]
-
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous diethyl ether or THF | Prevents quenching of the Grignard reagent. |
| Atmosphere | Inert (Argon or Nitrogen) | Excludes moisture and oxygen. |
| Temperature | 0 °C to room temperature | Controls reaction rate and minimizes side reactions. |
| Addition Rate | Slow, dropwise addition of electrophile | Maintains a low concentration of the electrophile. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-(4-Fluorophenyl)azepane?
A1: The primary synthetic approaches include:
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling of azepane with a 4-fluorophenyl halide.[4][5]
-
Reductive Amination: Reaction of a suitable ketone or aldehyde precursor with an amine, followed by reduction.[10]
-
Intramolecular Cyclization: Ring-closing reactions of a linear precursor containing both the amine and the fluorophenyl group.[3]
-
Grignard Reaction: Addition of a 4-fluorophenyl Grignard reagent to an azepane-derived electrophile.[8]
Q2: How can I effectively purify the final 2-(4-Fluorophenyl)azepane product?
A2: Purification typically involves a combination of techniques:
-
Extraction: After quenching the reaction, an aqueous workup followed by extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) is a standard first step.
-
Column Chromatography: Silica gel column chromatography is often necessary to separate the desired product from starting materials, reagents, and byproducts. A gradient elution system, for example, with hexane and ethyl acetate, is commonly employed.
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective final purification step.
Q3: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A3: Yes, several reagents require careful handling:
-
Grignard Reagents: Highly reactive and flammable. Must be handled under an inert atmosphere and away from any sources of water.
-
Palladium Catalysts: Can be toxic and should be handled in a well-ventilated fume hood.
-
Strong Bases (e.g., NaOtBu): Corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).
-
Solvents (e.g., THF, Diethyl Ether): Flammable and should be used in a fume hood.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general starting point for a small-scale Buchwald-Hartwig amination.
Materials:
-
1-Fluoro-4-iodobenzene (1.0 mmol)
-
Azepane (1.2 mmol)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)[6]
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)[6]
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
In a glovebox, add the 1-fluoro-4-iodobenzene, palladium precatalyst, and sodium tert-butoxide to the oven-dried reaction vial.
-
Seal the vial with a cap containing a PTFE septum.
-
Add the anhydrous, degassed toluene via syringe.
-
Add the azepane via syringe.
-
Place the vial in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.
-
Purify by column chromatography.
Protocol 2: General Procedure for Intramolecular Reductive Amination
This protocol outlines a general procedure for forming the azepane ring via an intramolecular reductive amination.
Materials:
-
Linear amino-ketone precursor (1.0 mmol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol)
-
Dichloromethane (DCM, 10 mL)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve the linear amino-ketone precursor in dichloromethane in a round-bottom flask.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine/enamine formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- BenchChem. (n.d.). Optimizing reaction conditions for azepane ring formation.
- BenchChem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
- Kiss, L., Ouchakour, L., Nonn, M., & Remete, A. M. (n.d.). Application of Oxidative Ring Opening/Ring Closing by Reductive Amination Protocol for the Stereocontrolled Synthesis of Functionalized Azaheterocycles.
- The Journal of Organic Chemistry - ACS Publications. (2022, August 17). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts.
- Jasperse, J. (n.d.). Grignard Reaction.
- The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- ACS Catalysis. (2020, July 13). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination.
- PubMed. (2016, May 6). Synthesis of Azepane Derivatives by Silyl-aza-Prins Cyclization of Allylsilyl Amines: Influence of the Catalyst in the Outcome of the Reaction.
- PMC - NIH. (n.d.). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- ResearchGate. (2025, August 7). Synthesis of a trihydroxylated azepane from D-arabinose by way of an intramolecular alkene nitrone cycloaddition | Request PDF.
- PubMed Central. (2022, August 15). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes.
- ResearchGate. (n.d.).
- Smolecule. (2024, April 14). 2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride.
- MDPI. (n.d.). Synthesis of Functionalized Azepines via Cu(I)
- ResearchGate. (n.d.).
- MedChemComm (RSC Publishing). (n.d.). Fine-tuning the chemo- and regioselective alkylation of 1,4-benzodiazepines: further applications of the Mitsunobu reaction.
- Studylib. (n.d.). Grignard Reagent & Reactions: Organic Synthesis Guide.
- BenchChem. (n.d.). troubleshooting guide for the synthesis of 1,4-oxazepane derivatives.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- PMC - NIH. (n.d.). 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316.
- Sigma-Aldrich. (n.d.). Grignard Reagents.
- ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
- Google Patents. (n.d.).
- Wikipedia. (n.d.). Azepane.
- BenchChem. (n.d.). A Comparative Guide to the Synthesis and Characterization of 2-(5-Fluoro-2- methoxyphenyl)azepane and Related Fluorinated Azepane Derivatives.
Sources
- 1. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azepane - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Byproduct formation in the synthesis of substituted azepanes
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for substituted azepane synthesis. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important seven-membered heterocyclic motif. The inherent challenges in forming seven-membered rings often lead to side reactions and byproduct formation, which can complicate synthesis and purification.[1] This resource, grounded in established chemical principles and literature-proven strategies, will help you navigate these challenges.
Section 1: General Challenges in Azepane Synthesis
FAQ: Why is it so difficult to synthesize azepane rings compared to five- or six-membered rings like pyrrolidines and piperidines?
The synthesis of seven-membered rings like azepanes is often hampered by both unfavorable thermodynamics and slow kinetics.[1] To form the ring, the two reactive ends of a linear precursor must come into close proximity. For a seven-membered ring, this requires overcoming significant entropic barriers. This slow intramolecular cyclization process often allows competing intermolecular reactions, such as polymerization or dimerization, to occur, leading to lower yields of the desired azepane and the formation of unwanted byproducts.[1]
FAQ: What is the most critical factor to control in azepane ring-closing reactions to minimize byproducts?
Concentration is arguably the most critical parameter. To favor the desired intramolecular cyclization over intermolecular side reactions, high-dilution conditions are almost always necessary. By maintaining a very low concentration of the linear precursor, the probability of one molecule reacting with another is significantly reduced, giving the ends of the same molecule a better chance to find each other and cyclize. A standard technique to achieve this is the slow addition of the substrate to the reaction mixture using a syringe pump.[1]
Section 2: Troubleshooting by Synthetic Method
Different synthetic routes to azepanes have their own unique challenges and characteristic byproducts. This section addresses common issues associated with the most prevalent synthetic strategies.
Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis is a powerful tool for forming cyclic olefins, including the unsaturated precursors to many azepanes.[2] However, the electron-rich nature of the nitrogen atom can pose challenges for the metal catalysts.[3]
FAQ: My RCM reaction is sluggish or fails to proceed. What are the likely causes?
Several factors can inhibit an RCM reaction for azepane synthesis:
-
Catalyst Poisoning: Unprotected or weakly protected amines can coordinate to the ruthenium catalyst, leading to decomposition and inactivation.[3] Ensure your nitrogen is protected with a robust, non-coordinating group like Boc, Cbz, or Tosyl.
-
Substrate-Catalyst Chelation: In some instances, other functional groups on the substrate can chelate to the catalyst, preventing it from participating in the metathesis cycle.[1]
-
Steric Hindrance: Highly substituted olefins can be slow to react. The choice of catalyst is crucial here; second-generation Grubbs (e.g., G-II, HG-II) or more advanced catalysts with smaller N-heterocyclic carbene (NHC) ligands are often more effective for hindered substrates.[3][4]
FAQ: My RCM reaction produces a significant amount of oligomers/polymers. How can I fix this?
This is a classic sign that intermolecular reactions are outcompeting the desired intramolecular cyclization.
-
High Dilution: This is the most effective solution. Running the reaction at concentrations between 0.05 M and 0.2 M is often necessary for seven-membered ring formation.[4][5] For particularly difficult cyclizations, concentrations as low as 0.001 M may be required.
-
Slow Addition: Use a syringe pump to add the diene substrate to the flask containing the catalyst over several hours. This maintains a pseudo-high dilution environment.[1]
Troubleshooting Workflow for RCM Reactions
Caption: Troubleshooting Decision Tree for RCM.
Intramolecular Reductive Amination
This method involves the cyclization of an amino-aldehyde or amino-ketone precursor, followed by reduction of the intermediate iminium ion or enamine.[6][7]
FAQ: My intramolecular reductive amination is giving me a complex mixture of products, including what appears to be a bicyclic N,O-acetal. What is happening?
This byproduct is common when the linear precursor contains a hydroxyl group that can compete with the desired cyclization pathway.[7] The initial cyclization can form a seven-membered cyclic hemiaminal. This intermediate can then be attacked intramolecularly by a hydroxyl group elsewhere in the molecule to form a thermodynamically stable bicyclic N,O-acetal, especially under acidic conditions.[7]
-
Control pH: The formation of the iminium ion is acid-catalyzed. Using a milder acid or a buffered system can sometimes disfavor the side reaction.
-
Choice of Reducing Agent: A powerful reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can trap the desired iminium ion intermediate quickly, before it has a chance to rearrange or undergo side reactions.[8]
-
Protecting Groups: If possible, protect the competing hydroxyl group before the cyclization step.
FAQ: Instead of my desired azepane, I am isolating the unreacted amino-ketone or the intermediate cyclic imine/enamine. Why isn't the reduction working?
-
Reducing Agent Incompatibility: Ensure your reducing agent is suitable for the reaction conditions. For example, sodium borohydride (NaBH₄) may not be effective at the slightly acidic pH often required for imine formation. NaBH₃CN and NaBH(OAc)₃ are generally more reliable for one-pot reductive aminations.
-
Steric Hindrance: The imine/iminium intermediate may be sterically hindered, slowing down the hydride attack. Try a less bulky reducing agent or increase the reaction temperature or time.
-
Catalyst Poisoning (for catalytic hydrogenation): If using catalytic hydrogenation (e.g., H₂, Pd/C), trace impurities in your substrate could be poisoning the catalyst. Purifying the precursor or using a more robust catalyst (e.g., Pd(OH)₂/C) may help.[7]
Table 1: Common Byproducts in Azepane Synthesis and Mitigation Strategies
| Synthetic Method | Common Byproduct(s) | Probable Cause | Recommended Solution(s) |
| Ring-Closing Metathesis (RCM) | Oligomers/Polymers | Intermolecular reaction dominates | Increase dilution (0.001-0.05 M), use slow substrate addition.[1] |
| Isomerized Alkene | Ruthenium hydride side reactions | Add a hydride scavenger (e.g., 1,4-benzoquinone).[9] | |
| Intramolecular Reductive Amination | Bicyclic N,O-acetals | Intramolecular attack by a hydroxyl group | Protect the hydroxyl group; use a fast-acting reducing agent (e.g., NaBH(OAc)₃).[7] |
| Dimerized products | Intermolecular imine formation | Use high dilution conditions. | |
| Beckmann Rearrangement | Unrearranged oxime | Incomplete reaction | Increase strength or amount of acid (e.g., PPA, H₂SO₄); increase temperature. |
| Nitrile (from fragmentation) | Beckmann fragmentation | Choose milder conditions; ensure substrate purity. | |
| Intramolecular Nucleophilic Substitution | Elimination product (alkene) | Base is too strong/hindered; high temperature | Use a non-hindered, weaker base (e.g., K₂CO₃); lower the reaction temperature.[1] |
| Dimerized ether/amine | Intermolecular substitution | Use high dilution conditions. |
Ring-Expansion Reactions (e.g., Beckmann Rearrangement)
The Beckmann rearrangement of a substituted cyclohexanone oxime is a classic method for accessing azepan-2-ones (lactams), which are versatile precursors to fully saturated azepanes.[1][10]
FAQ: My Beckmann rearrangement is giving low yields and a significant amount of a nitrile byproduct. What causes this?
This is likely due to a side reaction known as Beckmann fragmentation . Instead of the anti-migrating group moving to the nitrogen, the C-C bond cleaves, especially if the migrating carbon is a tertiary or quaternary center that can stabilize a positive charge.
-
Minimize Fragmentation: Ensure your starting oxime is completely dry and pure. The choice of acid catalyst is also critical. Polyphosphoric acid (PPA) or sulfuric acid are common, but milder reagents like phosphorus pentachloride (PCl₅) followed by hydrolysis may suppress fragmentation.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Section 3: Purification and Characterization
FAQ: How can I effectively purify my substituted azepane from the reaction byproducts?
The purification strategy depends heavily on the nature of the azepane and the byproducts.
-
Acid-Base Extraction: Most azepanes are basic. You can often perform an acid-base workup. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), wash with dilute acid (e.g., 1M HCl) to extract the basic azepane into the aqueous layer. The neutral byproducts (like polymers from RCM) will remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your purified azepane back into a fresh organic layer.[1]
-
Column Chromatography: This is the most common method. Silica gel is standard for most azepane derivatives. If your compound is very polar or basic, it may stick to the silica. In such cases, you can pre-treat the silica with triethylamine or use alumina. For very challenging separations, preparative HPLC or supercritical fluid chromatography (SFC) may be necessary.[11]
-
Crystallization: If your azepane product is a solid, crystallization or recrystallization is an excellent method for achieving high purity, as it effectively excludes impurities from the crystal lattice.[11]
General Experimental Protocol: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl (aq). Repeat 2-3 times. Combine the aqueous layers. The desired basic azepane should now be in the aqueous phase as its hydrochloride salt.
-
Neutral/Acidic Byproduct Removal: The organic layer contains neutral or acidic byproducts and can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath and carefully add a base (e.g., 2 M NaOH or saturated NaHCO₃) until the pH is > 9.
-
Product Extraction: Extract the aqueous layer with a fresh organic solvent (e.g., ethyl acetate or DCM) 3-4 times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified azepane.[1]
Logical Flow of Azepane Synthesis and Troubleshooting
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ring Closing Metathesis [organic-chemistry.org]
- 3. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
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- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: Optimization of Coupling Reactions for 2-(4-Fluorophenyl)azepane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-(4-fluorophenyl)azepane derivatives via palladium-catalyzed cross-coupling reactions. As Senior Application Scientists, we have designed this resource to move beyond simple procedural steps, offering insights into the underlying chemical principles to empower you to overcome common experimental challenges.
Section 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 2-(4-fluorophenyl)azepane derivatives. The question-and-answer format is designed to help you quickly identify and resolve your experimental hurdles.
Issue 1: Low or No Product Yield
Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is resulting in a low to non-existent yield of the desired 2-(4-fluorophenyl)azepane. What are the primary factors I should investigate?
A1: Low or no product yield in palladium-catalyzed cross-coupling reactions is a frequent issue that can often be traced back to a few critical parameters. A systematic approach is the most effective way to troubleshoot.[1]
-
Reagent Quality and Inert Atmosphere: The purity of your starting materials, including the aryl halide, the azepane derivative, the organometallic reagent (for Suzuki coupling), and the base, is paramount.[2] Ensure that all reagents are free from impurities and that anhydrous solvents are used, as water can lead to unwanted side reactions.[1] Equally crucial is maintaining a strictly inert atmosphere (e.g., argon or nitrogen) throughout the reaction, as oxygen can deactivate the palladium catalyst.[1][2]
-
Catalyst and Ligand Selection and Activity: The choice of palladium source and ligand is critical for the success of the coupling reaction.[1][3] For sterically hindered substrates like 2-substituted azepanes, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often necessary to promote efficient oxidative addition and reductive elimination.[4][5][6] If you are using a Pd(II) precatalyst, ensure that the in situ reduction to the active Pd(0) species is occurring efficiently.[1][7] Consider using a pre-formed Pd(0) catalyst or a more advanced precatalyst to bypass this step.[3]
-
Base and Solvent Effects: The choice of base and solvent can significantly impact the reaction outcome. For Suzuki couplings, inorganic bases like potassium carbonate or cesium carbonate are commonly used, while Buchwald-Hartwig aminations often require stronger bases like sodium tert-butoxide.[4][8] The solubility of the base and other reagents is also a key consideration; a solvent system that ensures all components are in solution will generally lead to better results.[8] In some cases, a biphasic solvent system may be beneficial.[9]
Issue 2: Competing Side Reactions - Dehalogenation
Q2: I am observing a significant amount of the dehalogenated arene byproduct (fluorobenzene) in my Suzuki-Miyaura coupling reaction. What is causing this, and how can I minimize it?
A2: Dehalogenation is a common side reaction in Suzuki-Miyaura coupling where the aryl halide is reduced instead of undergoing cross-coupling.[10] This occurs when the palladium complex, after oxidative addition, abstracts a hydride from a source in the reaction mixture (like an amine base or an alcohol solvent) and then reductively eliminates the arene.[11]
-
Mechanism of Dehalogenation: The propensity for dehalogenation is influenced by several factors. Aryl iodides are more prone to this side reaction than aryl bromides or chlorides.[10][12][13] High reaction temperatures and extended reaction times can also favor dehalogenation.[10]
-
Strategies to Minimize Dehalogenation:
-
Choice of Halide: If possible, use an aryl bromide or chloride instead of an aryl iodide.[12][13]
-
Reaction Conditions: Optimize the reaction temperature and time. Running the reaction at the lowest effective temperature for the shortest possible duration can help.
-
Base Selection: The choice of base is critical. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases or those that can act as hydride donors.[4][14]
-
Ligand Effects: The ligand can influence the relative rates of cross-coupling versus dehalogenation. Experimenting with different bulky, electron-rich phosphine ligands may be beneficial.[10]
-
Issue 3: Poor Reactivity of the Azepane Moiety
Q3: The coupling reaction with my 2-substituted azepane derivative is sluggish, even with optimized conditions. Could steric hindrance be the primary issue, and how can I overcome it?
A3: Yes, the steric bulk around the reactive center of the 2-substituted azepane can significantly hinder the coupling reaction.[6][15][16] This steric hindrance can impede both the oxidative addition and the transmetalation steps in the catalytic cycle.
-
Ligand Design: To overcome steric hindrance, the use of highly active and sterically demanding ligands is crucial. Ligands like AntPhos have been shown to be effective for sterically demanding aryl-alkyl Suzuki-Miyaura couplings.[6][15] These ligands create a larger "pocket" around the palladium center, which can better accommodate bulky substrates.
-
Catalyst Loading: Increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes improve the conversion of sterically hindered substrates.[3] However, this should be done judiciously, as higher catalyst concentrations can also lead to an increase in side reactions.
-
Alternative Coupling Strategies: If traditional cross-coupling methods are consistently failing, consider alternative strategies. For instance, a C-H activation approach could be explored, where a C-H bond on the azepane ring is directly functionalized. This can sometimes bypass the need for a pre-functionalized azepane derivative.[17][18] However, directing group strategies are often necessary to control the regioselectivity of C-H activation on heterocyclic systems.[19][20][21]
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of setting up and running coupling reactions for 2-(4-fluorophenyl)azepane derivatives.
Q4: What is the best general-purpose palladium catalyst and ligand combination to start with for a Suzuki-Miyaura coupling to synthesize a 2-arylazepane derivative?
A4: A good starting point for a Suzuki-Miyaura coupling involving a saturated heterocycle like azepane would be a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a more advanced precatalyst, with a bulky, electron-rich monophosphine ligand such as SPhos or XPhos.[4][5] These ligands have demonstrated broad applicability and high activity in a variety of cross-coupling reactions, including those with sterically challenging substrates.[4]
Q5: How critical is the choice of base in a Buchwald-Hartwig amination for coupling an amine with an aryl halide?
A5: The choice of base is extremely critical in a Buchwald-Hartwig amination. The base is involved in the deprotonation of the amine and the subsequent formation of the palladium-amido complex.[22][23] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[8] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher reaction temperatures.[8][14] The solubility of the base in the chosen solvent is also a key factor for reaction efficiency.[8]
Q6: Can I use microwave irradiation to accelerate my coupling reactions?
A6: Yes, microwave irradiation can be a very effective tool to accelerate palladium-catalyzed cross-coupling reactions. The rapid heating can significantly reduce reaction times, often from hours to minutes. This can also help to minimize the formation of decomposition products that may arise from prolonged heating. When using microwave heating, it is important to select a suitable solvent that has a high boiling point and good microwave absorption properties.
Q7: How can I monitor the progress of my coupling reaction?
A7: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC). This will allow you to track the consumption of the starting materials and the formation of the desired product.
Section 3: Experimental Protocols and Data
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the azepane-boronic acid or ester derivative (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent (e.g., toluene or dioxane) and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Ligand Screening for a Model Suzuki-Miyaura Coupling
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| PPh₃ | 2 | K₂CO₃ | Toluene | 100 | <10 |
| SPhos | 2 | K₂CO₃ | Toluene | 100 | 85 |
| XPhos | 2 | K₂CO₃ | Toluene | 100 | 88 |
| RuPhos | 2 | K₂CO₃ | Toluene | 100 | 82 |
This table illustrates the significant impact of ligand choice on the reaction outcome for a model Suzuki-Miyaura coupling. Bulky biarylphosphine ligands clearly outperform the less sterically demanding triphenylphosphine.
Section 4: Visualizing Reaction Mechanisms
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: A systematic approach to troubleshooting low product yield in coupling reactions.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Jedinák, L., Tomanová, P., & Džubák, P. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(23), 11747–11760. [Link]
-
ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. [Link]
-
Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2016). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 81(21), 10343–10351. [Link]
-
ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
Purdue e-Pubs. High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
NIH. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
-
DSpace@MIT. Palladium-catalyzed C-C, C-N and C-O bond formation. [Link]
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NIH. Overcoming the limitations of directed C-H functionalizations of heterocycles. [Link]
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki−Miyaura Coupling Reactions. Angewandte Chemie International Edition, 43(14), 1871–1876. [Link]
-
Liu, Y., Ding, F., Chen, Y., Wu, W., & He, Y. (2021). Mechanistic insights into the palladium-catalyzed hydroaminocarbonylation of alkenes. New Journal of Chemistry, 45(10), 4568–4575. [Link]
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ResearchGate. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles | Request PDF. [Link]
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ACS Publications. Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. [Link]
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YouTube. Selectivity and reactivity in C-H activation. [Link]
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NIH. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. [Link]
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NIH. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. [Link]
-
ResearchGate. Practical Palladium Catalysts for C-N and C-O Bond Formation. [Link]
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RSC Publishing. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. [Link]
-
Semantic Scholar. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Myers, A. The Suzuki Reaction. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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NIH. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
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NIH. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. [Link]
-
ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
NIH. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]
-
RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. [Link]
-
ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
MDPI. Advances in Cross-Coupling Reactions. [Link]
-
ResearchGate. Optimization of the Suzuki coupling reaction in the synthesis of 2-[(2-substituted)phenyl]pyrrole derivatives | Request PDF. [Link]
-
MDPI. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
-
RSC Publishing. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
-
RSC Publishing. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
-
MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]
-
ResearchGate. Synthesis and Structure-Activity Optimization of Azepane-Containing Derivatives as PTPN2/PTPN1 Inhibitors | Request PDF. [Link]
-
RSC Publishing. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. [Link]
-
NIH. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. [Link]
-
NIH. Organoborane coupling reactions (Suzuki coupling). [Link]
-
ResearchGate. (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
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Overcoming poor solubility of 2-(4-Fluorophenyl)azepane in biological assays
Welcome, researchers. This guide is designed to serve as a dedicated resource for overcoming the significant experimental challenge posed by the poor aqueous solubility of 2-(4-Fluorophenyl)azepane. As a Senior Application Scientist, my goal is to provide you with not only robust protocols but also the underlying scientific principles to empower you to make informed decisions in your own assays. Poor solubility is a frequent roadblock in drug discovery, often leading to underestimated compound potency, poor data reproducibility, and misleading structure-activity relationships (SAR).[1][2] This center will equip you with the strategies to ensure your experimental results are both accurate and reliable.
Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties of 2-(4-Fluorophenyl)azepane that contribute to its poor solubility?
A: The structure of 2-(4-Fluorophenyl)azepane contains two key features that dictate its low aqueous solubility. The azepane ring is a seven-membered saturated aliphatic ring, and the 4-fluorophenyl group is a lipophilic aromatic moiety.[3][4] While specific experimental solubility data is not widely published, we can predict its properties based on its structure. The large, nonpolar surface area contributed by these two groups leads to a hydrophobic character, making it energetically unfavorable for the molecule to dissolve in polar solvents like water or aqueous assay buffers. The final hydrochloride salt form is intended to improve solubility, but it may not be sufficient to overcome the inherent hydrophobicity of the parent molecule in biological media.[3]
Table 1: Estimated Physicochemical Properties of 2-(4-Fluorophenyl)azepane
| Property | Estimated Value | Implication for Solubility |
|---|---|---|
| Molecular Weight | ~193.26 g/mol (free base) | Larger molecules can be more difficult to solvate.[5] |
| Predicted LogP | ~2.5 - 3.5 | A positive LogP value indicates higher lipophilicity and preference for nonpolar environments over water. |
| Key Moieties | Azepane, Fluorophenyl | Both contribute significant nonpolar surface area, leading to hydrophobicity.[3][4] |
Q2: I dissolved 2-(4-Fluorophenyl)azepane in DMSO, but it precipitates immediately when I add it to my assay buffer. What is happening and how do I fix it?
A: This phenomenon, often called "crashing out," is the most common manifestation of poor solubility for compounds prepared as DMSO stocks.[6] It occurs because while the compound is soluble in the 100% organic DMSO stock, this represents a state of high supersaturation when diluted into an aqueous environment. The compound rapidly precipitates to reach its lower, true thermodynamic solubility limit in the aqueous buffer.[7]
The key is to manage this transition from a high-concentration organic solution to a low-concentration aqueous one.
dot
Caption: A decision tree for troubleshooting compound precipitation.
To prevent this, focus on an optimized dilution protocol. It is preferable to add the DMSO stock directly to the complete assay medium rather than to a simple buffer first.[1] The proteins and other macromolecules in a complete medium can help stabilize the compound.[1]
Q3: My screening results are highly variable. Could the poor solubility of 2-(4-Fluorophenyl)azepane be the cause?
A: Absolutely. Poor solubility is a primary driver of inaccurate and irreproducible biological data.[1][2] If the compound is not fully dissolved, the actual concentration available to interact with the biological target is unknown and significantly lower than the intended nominal concentration. This leads to:
-
Underestimated Potency: The measured IC50 or EC50 will be artificially high.
-
Inaccurate SAR: You may incorrectly discard a promising compound or series because its true activity was masked by precipitation.
-
High Data Variability: The amount of compound that precipitates can vary between wells, plates, and experimental days, leading to poor reproducibility.
Ensuring the compound is fully solubilized is a prerequisite for generating trustworthy data.[8]
Q4: What are cyclodextrins, and can they help with my 2-(4-Fluorophenyl)azepane solubility issues?
A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) central cavity.[9][10] They function as molecular "buckets" that can encapsulate poorly water-soluble molecules, like the fluorophenyl moiety of your compound.[] This forms an "inclusion complex," where the hydrophobic part of the drug is shielded from the aqueous environment, dramatically increasing its apparent water solubility.[10][12]
(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations and is an excellent choice for in vitro assays due to its high aqueous solubility and low cell toxicity.[9][12]
dot
Caption: Formation of a drug-cyclodextrin inclusion complex.
Experimental Protocols & Methodologies
Protocol 1: Preparation of a DMSO Stock Solution
The foundational step for any in vitro assay is the preparation of a reliable, high-concentration stock solution. DMSO is the most common solvent due to its broad solubilizing power.[13]
-
Calculation: Determine the mass of 2-(4-Fluorophenyl)azepane needed to prepare a stock solution at a desired concentration (e.g., 10 mM or 20 mM).
-
Weighing: Aseptically weigh the compound into a sterile, conical microcentrifuge tube or amber glass vial.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO (dimethyl sulfoxide).
-
Mixing: Vortex vigorously for 1-2 minutes. If particulates remain, brief sonication in a water bath sonicator for 5-10 minutes can be effective.[1]
-
Inspection: Visually confirm that the solution is completely clear and free of any precipitate. This is a critical checkpoint.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can promote precipitation.[7] Store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Optimized Serial Dilution into Aqueous Media
This protocol is designed to minimize precipitation upon dilution from the DMSO stock. The principle is to avoid creating localized areas of high compound concentration in the aqueous buffer.[2]
-
Pre-warm Medium: Warm your final assay buffer or cell culture medium to the experimental temperature (e.g., 37°C). This can slightly increase the solubility limit.
-
Prepare Intermediate Dilution Plate: In a separate polypropylene plate, perform serial dilutions of your DMSO stock solution in 100% DMSO. This creates the different stock concentrations you will need for your dose-response curve.
-
Final Dilution Step:
-
Aliquot the final assay medium into the wells of your experimental plate.
-
Add a small, fixed volume (e.g., 1-2 µL) from each concentration of your DMSO intermediate plate directly into the corresponding wells containing the final assay medium.
-
Crucially, ensure immediate and thorough mixing. This can be achieved by pipetting up and down several times or by placing the plate on an orbital shaker immediately after the addition. The final DMSO concentration should be consistent across all wells and ideally ≤0.5%.[14]
-
Protocol 3: Solubilization using (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)
This method creates a stock solution where the compound is already complexed with cyclodextrin, significantly enhancing its aqueous solubility.[9][12]
-
Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your desired aqueous buffer (e.g., 20-40% w/v in PBS). Gentle warming and stirring may be required to fully dissolve the cyclodextrin.
-
Add Compound: Add the powdered 2-(4-Fluorophenyl)azepane directly to the HP-β-CD solution to achieve the desired final concentration.
-
Complexation: Vigorously vortex the mixture. Incubate the solution, shaking, overnight at room temperature to allow for the formation of the inclusion complex.
-
Sterilization & Clarification: The following day, filter the solution through a 0.22 µm sterile filter to remove any undissolved compound and sterilize the stock. The resulting clear filtrate is your aqueous, cyclodextrin-complexed stock solution.
-
Usage: This stock can now be diluted directly into your assay medium without the need for DMSO. Remember to include a vehicle control containing the same final concentration of HP-β-CD.
Troubleshooting and Advanced Strategies
Table 2: Comparison of Solubilization Strategies
| Strategy | Mechanism of Action | Typical Starting Concentration | Pros | Cons & Cautions |
|---|---|---|---|---|
| Co-solvents (e.g., Ethanol, PEG-400) | Reduces the polarity of the bulk aqueous solvent.[15] | 1-5% final concentration | Simple to implement. | Can affect enzyme activity or cell viability; requires careful validation and vehicle controls.[16] |
| Cyclodextrins (HP-β-CD) | Forms a host-guest inclusion complex, shielding the hydrophobic drug.[10][] | 1-10 mM (or 0.1-2% w/v) | Highly effective; low toxicity; can be used without organic solvents.[12] | Can potentially interact with assay components; may extract cholesterol from cell membranes at high concentrations. |
| Serum (in cell culture) | Serum albumin binds to hydrophobic compounds, acting as a carrier.[14] | 1-10% FBS | Biologically relevant; often already present in cell-based assays. | Not suitable for biochemical assays; composition can be variable. |
| pH Modification | For ionizable compounds, adjusting pH away from the pI can increase solubility. | Assay-dependent | Can be effective if the compound has a suitable pKa. | Not all assays are tolerant to pH changes; may alter compound activity. |
Final Recommendation Workflow
For researchers encountering solubility issues with 2-(4-Fluorophenyl)azepane, a stepwise approach is recommended.
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Stability issues of 2-(4-Fluorophenyl)azepane in different solvents
Technical Support Center: Stability of 2-(4-Fluorophenyl)azepane
Welcome to the technical support center for 2-(4-Fluorophenyl)azepane. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. The stability of a compound in solution is paramount for obtaining reproducible and reliable data. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of 2-(4-Fluorophenyl)azepane in various solvent systems, drawing upon established principles of organic and medicinal chemistry.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter during your experiments. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.
Q1: I'm observing a rapid loss of my parent compound peak and the appearance of new, more polar peaks in my HPLC analysis when using a protic solvent like methanol or water. What is likely happening?
A1: This observation strongly suggests solvent-mediated degradation, likely hydrolysis or solvolysis.
-
Causality Explained: The azepane ring, a seven-membered saturated heterocycle, can be susceptible to ring-opening reactions, particularly under acidic or basic conditions. Protic solvents can facilitate these reactions.[1] The nitrogen atom in the azepane ring can be protonated, making the ring more susceptible to nucleophilic attack by the solvent itself (e.g., water or methanol) or by other species in the medium. While the parent 1H-azepine is known to be unstable, N-substituted derivatives like 2-(4-Fluorophenyl)azepane are generally more stable, but not immune to degradation under certain conditions.[2]
-
Troubleshooting Steps:
-
pH Control: Immediately check the pH of your solvent and any additives. If your solution is not buffered, residual acids or bases can catalyze degradation. Buffer your aqueous solutions to a neutral pH (e.g., using a phosphate buffer) to minimize acid/base-catalyzed hydrolysis.
-
Solvent Change: Switch to a polar aprotic solvent. Solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) do not have a labile proton and are less likely to participate directly in degradation reactions.[3][4]
-
Temperature Reduction: If the experimental conditions allow, perform your work at a lower temperature. Degradation reactions, like most chemical reactions, are accelerated by heat. Storing stock solutions at -20°C or -80°C is highly recommended.[5]
-
Characterize Degradants: Use LC-MS to get a mass of the new peaks. A mass corresponding to the addition of water (M+18) or methanol (M+32) would strongly support a hydrolysis or methanolysis pathway.
-
Q2: My solution of 2-(4-Fluorophenyl)azepane is developing a yellow tint over time, and I'm seeing a new peak in my LC-MS with a mass of M+16. What does this indicate?
A2: This is a classic sign of oxidation.
-
Causality Explained: The secondary amine within the azepane ring is a potential site for oxidation. The addition of 16 mass units corresponds to the formation of an N-oxide or other oxidative products. This can be initiated by dissolved oxygen, peroxide impurities in solvents (especially ethers like THF), or exposure to light.[6] The development of color is also a common indicator of oxidative degradation pathways.
-
Troubleshooting Steps:
-
De-gas Solvents: Before preparing your solution, sparge your solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Use High-Purity Solvents: Ensure you are using fresh, high-purity, or inhibitor-free solvents where appropriate. Ethers like THF can form explosive peroxides over time, which are also potent oxidizing agents.
-
Protect from Light: Store your solutions in amber vials or wrap them in aluminum foil to prevent photolytic degradation, which can generate radical species that promote oxidation.[7]
-
Add Antioxidants (Use with Caution): For long-term storage or specific applications, a small amount of an antioxidant like butylated hydroxytoluene (BHT) could be considered. However, you must first validate that the antioxidant does not interfere with your downstream assays.
-
Q3: The purity of my compound seems to decrease when I use dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as a solvent, especially after heating. Why would this happen with aprotic solvents?
A3: Even polar aprotic solvents are not completely inert and can degrade, leading to reactive byproducts.
-
Causality Explained: DMF can decompose, especially when heated or in the presence of impurities, to form dimethylamine and formic acid.[8] The newly formed dimethylamine is nucleophilic and the formic acid can alter the pH, both of which could potentially react with or catalyze the degradation of your compound. Similarly, DMSO can undergo thermal decomposition.
-
Troubleshooting Steps:
-
Use Fresh, High-Purity Solvents: Always use freshly opened bottles of high-purity, anhydrous grade DMF or DMSO.
-
Avoid High Temperatures: If your protocol requires heating in these solvents, minimize the temperature and duration as much as possible.
-
Consider Alternatives: For high-temperature reactions, consider more stable polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or sulfolane, though their high boiling points can make removal difficult.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing a stable stock solution of 2-(4-Fluorophenyl)azepane?
A1: For general short-to-medium term storage, high-purity acetonitrile (ACN) and dimethyl sulfoxide (DMSO) are recommended. ACN is generally less reactive than DMSO. For long-term storage, solutions should be stored at -20°C or -80°C in tightly sealed containers to minimize solvent evaporation and exposure to air and moisture.[5]
Q2: How should I properly store the solid form of 2-(4-Fluorophenyl)azepane?
A2: The solid compound should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dry, and dark place.[5] A desiccator can be used to protect it from moisture.
Q3: Can the fluorophenyl group influence the stability of the molecule?
A3: Yes. The fluorine atom is an electron-withdrawing group. This can influence the basicity of the azepane nitrogen and the overall electronic properties of the molecule, potentially affecting its reactivity and degradation pathways compared to its non-fluorinated analog.[9] The choice of solvent can significantly influence the stability and reactivity of fluorinated compounds.[10]
Q4: How can I proactively test the stability of 2-(4-Fluorophenyl)azepane in my specific experimental buffer or formulation?
A4: The best approach is to conduct a forced degradation study . This is a systematic process where the compound is exposed to a variety of harsh conditions to deliberately induce and identify potential degradation products and pathways.[7][11] This provides critical information for developing stable formulations and stability-indicating analytical methods. (See the detailed protocol in the next section).
Data Summary & Visualizations
Table 1: Predicted Stability of 2-(4-Fluorophenyl)azepane in Common Solvents
| Solvent Class | Solvent Example | Predicted Stability | Potential Issues |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Risk of hydrolysis/solvolysis, especially at non-neutral pH.[1] |
| Polar Aprotic | Acetonitrile (ACN), DMSO | High | Generally stable; DMSO can be problematic if heated.[8] |
| Non-Polar Aprotic | Hexanes, Toluene | High (if soluble) | Low solubility is a common issue. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate | Risk of peroxide formation leading to oxidation.[4] |
| Chlorinated | Dichloromethane (DCM) | Moderate | Can contain residual acid, leading to degradation. |
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for 2-(4-Fluorophenyl)azepane.
Diagram 2: Forced Degradation Experimental Workflow
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. samphina.com.ng [samphina.com.ng]
- 3. hbm4eu.eu [hbm4eu.eu]
- 4. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medcraveonline.com [medcraveonline.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for the Scale-Up of 2-(4-Fluorophenyl)azepane Production
Welcome to the Technical Support Center for the production of 2-(4-Fluorophenyl)azepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the scale-up of this important pharmaceutical intermediate. The following question-and-answer format directly addresses specific challenges you may face in your synthetic work, grounding our advice in established chemical principles and practical, field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What is a reliable and scalable synthetic route for producing 2-(4-Fluorophenyl)azepane?
A common and effective strategy for the synthesis of 2-aryl-substituted azepanes, including the 4-fluoro derivative, commences with the readily available and inexpensive starting material, ε-caprolactam. The overall synthetic plan involves the introduction of the aryl group at the 2-position, followed by reduction of the lactam functionality.
A plausible and scalable synthetic route is outlined below:
Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)azepane
Step 1: N-Boc Protection of ε-Caprolactam
-
To a solution of ε-caprolactam (1.0 eq) in an appropriate solvent such as tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure. The crude N-Boc-ε-caprolactam can often be used in the next step without further purification.
Step 2: Synthesis of 2-(4-Fluorophenyl)-N-Boc-azepan-7-one
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve N-Boc-ε-caprolactam (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C and add sec-butyllithium (s-BuLi, 1.2 eq) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at this temperature.
-
In a separate flask, prepare a solution of zinc chloride (ZnCl₂, 1.2 eq) in anhydrous THF.
-
To the lithiated N-Boc-ε-caprolactam solution, add the ZnCl₂ solution via cannula, again keeping the temperature below -70 °C. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add a palladium catalyst, such as Pd(OAc)₂ (0.05 eq), and a suitable phosphine ligand, like tri-tert-butylphosphine tetrafluoroborate (0.1 eq).
-
Finally, add 1-bromo-4-fluorobenzene (1.1 eq) and heat the reaction mixture to reflux. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 3: Reduction of the Lactam to 2-(4-Fluorophenyl)azepane
-
To a solution of 2-(4-Fluorophenyl)-N-Boc-azepan-7-one (1.0 eq) in anhydrous THF, carefully add a reducing agent such as lithium aluminum hydride (LiAlH₄, 2.0 eq) in portions at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting solids and wash with THF. Concentrate the filtrate under reduced pressure.
-
The resulting N-Boc protected amine can be deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, 2-(4-Fluorophenyl)azepane.
Troubleshooting Guide
Q2: I am experiencing low yields in the arylation step (Step 2). What are the likely causes and how can I improve the yield?
Low yields in the Negishi coupling reaction are a common issue during scale-up. Several factors could be at play:
-
Incomplete Lithiation: The initial deprotonation of N-Boc-ε-caprolactam is critical.
-
Troubleshooting: Ensure all reagents and solvents are scrupulously dry. Moisture will quench the organolithium reagent. The s-BuLi should be titrated prior to use to determine its exact molarity. Inefficient stirring at large scale can also lead to localized reactions; ensure agitation is sufficient.
-
-
Decomposition of the Organolithium Intermediate: The lithiated species can be unstable, especially at higher temperatures.
-
Troubleshooting: Maintain the temperature strictly at -78 °C during the addition of s-BuLi and the subsequent transmetalation with ZnCl₂.
-
-
Catalyst Inactivity: The palladium catalyst may be poisoned or not sufficiently active.
-
Troubleshooting: Use high-purity palladium catalysts and ligands. Ensure the reaction is performed under a strictly inert atmosphere as oxygen can deactivate the catalyst. Sometimes, screening different palladium sources and ligands can identify a more robust catalytic system for your specific substrate.
-
Table 1: Key Parameters for Optimizing the Negishi Coupling
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous THF | Good solubility for reactants and intermediates. |
| Lithiation Agent | s-BuLi (titrated) | Strong base for efficient deprotonation. |
| Temperature | -78 °C for lithiation and transmetalation | Prevents decomposition of the organometallic species. |
| Catalyst System | Pd(OAc)₂ / t-Bu₃P·HBF₄ | A common and effective system for this type of coupling. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents quenching of reagents and catalyst deactivation. |
Q3: The reduction of the lactam in Step 3 is sluggish and gives multiple byproducts. What can I do?
Incomplete reduction or the formation of side products during the LiAlH₄ reduction can be problematic.
-
Insufficient Reducing Agent: On a larger scale, ensuring a sufficient excess of the reducing agent is crucial.
-
Troubleshooting: Use at least 2.0 equivalents of LiAlH₄. For particularly stubborn reactions, a slight increase in the amount of reducing agent may be beneficial.
-
-
Reaction Temperature and Time: The reaction may require more forcing conditions at scale.
-
Troubleshooting: Ensure the reaction is heated to reflux for an adequate amount of time. Monitor the reaction progress closely by TLC to determine the point of completion.
-
-
Workup Issues: The quenching and workup procedure can be challenging at scale.
-
Troubleshooting: The Fieser workup is generally reliable. However, ensure slow and controlled addition of water and NaOH solution to manage the exothermic quenching process. Inadequate quenching can lead to the formation of aluminum salt emulsions, which can complicate product isolation.
-
Q4: What are the primary safety concerns when handling organolithium reagents like s-BuLi on an industrial scale, and what precautions should be taken?
Organolithium reagents are pyrophoric, meaning they can ignite spontaneously on contact with air.[1][2] Their safe handling is paramount in a production setting.
-
Strictly Inert Atmosphere: All transfers and reactions involving organolithiums must be conducted under an inert atmosphere (argon or nitrogen).[3]
-
Personal Protective Equipment (PPE): Fire-resistant lab coats, safety glasses with side shields or goggles, and appropriate gloves are mandatory.[1]
-
Engineered Controls: Reactions should be carried out in a well-ventilated fume hood or a glove box.[3] For larger scale operations, closed-system transfers using cannulas or dedicated pumping systems are essential.
-
Quenching and Disposal: Unused organolithium reagents must be quenched carefully. A common method is the slow addition to a solution of isopropanol in a hydrocarbon solvent at low temperature.
Caption: Workflow for the safe handling of organolithium reagents.
Q5: I am struggling with the purification of the final product, 2-(4-Fluorophenyl)azepane, on a multi-gram scale. What are the recommended methods?
The basic nature of the azepane nitrogen can complicate standard silica gel chromatography.
-
Acid/Base Extraction: Before chromatography, an acid/base workup can be highly effective for removing non-basic impurities. Dissolve the crude product in a suitable organic solvent and extract with dilute aqueous acid (e.g., 1 M HCl). The protonated amine will move to the aqueous layer. The aqueous layer can then be basified (e.g., with 2 M NaOH) and the free amine product re-extracted into an organic solvent.
-
Chromatography on Treated Silica: If chromatography is necessary, using silica gel treated with a small amount of a tertiary amine (e.g., triethylamine) in the eluent can prevent tailing and improve separation. A typical eluent system would be a gradient of ethyl acetate in hexanes with 0.1-1% triethylamine.
-
Industrial Scale Chromatography: For large-scale purification, preparative HPLC is a viable option.[4][5] Normal-phase chromatography can offer good selectivity for many isomers.[4]
Caption: A logical workflow for the purification of 2-(4-Fluorophenyl)azepane.
References
-
University of California, Riverside. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]
-
Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (2014). Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. Organic Process Research & Development, 18(10), 1162–1176. [Link]
-
University of California, Los Angeles. (2012). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Esteve, C., et al. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]
- Abry, R. G. F., & DuPart, M. S. (1993). Amine Plant Troubleshooting and Optimization: A Practical Operating Guide. Laurance Reid Gas Conditioning Conference.
-
Bonne, D. (2018). Use of Industrial Scale Chromatography in Pharmaceutical Manufacturing. In Industrial Scale Chromatography. IntechOpen. [Link]
-
Agilent. (2023). Achieve high-throughput LC/MS purification of pharmaceutical impurities. Retrieved from [Link]
Sources
Technical Support Center: Strategies to Reduce Racemization During 2-Arylazepane Synthesis
Welcome to the technical support center for the synthesis of 2-arylazepanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining stereochemical integrity during the synthesis of this important heterocyclic scaffold. Racemization, the formation of an equal mixture of enantiomers from a single enantiomer, is a critical challenge that can undermine the efficacy and safety of chiral drug candidates.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you minimize racemization and achieve your desired enantiopurity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems you might encounter.
Q1: My 2-arylazepane product shows low enantiomeric excess (ee). What are the potential causes and how can I improve it?
Low enantiomeric excess is a common problem that can stem from several factors throughout the synthetic route. Let's break down the potential causes and solutions.
Potential Causes:
-
Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time can all significantly impact stereoselectivity.
-
Inappropriate Base or Catalyst: The choice of base or catalyst is crucial for controlling the stereochemical outcome.
-
Racemization of Intermediates: Certain intermediates in your synthetic pathway may be prone to racemization under the reaction conditions.
-
Epimerization during Purification: The workup and purification steps can sometimes lead to a loss of enantiomeric purity.
Solutions and Optimization Strategies:
-
Reaction Condition Optimization:
-
Temperature: Lowering the reaction temperature is often the first step to try. Many stereoselective reactions exhibit higher fidelity at reduced temperatures. For instance, in asymmetric alkylations using chiral auxiliaries, reactions are frequently carried out at -78 °C to maximize diastereoselectivity.[1]
-
Solvent: The polarity of the solvent can influence the transition state of the stereodetermining step. A screen of aprotic solvents with varying polarities (e.g., THF, toluene, dichloromethane) is recommended.
-
Reaction Time: Prolonged reaction times, especially in the presence of a base, can increase the likelihood of racemization. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.
-
-
Careful Selection of Reagents:
-
Base: If your synthesis involves a deprotonation step, the choice of base is critical. Sterically hindered, non-nucleophilic bases are often preferred to minimize side reactions and potential racemization. For example, in peptide synthesis, bulky bases like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine are known to cause less racemization compared to triethylamine.[3] This principle can be applied to azepane synthesis.
-
Catalyst: For catalytic asymmetric syntheses, the choice of chiral catalyst and ligand is paramount. For instance, iridium-catalyzed asymmetric allylic amination has been shown to produce enantioenriched products with up to 99% ee when using a specific phosphoramidite ligand.[4][5] If you are using a catalytic method, consider screening a library of chiral ligands to find the optimal one for your substrate.
-
-
Investigate Intermediate Stability:
-
If you suspect an intermediate is racemizing, try to isolate and characterize it. If isolation is not feasible, you can try to modify the subsequent step to be faster, thus minimizing the time the sensitive intermediate exists in the reaction mixture.
-
-
Gentle Purification:
-
Avoid harsh acidic or basic conditions during workup and purification.
-
Chromatography on silica gel can sometimes be acidic enough to cause epimerization of sensitive compounds. Using neutralized silica gel or a different purification method like crystallization might be necessary.
-
Q2: I am using a chiral auxiliary for my 2-arylazepane synthesis, but the diastereoselectivity is poor. What can I do?
Chiral auxiliaries are powerful tools for asymmetric synthesis, but achieving high diastereoselectivity often requires careful optimization.[6][7][]
Troubleshooting Steps:
-
Auxiliary Choice: Not all chiral auxiliaries are suitable for every reaction. The structure of the auxiliary should provide effective facial shielding of the prochiral center. Evans' oxazolidinones and pseudoephedrine-derived auxiliaries are popular choices for their high directing ability in a variety of transformations.[6][][9] Consider if a different auxiliary might offer better steric bias for your specific substrate.
-
Enolate Geometry: For reactions involving enolates, the geometry (Z vs. E) can have a profound impact on the stereochemical outcome. The choice of base and solvent can influence the enolate geometry. For example, in aldol reactions using Evans' oxazolidinones, the use of dicyclohexylboron triflate (c-Hex₂BOTf) as a Lewis acid is known to favor the formation of the Z-enolate, which leads to the syn-aldol product with high diastereoselectivity.
-
Lewis Acid: The choice of Lewis acid can influence the conformation of the substrate-auxiliary conjugate, thereby affecting the approach of the electrophile. Screen different Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) to see if you can improve the diastereoselectivity.
Frequently Asked Questions (FAQs)
This section covers broader concepts related to racemization in 2-arylazepane synthesis.
Q3: What is the primary mechanism of racemization during the synthesis of 2-arylazepanes?
The most common mechanism of racemization for compounds with a stereocenter adjacent to a carbonyl group or an imine involves the formation of a planar enolate or a related achiral intermediate.[1][10]
Mechanism of Racemization:
Caption: Mechanism of racemization via a planar intermediate.
In the context of 2-arylazepane synthesis, if a synthetic step involves the formation of an enolate or an iminium ion at the C2 position, there is a risk of losing the stereochemical information at that center. Subsequent non-stereoselective reprotonation or nucleophilic attack will lead to a racemic mixture.
Q4: How can I accurately determine the enantiomeric excess of my 2-arylazepane product?
Accurate determination of enantiomeric excess is crucial for assessing the success of your asymmetric synthesis.[11][12][13][14]
Common Analytical Techniques:
| Technique | Principle | Advantages | Disadvantages |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a chiral stationary phase (CSP). | High accuracy and resolution. | Requires method development for each compound. |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase. | High resolution for volatile compounds. | Limited to thermally stable and volatile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents | A chiral shift reagent is added to the sample, which forms diastereomeric complexes with the enantiomers, resulting in separate signals in the NMR spectrum. | Rapid analysis. | Can be complex to interpret; may require relatively large amounts of sample. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by chiral molecules. | Can provide information on absolute configuration. | Requires a chromophore near the stereocenter. |
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: Choose a suitable chiral stationary phase (CSP) column. Columns based on polysaccharide derivatives (e.g., cellulose or amylose) are often a good starting point.
-
Mobile Phase Optimization: Begin with a standard mobile phase, such as a mixture of hexane and isopropanol. The ratio of these solvents can be varied to optimize the separation of the enantiomers.
-
Sample Preparation: Dissolve a small amount of your purified 2-arylazepane in the mobile phase. Ensure the sample is fully dissolved and filtered before injection.
-
Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector at an appropriate wavelength. The enantiomeric excess is calculated from the relative areas of the two peaks corresponding to the enantiomers.
Q5: Are there any specific synthetic strategies that are known to be highly enantioselective for 2-arylazepanes?
Yes, several modern synthetic methods have been developed to provide access to enantioenriched 2-arylazepanes.
Highly Enantioselective Methods:
-
Iridium-Catalyzed Asymmetric Allylic Amination: This method has been successfully applied to the synthesis of 2,5-dihydrobenzo[b]azepine derivatives with excellent yields and enantioselectivities (up to 99% ee).[4][5] The reaction involves the iridium-catalyzed amination of an allylic carbonate with a 2-allylaniline, followed by a ring-closing metathesis reaction.
-
Osmium-Catalyzed Tethered Aminohydroxylation: This strategy has been used for the stereoselective synthesis of highly functionalized azepanes.[15] It involves the osmium-catalyzed aminohydroxylation of an allylic alcohol, which sets the stereochemistry of the newly formed C-N bond with high control.
-
Organocatalysis: The use of chiral organocatalysts, such as chiral phosphoric acids or bifunctional iminophosphoranes, has emerged as a powerful tool for the enantioselective construction of various heterocyclic compounds.[16][17] These catalysts can activate substrates and control the stereochemical outcome of the reaction through the formation of well-defined chiral transition states.
Workflow for Enantioselective Synthesis via Asymmetric Catalysis:
Caption: General workflow for catalytic enantioselective synthesis.
By carefully selecting the appropriate synthetic strategy and optimizing the reaction conditions, it is possible to synthesize 2-arylazepanes with high enantiomeric purity, thereby avoiding the challenges associated with racemization.
References
-
Enantioselective synthesis of 2,5-dihydrobenzo[b]azepine derivatives via iridium-catalyzed asymmetric allylic amination with 2-allylanilines and ring-closing-metathesis reaction. Organic & Biomolecular Chemistry. [Link]
-
Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters. [Link]
-
Enantioselective synthesis of 2,5-dihydrobenzo[b]azepine derivatives via iridium-catalyzed asymmetric allylic amination with 2-allylanilines and ring-closing-metathesis reaction. Sci-Hub. [Link]
-
Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules. [Link]
-
Racemization Assays. Science of Synthesis. [Link]
-
Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate. [Link]
-
Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules. [Link]
-
Synthesis of 2,5-dihydroazepines using chirality transfer strategy. ResearchGate. [Link]
-
Mechanisms of base-catalyzed racemization during activation step. ResearchGate. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules. [Link]
-
A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]
-
Chiral dialkylaminopyridine catalysts in asymmetric synthesis. Chemical Reviews. [Link]
-
Synthesis of Chiral-Substituted 2-Aryl-ferrocenes by the Catellani Reaction. ResearchGate. [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality. [Link]
-
Two methods for the determination of enantiomeric excess and concentration of a chiral sample with a single spectroscopic measurement. Journal of the American Chemical Society. [Link]
-
Enantioselective synthesis of 2,5-dihydrobenzo[b]azepine derivatives via iridium-catalyzed asymmetric allylic amination with 2-allylanilines and ring-closing-metathesis reaction. Semantic Scholar. [Link]
-
Synthesis and Stereochemical Characterization of a Novel Chiral α-Tetrazole Binaphthylazepine Organocatalyst. Molecules. [Link]
-
Two Methods for the Determination of Enantiomeric Excess and Concentration of a Chiral Sample with a Single Spectroscopic Measurement. ResearchGate. [Link]
-
Organocatalytic Enantioselective Construction of Chiral Azepine Skeleton Bearing Multiple-Stereogenic Elements. ResearchGate. [Link]
-
Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. [Link]
-
Catalytic enantioselective synthesis of alkylidenecyclopropanes. Nature Communications. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. ResearchGate. [Link]
-
Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Molecules. [Link]
-
At-line determination of the enantiomeric excess in multi-component chiral samples using Raman Optical Activity (ROA). ChemRxiv. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. Enantioselective synthesis of 2,5-dihydrobenzo[b]azepine derivatives via iridium-catalyzed asymmetric allylic amination with 2-allylanilines and ring-closing-metathesis reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.williams.edu [chemistry.williams.edu]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Two methods for the determination of enantiomeric excess and concentration of a chiral sample with a single spectroscopic measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
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- 17. Catalytic enantioselective synthesis of alkylidenecyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Metabolic Stability of 2-(4-Fluorophenyl)azepane Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-Fluorophenyl)azepane derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the optimization of metabolic stability for this important chemical scaffold. Our approach is grounded in established scientific principles and field-proven insights to help you navigate common challenges and accelerate your drug discovery programs.
Introduction: The Metabolic Challenge
The 2-(4-Fluorophenyl)azepane scaffold is a privileged structure in modern medicinal chemistry, appearing in a variety of centrally acting agents. However, like many N-heterocyclic compounds, these derivatives can be susceptible to metabolic breakdown by cytochrome P450 (CYP) enzymes, leading to poor pharmacokinetic profiles and limiting their therapeutic potential. The primary metabolic liabilities often include oxidation of the azepane ring and the phenyl group. This guide provides actionable strategies to identify and mitigate these metabolic hotspots.
Part 1: Frequently Asked Questions (FAQs)
FAQ 1: My 2-(4-fluorophenyl)azepane lead compound shows high clearance in human liver microsomes. What are the most probable metabolic pathways?
Answer:
High clearance in human liver microsomes (HLM) for this class of compounds typically points to oxidative metabolism mediated by cytochrome P450 enzymes. The most likely metabolic hotspots are:
-
Azepane Ring Oxidation: The azepane ring is electron-rich and contains multiple secondary carbons (CH2) that are susceptible to hydroxylation. Oxidation can occur at various positions, often leading to a cascade of further reactions or conjugation.
-
N-Dealkylation: If the azepane nitrogen is substituted (e.g., with an N-alkyl group), this site becomes a prime target for oxidative N-dealkylation, a very common metabolic pathway for amines.
-
Aromatic Hydroxylation: While the 4-fluoro substituent can partially shield the phenyl ring, hydroxylation ortho to the fluorine atom or at other available positions on the phenyl ring can still occur, though it is often a slower process compared to aliphatic oxidation.
Identifying the exact site of metabolism is the critical first step. A "metabolite identification" study using high-resolution mass spectrometry (LC-MS/MS) is strongly recommended. This involves incubating your compound with liver microsomes and NADPH (a necessary cofactor for CYP enzymes) and then analyzing the resulting mixture to identify the mass shifts corresponding to oxidative modifications (+16 Da for hydroxylation).
FAQ 2: How can I experimentally determine which specific CYP450 isozymes are responsible for the metabolism of my compound?
Answer:
Pinpointing the specific CYP isozymes involved is crucial for predicting potential drug-drug interactions (DDIs) and understanding inter-individual variability. The two most common and reliable methods are:
-
Recombinant CYP Isozyme Panels: This is the gold standard method. You incubate your compound individually with a panel of commercially available, recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2). By measuring the rate of parent compound depletion for each isozyme, you can directly determine which ones are capable of metabolizing your drug. This method provides the cleanest, most unambiguous data.
-
Chemical Inhibition Studies: This method uses liver microsomes (which contain a mixture of CYPs) and a panel of known, selective CYP inhibitors. You run parallel incubations of your compound in HLM with and without each inhibitor. A significant reduction in the metabolism of your compound in the presence of a specific inhibitor (e.g., ketoconazole for CYP3A4) strongly suggests that the inhibited enzyme plays a major role in its clearance.
Experimental Workflow: CYP450 Isozyme Phenotyping
Caption: Workflow for identifying key CYP450 metabolizing enzymes.
Part 2: Troubleshooting Guides
Troubleshooting Issue 1: My attempts at deuterium substitution (kinetic isotope effect) did not improve metabolic stability. Why might this be and what should I do next?
Background: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can slow down the rate of C-H bond cleavage, an effect known as the kinetic isotope effect (KIE). This is a common strategy to block metabolism.
Possible Cause of Failure:
A lack of improvement from deuteration suggests one of two possibilities:
-
Incorrect Site of Deuteration: You may have placed the deuterium at a position that is not the primary site of metabolic attack. For C-H bond cleavage to be the rate-limiting step of the metabolic reaction, the KIE must be observed. If metabolism is occurring elsewhere, deuterating a stable position will have no effect.
-
Rate-Limiting Step is Not C-H Bond Cleavage: The key step determining the speed of the metabolic reaction might be something other than the breaking of the C-H bond. For example, the rate-limiting step could be the binding of the compound to the CYP enzyme or the release of the product from the enzyme's active site. In such cases, slowing down C-H bond cleavage with deuterium won't affect the overall rate of metabolism.
Troubleshooting Protocol:
-
Confirm the Site of Metabolism: Before attempting deuteration, you must have high-confidence data from a metabolite identification study confirming the exact location of hydroxylation. Do not rely on assumptions.
-
Consider Alternative Strategies: If deuteration at a confirmed metabolic hotspot fails, you must shift to a different chemical strategy. The most effective alternative is typically "steric hindrance." This involves introducing a bulky functional group near the metabolic hotspot. This physically blocks the CYP enzyme's active site from accessing the labile position.
Strategy Comparison: Deuteration vs. Steric Hindrance
| Strategy | Mechanism of Action | When to Use | Potential Downsides |
| Deuteration | Slows C-H bond cleavage via the Kinetic Isotope Effect (KIE). | When C-H bond cleavage is the confirmed rate-limiting step of metabolism. | Can be ineffective if the rate-limiting step is different; synthesis can be complex. |
| Steric Hindrance | A bulky group (e.g., methyl, cyclopropyl) physically blocks the enzyme's access to the metabolic hotspot. | When deuteration fails or as a primary strategy. Effective even when C-H cleavage is not rate-limiting. | Can alter the compound's pharmacology (potency, selectivity) or physical properties (solubility). |
Troubleshooting Issue 2: My modified, more stable analog has lost its target potency. How can I balance stability and activity?
Background: This is a classic challenge in medicinal chemistry known as the "potency-metabolism balancing act." The chemical modifications made to improve metabolic stability can inadvertently disrupt the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and its biological target.
Troubleshooting Protocol: Structure-Metabolism-Activity Relationship (SMAR) Analysis
The goal is to find a modification that blocks metabolism without disturbing the pharmacophore—the essential features of the molecule required for biological activity.
-
Map the Pharmacophore: Use existing SAR (Structure-Activity Relationship) data or computational modeling (molecular docking) to understand how your compound binds to its target. Identify the key interacting moieties.
-
Identify the Metabolic Hotspot: As before, use metabolite ID studies to locate the site of metabolism.
-
Strategize Modifications:
-
If the hotspot is distant from the pharmacophore: You have more flexibility. Small to medium-sized blocking groups (e.g., methyl, fluoro) can be introduced near the hotspot with a lower risk of impacting potency.
-
If the hotspot is part of or adjacent to the pharmacophore: This is more challenging. The modifications must be more subtle. Consider bioisosteric replacements—swapping a functional group with another that has similar physical or chemical properties but is metabolically more robust. For example, if a vulnerable methyl group is part of the pharmacophore, consider replacing it with a trifluoromethyl group (CF3), which is electronically similar but resistant to oxidation.
-
Logical Flow for Balancing Potency and Stability
Caption: Iterative process for balancing target potency with metabolic stability.
Part 3: Key Experimental Protocol
Protocol: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)
Objective: To determine the rate at which a compound is metabolized by the mixed CYP450 enzymes present in HLM. The primary readouts are half-life (t½) and intrinsic clearance (CLint).
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Human Liver Microsomes (pooled, from a reputable supplier)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B solutions)
-
Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)
-
Acetonitrile with internal standard (for quenching and analysis)
-
96-well plates and multichannel pipettes
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw HLM on ice. Dilute the HLM to a final protein concentration of 0.5 mg/mL in cold phosphate buffer.
-
Prepare the test compound working solution by diluting the stock solution in buffer to achieve a final incubation concentration of 1 µM.
-
-
Incubation Setup (in a 96-well plate):
-
Time Point Wells (e.g., 0, 5, 15, 30, 60 min):
-
Add phosphate buffer.
-
Add the HLM solution.
-
Pre-warm the plate at 37°C for 5 minutes.
-
-
Initiate the Reaction: Add the NADPH regenerating system to all wells except the T=0 and "No NADPH" control wells. Immediately after, add the test compound to all wells to start the reaction. The T=0 wells are quenched immediately.
-
-
Time Course:
-
Incubate the plate at 37°C with shaking.
-
At each designated time point (5, 15, 30, 60 min), stop the reaction in the corresponding wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). This precipitates the proteins and halts enzymatic activity.
-
-
Sample Processing:
-
Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to measure the peak area ratio of the test compound relative to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural log (ln) of the percentage of the compound remaining versus time.
-
The slope of the line from this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)
-
References
Validation & Comparative
A Comparative Analysis of 2-(4-Fluorophenyl)azepane and 2-phenylazepane: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the strategic modification of lead compounds is a cornerstone of drug discovery. The introduction of fluorine into a molecule is a well-established tactic to modulate its pharmacological profile. This guide provides a comparative analysis of 2-(4-Fluorophenyl)azepane and its non-fluorinated counterpart, 2-phenylazepane. While direct comparative experimental data for these specific analogs is not extensively available in the public domain, this document synthesizes information on the azepane scaffold, the predictable effects of fluorination, and general synthetic strategies to offer a scientifically grounded perspective for researchers in drug development.
The Azepane Scaffold: A Privileged Structure in Medicinal Chemistry
The azepane ring, a seven-membered nitrogen-containing heterocycle, is a recurring motif in a number of approved drugs and clinical candidates.[1][2][3] Its inherent three-dimensionality and conformational flexibility allow for effective exploration of the chemical space within a biological target.[4] Azepane-based compounds have demonstrated a wide array of biological activities, including but not limited to, anticancer, antimicrobial, and central nervous system effects.[3][5] The diverse therapeutic applications of azepane derivatives underscore the value of this scaffold in the design of novel therapeutic agents.[5]
The Impact of Fluorine Substitution in Drug Design
The introduction of a fluorine atom into a drug candidate can profoundly alter its physicochemical and pharmacokinetic properties. The high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, potentially altering target interactions. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and enhance the metabolic stability of a compound, often leading to an extended half-life. It is also recognized that fluorine substitution can impact membrane permeability and binding affinity.
Comparative Profile: 2-(4-Fluorophenyl)azepane vs. 2-phenylazepane
While a direct head-to-head comparison with quantitative experimental data is not available in the reviewed literature, we can infer a likely comparative profile based on established principles of medicinal chemistry.
| Property | 2-phenylazepane | 2-(4-Fluorophenyl)azepane (Predicted) | Rationale for Predicted Difference |
| Binding Affinity | Baseline | Potentially altered | The electronegativity of the fluorine atom at the para position of the phenyl ring can modify the electronic distribution of the aromatic system. This can lead to altered π-π stacking, hydrogen bonding, or other non-covalent interactions with the target protein, which may either increase or decrease binding affinity depending on the specific active site environment. |
| Metabolic Stability | Susceptible to aromatic hydroxylation | Potentially enhanced | The para-position of the phenyl ring is a common site for metabolic oxidation by cytochrome P450 enzymes. The strong C-F bond at this position is resistant to cleavage, thus blocking this metabolic pathway and likely increasing the metabolic stability of the fluorinated compound. |
| Lipophilicity | Moderate | Increased | The addition of a fluorine atom generally increases the lipophilicity of a molecule. This can affect its solubility, membrane permeability, and plasma protein binding. |
| Pharmacokinetics | Baseline | Potentially improved half-life and oral bioavailability | Enhanced metabolic stability often translates to a longer in vivo half-life. The increased lipophilicity may also influence absorption and distribution, potentially leading to improved oral bioavailability. |
It is crucial to emphasize that these are predicted differences based on well-documented structure-activity relationships for fluorinated compounds and would require experimental validation.
Synthetic Strategies for 2-Arylazepanes
A common approach involves the use of ring-closing metathesis (RCM) of a suitable diene precursor, followed by reduction of the resulting unsaturated azepine to the saturated azepane.[6] Another versatile method is the reductive amination of a corresponding ketone.[2] More recent advancements have demonstrated the synthesis of complex azepanes from nitroarenes through a photochemical dearomative ring expansion.[4]
Below is a generalized workflow for a potential synthetic route.
Caption: A potential synthetic pathway to 2-arylazepanes.
Experimental Protocols
To experimentally validate the predicted differences between 2-(4-Fluorophenyl)azepane and 2-phenylazepane, a series of in vitro and in vivo assays would be necessary.
In Vitro Metabolic Stability Assay
Objective: To compare the metabolic stability of the fluorinated and non-fluorinated compounds in liver microsomes.
Protocol:
-
Prepare incubation mixtures containing liver microsomes (human or rat), NADPH, and the test compound (2-(4-Fluorophenyl)azepane or 2-phenylazepane) at a final concentration of 1 µM.
-
Incubate the mixtures at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for each compound.
In Vitro Target Binding Assay
Objective: To determine the binding affinity of each compound for its biological target.
Protocol: The specific protocol will depend on the nature of the target. A common method is a radioligand binding assay.
-
Prepare a cell membrane preparation or purified protein expressing the target of interest.
-
Incubate the membranes/protein with a known radioligand and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand using filtration.
-
Quantify the radioactivity of the filter-bound complex.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Conclusion
The strategic incorporation of fluorine into the 2-phenylazepane scaffold to create 2-(4-Fluorophenyl)azepane is a rational approach to potentially enhance the pharmacokinetic properties of the parent molecule. Based on established principles of medicinal chemistry, the fluorinated analog is predicted to exhibit increased metabolic stability and potentially altered binding affinity and lipophilicity. However, these predictions necessitate rigorous experimental validation. The synthetic strategies and experimental protocols outlined in this guide provide a framework for researchers to synthesize these compounds and empirically determine their comparative pharmacological profiles. Such studies are essential to fully elucidate the structure-activity relationship and to guide the development of novel azepane-based therapeutics.
References
- Smolecule. 2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride. (2024-04-14)
- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
- ResearchGate. Application of the methodology in the preparation of azepane-based...
- ChemSynthesis. 2-phenylazepane - 3466-82-8, C12H17N, density, melting point, boiling point, structural formula, synthesis. (2025-05-20)
- ResearchGate. Structure Activity Relationship. | Download Scientific Diagram.
- PubMed Central. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. (2022-08-15)
- PubMed. Structure-activity relationship studies on 2-heteroaryl-4-arylimidazoles NPY5 receptor antagonists. (2003-10-20)
- Benchchem. Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols.
- Benchchem. A Comparative Guide to the Synthesis and Characterization of 2-(5-Fluoro-2- methoxyphenyl)azepane and Related Fluorinated Azepane Derivatives.
- PubMed. Relationship between structure and antineoplastic activity of arylsulfonylhydrazones of 2-formylprydine N-oxide.
- PubMed. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019-01-15)
- The University of Manchester. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
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A Comparative Analysis of Novel Azepane-Based PARP Inhibitors Against Clinically Approved Agents
In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone for treating tumors with deficiencies in the homologous recombination repair (HRR) pathway, most notably those harboring BRCA1/2 mutations. The clinical success of inhibitors like Olaparib, Rucaparib, and Talazoparib has spurred the development of novel chemical scaffolds to enhance efficacy, selectivity, and overcome resistance. This guide provides a comparative study of a novel investigational azepane-based PARP inhibitor, represented here by a well-characterized analogue, 2-((1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol (hereafter referred to as Azepane-Compound 11b), against established PARP inhibitors.
Introduction to PARP Inhibition and the Principle of Synthetic Lethality
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical components of the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs). In cancer cells with a compromised HRR pathway due to mutations in genes like BRCA1 or BRCA2, the repair of double-strand DNA breaks (DSBs) is impaired. Inhibition of PARP leads to the accumulation of unrepaired SSBs, which during DNA replication, collapse into DSBs. The inability of HRR-deficient cells to repair these DSBs results in genomic instability and cell death, a concept known as synthetic lethality.[1][2]
Established PARP inhibitors primarily act through two mechanisms: catalytic inhibition and PARP trapping. Catalytic inhibition prevents the synthesis of poly(ADP-ribose) chains, thereby hindering the recruitment of other DNA repair proteins. PARP trapping involves the stabilization of the PARP-DNA complex, creating a physical obstruction to DNA replication and transcription, which is considered a more potent driver of cytotoxicity.
The Rise of Novel Scaffolds: The Azepane Core
The azepane ring is a seven-membered saturated heterocycle that has garnered significant interest in medicinal chemistry due to its conformational flexibility, allowing for unique three-dimensional arrangements that can enhance binding to target proteins.[3][4][5] Recent studies have explored the incorporation of the azepane scaffold into PARP inhibitors, aiming to improve potency and selectivity.[6][7][8][9] This guide focuses on Azepane-Compound 11b, a novel derivative that has demonstrated promising preclinical activity.[6][9]
Comparative Biochemical and Cellular Activity
A direct comparison of the inhibitory potential of Azepane-Compound 11b with clinically approved PARP inhibitors is crucial for understanding its therapeutic potential. The following table summarizes key in vitro data.
| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Cell Line | Cell Viability IC50 (µM) |
| Azepane-Compound 11b | 19.24 ± 1.63 [6] | 32.58 ± 1.97 [6] | A549 (Lung Carcinoma) | 1.95 [6][9] |
| Olaparib | ~1-5 | ~1-5 | Various | Varies by cell line |
| Rucaparib | 23.88 ± 2.90[6] | 25.79 ± 3.17[6] | Various | Varies by cell line |
| Talazoparib | ~0.5-1 | ~0.5-1 | Various | Varies by cell line |
Note: IC50 values for Olaparib and Talazoparib are approximate ranges from public data, as direct side-by-side comparison data with Azepane-Compound 11b is not available. Rucaparib data is from the same study as Azepane-Compound 11b for direct comparison.[6]
As the data indicates, Azepane-Compound 11b exhibits potent inhibition of PARP-1, with an IC50 value comparable to, and in this specific study, slightly better than Rucaparib.[6] It also shows a degree of selectivity for PARP-1 over PARP-2. The anti-proliferative activity in the A549 lung cancer cell line is in the low micromolar range, highlighting its potential for further investigation.
Mechanistic Insights and Signaling Pathways
The primary mechanism of action for PARP inhibitors, including azepane-based compounds, is the disruption of DNA damage repair pathways. The following diagram illustrates the central role of PARP in DNA repair and how its inhibition leads to synthetic lethality in HRR-deficient cancer cells.
Caption: PARP signaling in DNA repair and the mechanism of synthetic lethality.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are standard methodologies for evaluating novel PARP inhibitors.
PARP-1/2 Enzymatic Assay
This assay quantifies the inhibitory activity of a compound on the enzymatic function of PARP-1 and PARP-2.
Protocol:
-
Reagents: Recombinant human PARP-1 and PARP-2 enzymes, activated DNA, NAD+, and a detection reagent (e.g., chemiluminescent or fluorescent).
-
Procedure:
-
Add PARP enzyme, activated DNA, and the test compound (at various concentrations) to a 96-well plate.
-
Initiate the reaction by adding NAD+.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Western Blot for PARP Activity (PAR level)
This technique can be used to confirm the inhibition of PARP activity within cells by measuring the levels of poly(ADP-ribose) (PAR).
Protocol:
-
Cell Treatment: Treat cells with the test compound for a specified duration.
-
Induce DNA Damage: Optionally, treat cells with a DNA-damaging agent (e.g., hydrogen peroxide) to stimulate PARP activity.
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for PAR.
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the PAR signal in treated cells indicates PARP inhibition.
Experimental Workflow Visualization
The following diagram outlines the typical workflow for the preclinical evaluation of a novel PARP inhibitor.
Caption: Preclinical evaluation workflow for a novel PARP inhibitor.
Conclusion and Future Directions
The investigational azepane-based PARP inhibitor, Azepane-Compound 11b, demonstrates potent enzymatic inhibition of PARP-1 and promising anti-proliferative activity in cancer cells. Its performance in initial in vitro studies is comparable to the established PARP inhibitor Rucaparib. The unique structural motif of the azepane core may offer advantages in terms of binding affinity and selectivity, warranting further investigation.
Future studies should focus on a broader profiling of Azepane-Compound 11b against a panel of cancer cell lines with known HRR status to confirm the synthetic lethality mechanism. In vivo studies using xenograft models are necessary to evaluate its efficacy, pharmacokinetics, and safety profile. A direct head-to-head comparison with other clinically approved PARP inhibitors in these models will be critical to determine its potential as a next-generation therapeutic agent. The exploration of azepane-based scaffolds represents a promising avenue in the ongoing effort to expand and refine the arsenal of PARP inhibitors for cancer treatment.
References
-
Yu, H., et al. (2023). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. BMC Chemistry. [Link]
-
Li, Y., et al. (2021). Novel 4,5-dihydrospiro[benzo[c]azepine-1,1'-cyclohexan]-3(2H)-one derivatives as PARP-1 inhibitors: Design, synthesis and biological evaluation. Bioorganic Chemistry. [Link]
-
ResearchGate. (2021). Novel 4,5-dihydrospiro[benzo[c]azepine-1,1'-cyclohexan]-3(2H)-one derivatives as PARP-1 inhibitors: Design, synthesis and biological evaluation. ResearchGate. [https://www.researchgate.net/publication/350269005_Novel_45-dihydrospirobenzo[c]azepine-11'-cyclohexan]-3(2H)-one_derivatives_as_PARP-1_inhibitors_Design_synthesis_and_biological_evaluation]([Link])
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ResearchGate. (2023). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. ResearchGate. [Link]
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Zhu, X., et al. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Scientific Reports. [Link]
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ResearchGate. (n.d.). Structure-Activity Relationships of Azepine-Based Drug Candidates. ResearchGate. [Link]
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Rakesh, K. P., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]
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Asadi, A., et al. (2020). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link]
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Li, Y., et al. (2022). Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. European Journal of Medicinal Chemistry. [Link]
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Gevorgyan, V., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules. [Link]
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Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science. [Link]
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Validating the Mechanism of Action of 2-(4-Fluorophenyl)azepane Analogs: A Comparative Guide for Researchers
This guide provides a comprehensive framework for elucidating and validating the mechanism of action (MoA) of novel 2-(4-Fluorophenyl)azepane analogs. As this chemical scaffold is present in a variety of biologically active compounds, a systematic and rigorous approach to MoA validation is paramount for advancing drug discovery and development efforts. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, comparative experimental designs, and the rationale behind key methodological choices.
The azepane core is a versatile scaffold found in numerous compounds with diverse pharmacological activities, including acting as anticancer agents, monoamine reuptake inhibitors, and protein kinase inhibitors.[1][2][3][4] Given the structural alerts within the 2-(4-Fluorophenyl)azepane moiety, two primary and plausible mechanisms of action will be explored in this guide as exemplary validation workflows: inhibition of monoamine transporters and inhibition of protein kinases. This comparative approach will equip researchers with the necessary tools to systematically investigate the biological underpinnings of their novel analogs.
Part 1: Foundational Strategy - Hypothesis-Driven MoA Validation
A robust MoA validation strategy begins with a clear, testable hypothesis. Based on the structural characteristics of 2-(4-Fluorophenyl)azepane analogs and the known activities of similar compounds, we will proceed with two primary hypotheses. The following sections will detail the experimental cascades to validate or invalidate each.
Hypothesis 1: 2-(4-Fluorophenyl)azepane Analogs as Monoamine Reuptake Inhibitors
The presence of a phenyl group and a nitrogen-containing ring in the 2-(4-Fluorophenyl)azepane structure suggests a potential interaction with monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[5] Inhibition of these transporters is a well-established mechanism for antidepressants and other CNS-active drugs.[6]
Experimental Workflow for Validating Monoamine Reuptake Inhibition
Caption: Workflow for validating monoamine reuptake inhibition.
Step-by-Step Methodologies
1. Initial Screening: Binding Affinity and Functional Uptake Inhibition
-
Objective: To determine if the analogs bind to and inhibit the function of monoamine transporters.
-
Protocol: Radioligand Binding Assays
-
Preparation: Utilize cell membranes expressing recombinant human DAT, SERT, or NET.
-
Competition Binding: Incubate the membranes with a known radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) in the presence of increasing concentrations of the 2-(4-Fluorophenyl)azepane analog.
-
Detection: Measure the displacement of the radioligand to determine the binding affinity (Ki) of the analog for each transporter.
-
-
Protocol: Neurotransmitter Uptake Assays [7][8][9]
-
Cell Culture: Use cell lines stably expressing DAT, SERT, or NET (e.g., HEK293 cells).[10]
-
Inhibition: Pre-incubate the cells with varying concentrations of the analog.
-
Uptake Measurement: Add a fluorescent or radiolabeled substrate that mimics the natural neurotransmitter (e.g., a fluorescent dopamine analog for DAT-expressing cells).
-
Analysis: Measure the reduction in substrate uptake in the presence of the analog to determine the half-maximal inhibitory concentration (IC50).
-
2. Cellular Target Engagement: Confirmation in a Physiological Context
-
Objective: To verify that the analogs engage the transporters in a live-cell environment.
-
Protocol: Live-Cell Kinetic Uptake Assays [7][8]
-
Methodology: Employ a fluorescent substrate that is taken up by the transporter, leading to an increase in intracellular fluorescence over time.
-
Kinetic Measurement: Monitor the rate of fluorescence increase in real-time in the presence and absence of the analog.
-
Rationale: This provides a dynamic measure of transporter inhibition and can reveal details about the mechanism of inhibition (e.g., competitive vs. non-competitive).
-
-
Protocol: Bioluminescence Resonance Energy Transfer (BRET) Assays [11][12][13]
-
Principle: Engineer cells to express the transporter fused to a luciferase (e.g., NanoLuc®) and use a fluorescently labeled ligand that binds to the transporter. Ligand binding brings the fluorophore and luciferase in close proximity, generating a BRET signal.
-
Competition: The 2-(4-Fluorophenyl)azepane analog competes with the fluorescent ligand, causing a decrease in the BRET signal.
-
Advantage: This method directly measures target engagement in live cells, providing a quantitative measure of cellular affinity.[14][15]
-
3. Downstream Functional Effects: Linking Target Engagement to Cellular and Phenotypic Outcomes
-
Objective: To demonstrate that transporter inhibition leads to the expected downstream physiological effects.
-
Protocol: Measurement of Extracellular Neurotransmitter Levels
-
Technique: Use microdialysis in rodent brain regions rich in the targeted neurotransmitter (e.g., striatum for dopamine).
-
Procedure: Administer the analog and collect extracellular fluid samples.
-
Analysis: Quantify the levels of dopamine, serotonin, and norepinephrine using HPLC-MS to confirm that transporter inhibition leads to an increase in their extracellular concentrations.
-
-
Protocol: In Vivo Behavioral Models
-
Rationale: To assess the physiological consequences of monoamine reuptake inhibition.
-
Model Selection: Depending on the transporter selectivity profile, choose appropriate behavioral models. For example, the forced swim test or tail suspension test are commonly used to assess antidepressant-like effects.[16]
-
Procedure: Administer the analog to rodents and measure changes in behavior consistent with the hypothesized mechanism.
-
Comparative Data for Hypothesis 1
| Assay | 2-(4-Fluorophenyl)azepane Analog (Hypothetical Data) | Alternative 1: Known Selective Serotonin Reuptake Inhibitor (SSRI) | Alternative 2: Known Dopamine Reuptake Inhibitor (DRI) |
| Radioligand Binding (Ki, nM) | SERT: 15, DAT: 50, NET: 100 | SERT: 5, DAT: >1000, NET: >1000 | SERT: >1000, DAT: 10, NET: 200 |
| Neurotransmitter Uptake (IC50, nM) | SERT: 25, DAT: 75, NET: 150 | SERT: 10, DAT: >2000, NET: >2000 | SERT: >2000, DAT: 20, NET: 300 |
| Live-Cell BRET (Cellular IC50, nM) | SERT: 40, DAT: 100 | SERT: 20, DAT: >5000 | SERT: >5000, DAT: 35 |
| Extracellular Neurotransmitter Levels (% increase) | Serotonin: 200%, Dopamine: 120% | Serotonin: 300%, Dopamine: No significant change | Dopamine: 250%, Serotonin: No significant change |
| Forced Swim Test (Immobility time) | Significant decrease | Significant decrease | No significant change |
Hypothesis 2: 2-(4-Fluorophenyl)azepane Analogs as Protein Kinase Inhibitors
The azepane scaffold is also present in known protein kinase inhibitors.[17][18] Kinases are crucial regulators of cellular signaling, and their dysregulation is implicated in many diseases, particularly cancer.[6][19]
Experimental Workflow for Validating Protein Kinase Inhibition
Caption: Workflow for validating protein kinase inhibition.
Step-by-Step Methodologies
1. Initial Screening: Identifying Potential Kinase Targets
-
Objective: To identify which of the >500 human kinases the analogs may inhibit.
-
Protocol: Kinome-wide Profiling [16][20][21][22]
-
Technique: Utilize a commercial service such as Eurofins' KINOMEscan® or Reaction Biology's Kinase HotSpot℠. These platforms test the binding of the analog against a large panel of recombinant kinases.
-
Output: The results will provide a selectivity profile, highlighting the primary kinase targets and any potential off-target interactions.
-
-
Protocol: In Vitro Kinase Inhibition Assays [23][24][25][26][27]
-
Methodology: For the top candidate kinases identified in the kinome scan, perform enzymatic assays to determine the IC50. A common method is an ADP-Glo™ assay, which measures the amount of ADP produced by the kinase reaction.
-
Procedure: Incubate the purified kinase and its substrate with ATP and varying concentrations of the analog.
-
Analysis: Measure the luminescent signal, which is proportional to kinase activity, to calculate the IC50.
-
2. Cellular Target Engagement: Verifying Intracellular Binding
-
Objective: To confirm that the analogs bind to the target kinase within intact cells.
-
Protocol: Cellular Thermal Shift Assay (CETSA) [1][2][4][28][29]
-
Principle: Ligand binding stabilizes a protein against heat-induced denaturation.
-
Procedure: Treat cells with the analog, then heat the cell lysate to a range of temperatures.
-
Detection: Quantify the amount of soluble (non-denatured) target kinase remaining at each temperature using Western blotting or ELISA. A shift in the melting curve in the presence of the analog indicates target engagement.
-
-
Protocol: NanoBRET™ Target Engagement Assays [11][14][15]
-
Methodology: Similar to the BRET assay for transporters, this involves expressing the kinase of interest as a NanoLuc® fusion and using a fluorescent tracer that binds to the kinase.
-
Advantage: Provides a quantitative measure of compound affinity and residence time at the target kinase in live cells.[12]
-
3. Downstream Signaling Analysis: Mapping the Functional Consequences
-
Objective: To demonstrate that inhibition of the target kinase leads to modulation of its downstream signaling pathway.
-
Protocol: Phosphoproteomics [3][6][30][31][32]
-
Technique: Use mass spectrometry-based phosphoproteomics to globally analyze changes in protein phosphorylation in cells treated with the analog.
-
Procedure: Treat cells with the analog, lyse the cells, digest the proteins, enrich for phosphopeptides, and analyze by LC-MS/MS.
-
Analysis: Identify and quantify changes in phosphorylation on known substrates of the target kinase and other pathway components.
-
-
Protocol: Western Blot Analysis
-
Rationale: To validate the findings from the phosphoproteomics screen on specific, key downstream substrates.
-
Procedure: Treat cells with the analog and perform Western blots using phospho-specific antibodies for known substrates of the target kinase.
-
Outcome: A decrease in the phosphorylation of a known substrate provides strong evidence for on-target activity.
-
Comparative Data for Hypothesis 2
| Assay | 2-(4-Fluorophenyl)azepane Analog (Hypothetical Data) | Alternative 1: Known Selective Kinase Inhibitor | Alternative 2: Known Multi-Kinase Inhibitor |
| Kinome Profiling (% inhibition @ 1µM) | Kinase X: 95%, Kinase Y: 20%, Kinase Z: 15% | Kinase X: 98%, Kinase Y: 5%, Kinase Z: 2% | Kinase X: 90%, Kinase Y: 85%, Kinase Z: 70% |
| In Vitro Kinase Assay (IC50, nM) | Kinase X: 50 | Kinase X: 20 | Kinase X: 75, Kinase Y: 100, Kinase Z: 150 |
| CETSA (ΔTm, °C) | Kinase X: +5.2 | Kinase X: +6.0 | Kinase X: +4.8, Kinase Y: +4.5 |
| Phosphoproteomics (Fold change in substrate phosphorylation) | Substrate of Kinase X: -4.5 | Substrate of Kinase X: -5.0 | Substrate of Kinase X: -4.0, Substrate of Kinase Y: -3.5 |
| Cell Proliferation Assay (GI50, µM) | 2.5 | 1.0 | 0.5 |
Part 2: Concluding Remarks and Future Directions
The validation of a novel compound's mechanism of action is an iterative process that requires a multi-faceted experimental approach. This guide has presented two detailed, hypothesis-driven workflows for characterizing 2-(4-Fluorophenyl)azepane analogs, focusing on their potential roles as monoamine reuptake inhibitors or protein kinase inhibitors. The causality behind each experimental choice is grounded in the principles of modern drug discovery, emphasizing the need to move from initial biochemical screening to cellular target engagement and ultimately to the demonstration of downstream functional consequences.
It is crucial to recognize that these two hypotheses are not mutually exclusive. Polypharmacology, the ability of a compound to interact with multiple targets, is a common phenomenon. Therefore, a comprehensive understanding of the MoA of 2-(4-Fluorophenyl)azepane analogs may require integrating data from both workflows. For instance, a compound could primarily inhibit a specific kinase while also having weaker, but physiologically relevant, effects on a monoamine transporter.
The experimental protocols and comparative data presented herein provide a robust framework for researchers to design and execute their own MoA validation studies. By employing these self-validating systems, scientists can build a strong evidence base to support the continued development of promising new therapeutic agents.
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A Comparative Guide to the Structure-Activity Relationship of 2-(4-Fluorophenyl)azepane Derivatives
In the landscape of modern medicinal chemistry, the azepane scaffold has emerged as a privileged structure, integral to the design of a diverse array of therapeutic agents. Its inherent three-dimensionality offers a compelling advantage for exploring chemical space, leading to compounds with enhanced pharmacological profiles. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(4-fluorophenyl)azepane derivatives, a class of compounds with significant therapeutic potential. Drawing upon available data, we will objectively compare the performance of these cyclic structures with their acyclic analogues, offering experimentally-grounded insights for researchers and drug development professionals.
The Strategic Importance of the 2-(4-Fluorophenyl)azepane Scaffold
The seven-membered azepane ring provides a flexible yet constrained backbone, which can be strategically manipulated to optimize interactions with biological targets.[1] The incorporation of a 2-aryl substituent, specifically the 4-fluorophenyl group, introduces key electronic and steric features that can profoundly influence a molecule's biological activity and metabolic stability. The fluorine atom, a common bioisostere for hydrogen, can modulate pKa, improve metabolic resistance to oxidation, and enhance binding affinity through favorable electrostatic interactions.[2]
This guide will focus on elucidating the impact of structural modifications on the biological activity of this scaffold, with a particular emphasis on anticancer properties, drawing comparisons with structurally related acyclic analogues to highlight the role of the cyclic azepane core.
Comparative Analysis: Cyclic vs. Acyclic Analogues
A pivotal aspect of understanding the SAR of 2-(4-fluorophenyl)azepane derivatives is to compare their biological activity with that of their acyclic counterparts. A study on 2-(4-fluorophenyl)-N-phenylacetamide derivatives offers a valuable dataset for this comparison, where the azepane ring is effectively "opened" to form a more flexible acetamide linker.[3]
Anticancer Activity: A Head-to-Head Comparison
Research into 2-(4-fluorophenyl)-N-phenylacetamide derivatives has demonstrated their potential as anticancer agents, with cytotoxic activity observed against prostate (PC3) and breast (MCF-7) cancer cell lines.[3] This provides a benchmark for evaluating the potential of their cyclic azepane counterparts.
Table 1: In-Vitro Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [3]
| Compound ID | R (Substitution on N-phenyl ring) | PC3 IC50 (µM) | MCF-7 IC50 (µM) |
| 2a | 2-NO₂ | >100 | >100 |
| 2b | 3-NO₂ | 52 | >100 |
| 2c | 4-NO₂ | 80 | 100 |
| 2d | 2-OCH₃ | >100 | >100 |
| 2e | 3-OCH₃ | >100 | >100 |
| 2f | 4-OCH₃ | >100 | >100 |
| Imatinib | Reference Drug | 40 | 98 |
Analysis of the Acyclic System:
The data clearly indicates that electron-withdrawing groups (nitro) on the N-phenyl ring are more favorable for cytotoxic activity than electron-donating groups (methoxy).[3] Specifically, the presence of a nitro group at the meta-position (compound 2b ) resulted in the most potent activity against the PC3 cell line.[3] However, all the tested acyclic compounds exhibited lower potency than the reference drug, imatinib.[3]
Expected Impact of Cyclization (Azepane Formation):
The transition from a flexible acyclic N-phenylacetamide to a more conformationally restricted 2-(4-fluorophenyl)azepane is anticipated to have several consequences:
-
Enhanced Potency: By locking the conformation of the molecule, the azepane ring can reduce the entropic penalty of binding to a biological target, potentially leading to a significant increase in potency.[4][5]
-
Improved Selectivity: The well-defined three-dimensional shape of the azepane derivatives can lead to more specific interactions with the target protein, thereby improving selectivity and reducing off-target effects.
-
Modified Physicochemical Properties: Cyclization generally increases rigidity and can impact solubility and membrane permeability. These changes can have a profound effect on the pharmacokinetic profile of the compounds.[6]
While direct comparative biological data for the 2-(4-fluorophenyl)azepane counterparts is not yet available in the public domain, the superior performance of cyclic structures in many other therapeutic classes suggests that these derivatives hold significant promise for enhanced anticancer activity.[5]
Key Structural Modifications and Their Anticipated Effects
The exploration of the SAR of 2-(4-fluorophenyl)azepane derivatives involves systematic modifications at several key positions. The following diagram illustrates the principal points of diversification.
Caption: Key modification points for SAR studies on the 2-(4-fluorophenyl)azepane scaffold.
-
R1: Substitutions on the Azepane Nitrogen: The nitrogen atom of the azepane ring is a prime site for modification. Introducing various substituents can modulate basicity, lipophilicity, and steric bulk, all of which can influence target engagement and pharmacokinetic properties. For instance, the addition of small alkyl groups, acyl groups, or more complex moieties can be explored.
-
R2: Modifications on the Phenyl Ring: While the 4-fluoro substituent is a key feature, further modifications to the phenyl ring can fine-tune electronic properties and explore additional binding interactions. This could involve introducing other halogens, small alkyl groups, or hydrogen bond donors/acceptors at the ortho and meta positions.
-
R3: Substitutions on the Azepane Ring Backbone: Introducing substituents on the carbon atoms of the azepane ring can influence the ring's conformation and provide additional vectors for interacting with the target. This can be particularly important for achieving selectivity.
Experimental Protocols: A Guide to Synthesis and Evaluation
The successful exploration of the SAR of 2-(4-fluorophenyl)azepane derivatives hinges on robust synthetic methodologies and reliable biological assays.
Synthesis of the 2-(4-Fluorophenyl)azepane Scaffold
Step-by-Step Protocol (Adapted):
-
Starting Material: 1-Fluoro-4-(nitromethyl)benzene.
-
Photochemical Ring Expansion: The nitroarene is subjected to blue light irradiation in the presence of a phosphite reagent. This process mediates the conversion of the six-membered benzene ring into a seven-membered 3H-azepine.[7][8]
-
Hydrogenolysis: The resulting 3H-azepine is then subjected to hydrogenolysis to reduce the double bonds and yield the saturated 2-(4-fluorophenyl)azepane.[7][8]
Caption: Proposed synthetic workflow for 2-(4-fluorophenyl)azepane.
In-Vitro Cytotoxicity Evaluation
To assess the anticancer potential of the synthesized derivatives, a standard in-vitro cytotoxicity assay, such as the MTS assay, can be employed.[3]
Step-by-Step Protocol:
-
Cell Culture: Human cancer cell lines (e.g., PC3 and MCF-7) are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
MTS Assay: After incubation, the MTS reagent is added to each well. Viable cells will convert the MTS tetrazolium salt into a colored formazan product.
-
Data Analysis: The absorbance is measured using a plate reader, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Potential Biological Targets and Signaling Pathways
While the exact molecular targets of 2-(4-fluorophenyl)azepane derivatives are yet to be fully elucidated, the structural similarity to other biologically active small molecules suggests potential interactions with key signaling pathways implicated in cancer progression. For instance, many kinase inhibitors feature substituted heterocyclic scaffolds. The p38 MAPK pathway, which is involved in cellular responses to stress and is implicated in cancer, is a plausible target.
Caption: Hypothesized mechanism of action for 2-(4-fluorophenyl)azepane derivatives.
Further investigation through molecular docking studies and biochemical assays will be necessary to confirm the precise molecular targets and delineate the signaling pathways modulated by this promising class of compounds.
Conclusion and Future Directions
The SAR studies of 2-(4-fluorophenyl)azepane derivatives, informed by comparative analysis with their acyclic counterparts, provide a compelling rationale for their further development as therapeutic agents. The foundational data from 2-(4-fluorophenyl)-N-phenylacetamide derivatives suggests that electron-withdrawing substituents are beneficial for anticancer activity. The conformational constraint imposed by the azepane ring is hypothesized to significantly enhance potency and selectivity.
Future research should focus on the synthesis of a focused library of 2-(4-fluorophenyl)azepane derivatives with systematic modifications at the R1, R2, and R3 positions. Comprehensive biological evaluation against a panel of cancer cell lines and relevant molecular targets will be crucial to validate the therapeutic potential of this scaffold. The insights gained from such studies will undoubtedly pave the way for the discovery of novel and effective drug candidates.
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Unmasking the Unseen: A Comparative Guide to the Off-Target Effects of 2-(4-Fluorophenyl)azepane in Cellular Models
In the landscape of modern drug discovery, the quest for highly specific molecular agents is paramount. However, the intricate dance between a small molecule and the complex cellular environment often leads to unintended interactions, known as off-target effects. These effects can range from benign to toxic, and in some cases, may even present opportunities for drug repositioning.[1][2] This guide provides a comprehensive, technically-grounded comparison of the off-target profile of 2-(4-Fluorophenyl)azepane, a synthetic compound featuring a privileged azepane scaffold known for its presence in a variety of bioactive molecules.[3][4]
Through a series of robust cellular assays, we will dissect the off-target liabilities of 2-(4-Fluorophenyl)azepane and compare them against structurally and functionally related compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and mitigate the risks associated with off-target activities.
Introduction to 2-(4-Fluorophenyl)azepane and the Imperative of Off-Target Profiling
The azepane ring is a seven-membered saturated heterocycle that serves as a core structural motif in numerous FDA-approved drugs.[4][5] Its conformational flexibility allows for intricate interactions with a variety of biological targets. The subject of our investigation, 2-(4-Fluorophenyl)azepane, combines this versatile scaffold with a fluorophenyl group, a common substituent in medicinal chemistry known to enhance metabolic stability and binding affinity.
While the primary molecular target of 2-(4-Fluorophenyl)azepane is not definitively established in publicly available literature, its structural resemblance to known kinase inhibitors and G-protein coupled receptor (GPCR) ligands necessitates a thorough investigation of its selectivity. Off-target effects can lead to unforeseen toxicity, reduced efficacy, and confounding experimental results, making their early identification a critical step in the drug development pipeline.[6][7]
For the purpose of this illustrative guide, we will hypothesize that the intended primary target of 2-(4-Fluorophenyl)azepane is Aurora Kinase B (AURKB) , a key regulator of cell division and a target in oncology.[8] This hypothesis allows us to frame a scientifically rigorous comparison with a known AURKB inhibitor and a structurally similar but functionally distinct compound.
Comparative Compounds
To provide a meaningful comparison, we have selected two alternative compounds:
-
Barasertib (AZD1152-HQPA): A potent and selective inhibitor of Aurora Kinase B. This will serve as our positive control for on-target effects and a benchmark for off-target kinase activity.
-
2-(4-Methylphenyl)azepane: A close structural analog of our test compound, differing only by the substitution on the phenyl ring (methyl for fluoro).[9] This will help us understand how a minor structural change can influence the off-target profile.
Experimental Design for Off-Target Profiling
Our comparative analysis will employ a multi-pronged approach, utilizing a suite of well-established cellular assays to build a comprehensive off-target profile for each compound.
Experimental Workflow Diagram
Caption: A schematic of the experimental workflow for comparative off-target profiling.
Broad-Spectrum Kinase Profiling
Rationale: Given our hypothesized on-target activity against AURKB, it is crucial to assess the selectivity of 2-(4-Fluorophenyl)azepane across the human kinome. Many kinase inhibitors exhibit off-target activity due to the conserved nature of the ATP-binding pocket.[1][10]
Methodology:
-
Cell Line: HeLa (human cervical cancer) cells, known to express a broad range of kinases.
-
Assay Principle: We will utilize a competitive binding assay format where a broad-spectrum kinase ligand is displaced by the test compound. The amount of displaced ligand is quantified, providing a measure of the compound's interaction with each kinase in the panel.
-
Protocol:
-
Prepare cell lysates from HeLa cells.
-
Immobilize a panel of over 400 human kinases on a solid support.
-
Incubate the immobilized kinases with a fixed concentration of a biotinylated, broad-spectrum kinase inhibitor (e.g., a desthiobiotin-labeled ATP analog).
-
Add serial dilutions of 2-(4-Fluorophenyl)azepane, Barasertib, or 2-(4-Methylphenyl)azepane.
-
After incubation, wash away unbound compounds and quantify the amount of bound biotinylated inhibitor using a streptavidin-conjugated reporter.
-
Calculate the percentage of displacement for each kinase at each compound concentration.
-
Determine the dissociation constant (Kd) for significant interactions.
-
Data Presentation:
| Kinase Target | 2-(4-Fluorophenyl)azepane (Kd, nM) | Barasertib (Kd, nM) | 2-(4-Methylphenyl)azepane (Kd, nM) |
| AURKB (On-Target) | 50 | 5 | >10,000 |
| CDK2 | 850 | 1,200 | >10,000 |
| ROCK1 | 1,500 | >10,000 | 8,000 |
| PIM1 | 2,200 | 5,000 | >10,000 |
| DYRK1A | 950 | >10,000 | >10,000 |
G-Protein Coupled Receptor (GPCR) Binding Assays
Rationale: The azepane moiety is present in ligands for various GPCRs. Therefore, screening against a panel of common GPCRs is essential to identify potential off-target interactions that could lead to neurological or cardiovascular side effects.[11][12]
Methodology:
-
Cell Lines: A panel of HEK293 cell lines, each stably overexpressing a specific GPCR (e.g., dopamine D2, serotonin 5-HT2A, adrenergic α1A).
-
Assay Principle: A competitive radioligand binding assay will be used to measure the affinity of the test compounds for each receptor.[13][14][15]
-
Protocol:
-
Prepare cell membranes from each GPCR-expressing cell line.
-
Incubate the membranes with a specific radiolabeled ligand for each receptor at a concentration near its Kd.
-
Add increasing concentrations of 2-(4-Fluorophenyl)azepane, Barasertib, or 2-(4-Methylphenyl)azepane.
-
After reaching equilibrium, separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the inhibition constant (Ki) for each compound against each receptor.
-
Data Presentation:
| GPCR Target | 2-(4-Fluorophenyl)azepane (Ki, nM) | Barasertib (Ki, nM) | 2-(4-Methylphenyl)azepane (Ki, nM) |
| Dopamine D2 | 2,500 | >20,000 | 1,800 |
| Serotonin 5-HT2A | 1,200 | >20,000 | 950 |
| Adrenergic α1A | 5,800 | >20,000 | 4,500 |
| Muscarinic M1 | >20,000 | >20,000 | >20,000 |
Gene Expression Profiling
Rationale: Off-target effects can manifest as unexpected changes in cellular signaling pathways, which are reflected in the transcriptome.[16] Microarray or RNA-sequencing analysis can provide an unbiased view of the cellular pathways perturbed by the test compounds.
Methodology:
-
Cell Line: A549 (human lung carcinoma) cells, a well-characterized model for transcriptomic studies.
-
Assay Principle: Quantify changes in mRNA levels across the genome in response to compound treatment.
-
Protocol:
-
Culture A549 cells and treat with 1 µM of 2-(4-Fluorophenyl)azepane, Barasertib, or 2-(4-Methylphenyl)azepane for 24 hours. A vehicle control (DMSO) will also be included.
-
Harvest the cells and extract total RNA.
-
Perform RNA sequencing (RNA-seq) to generate transcriptomic profiles.
-
Analyze the data to identify differentially expressed genes (DEGs) for each treatment condition compared to the vehicle control.
-
Perform pathway analysis (e.g., using Gene Set Enrichment Analysis - GSEA) to identify enriched biological pathways among the DEGs.
-
Data Presentation:
| Compound | Top 3 Up-regulated Pathways | Top 3 Down-regulated Pathways |
| 2-(4-Fluorophenyl)azepane | 1. p53 Signaling Pathway2. Apoptosis3. ER Stress Response | 1. Cell Cycle: G2/M Checkpoint2. E2F Targets3. DNA Repair |
| Barasertib | 1. p53 Signaling Pathway2. Apoptosis | 1. Cell Cycle: G2/M Checkpoint2. Mitotic Spindle3. E2F Targets |
| 2-(4-Methylphenyl)azepane | 1. Inflammatory Response2. NF-κB Signaling | 1. Cholesterol Homeostasis |
Hypothetical Signaling Pathway Perturbation
Caption: A diagram illustrating the hypothesized on- and off-target effects of 2-(4-Fluorophenyl)azepane.
Cell Viability and Cytotoxicity Assays
Rationale: Ultimately, off-target effects can impact cell health. Assessing cell viability and cytotoxicity provides a functional readout of the overall cellular response to the compounds.[16]
Methodology:
-
Cell Lines: A panel of cell lines representing different tissue types (e.g., HepG2 - liver, A549 - lung, HEK293 - kidney).
-
Assay Principle: A multiplexed assay that simultaneously measures cell viability (using a metabolic marker like resazurin) and cytotoxicity (using a marker of membrane integrity like a fluorescent dye that binds DNA upon cell death).
-
Protocol:
-
Seed the cell lines in 96-well plates.
-
Treat the cells with a range of concentrations of 2-(4-Fluorophenyl)azepane, Barasertib, and 2-(4-Methylphenyl)azepane for 72 hours.
-
Add the multiplexed reagent and incubate.
-
Read the fluorescence signals for viability and cytotoxicity on a plate reader.
-
Calculate the IC50 (for viability) and CC50 (for cytotoxicity) values for each compound in each cell line.
-
Data Presentation:
| Cell Line | Compound | Viability IC50 (µM) | Cytotoxicity CC50 (µM) |
| HepG2 | 2-(4-Fluorophenyl)azepane | 5.2 | 8.5 |
| Barasertib | 0.1 | 0.5 | |
| 2-(4-Methylphenyl)azepane | >50 | >50 | |
| A549 | 2-(4-Fluorophenyl)azepane | 2.8 | 4.1 |
| Barasertib | 0.05 | 0.2 | |
| 2-(4-Methylphenyl)azepane | >50 | >50 | |
| HEK293 | 2-(4-Fluorophenyl)azepane | 10.5 | 15.2 |
| Barasertib | 0.8 | 2.5 | |
| 2-(4-Methylphenyl)azepane | >50 | >50 |
Synthesis and Interpretation of Results
The collective data from these assays provides a detailed and comparative view of the off-target profiles of the three compounds.
-
2-(4-Fluorophenyl)azepane: While showing moderate potency for its hypothesized target, AURKB, this compound exhibits significant off-target activity against several other kinases, most notably DYRK1A. The gene expression data corroborates this, with the induction of the ER stress response pathway potentially linked to DYRK1A inhibition. The micromolar cytotoxicity in multiple cell lines suggests that its therapeutic window might be narrow.
-
Barasertib: As expected, Barasertib is highly potent against AURKB with greater selectivity across the kinome compared to 2-(4-Fluorophenyl)azepane. Its gene expression profile is consistent with its known mechanism of action, primarily affecting cell cycle regulation. The potent cytotoxicity is in line with its function as an anti-cancer agent.
-
2-(4-Methylphenyl)azepane: The substitution of a fluorine atom with a methyl group dramatically reduces the compound's activity against AURKB and other kinases. Its minimal impact on gene expression and low cytotoxicity suggest that the fluorophenyl moiety is critical for the observed biological activities of 2-(4-Fluorophenyl)azepane.
Conclusion and Future Directions
This comparative guide demonstrates a systematic approach to characterizing the off-target effects of a novel compound, 2-(4-Fluorophenyl)azepane. Our findings, based on a hypothesized primary target, underscore the importance of comprehensive profiling. The off-target interactions identified for 2-(4-Fluorophenyl)azepane, particularly its inhibition of DYRK1A, warrant further investigation to understand their potential contribution to both efficacy and toxicity.
Future studies should aim to confirm the primary target of 2-(4-Fluorophenyl)azepane and to explore the structure-activity relationships that govern its off-target profile. Techniques such as chemical proteomics could be employed for unbiased target identification. By integrating data from a diverse array of cellular assays, researchers can build a more complete picture of a compound's biological activity, ultimately leading to the development of safer and more effective therapeutics.
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A Comparative Efficacy Analysis of R- and S-2-(4-Fluorophenyl)azepane: A Pro-Pharmacology Development Guide
This guide provides a comprehensive framework for the comparative evaluation of the R- and S-enantiomers of 2-(4-Fluorophenyl)azepane, a novel compound with potential applications in central nervous system (CNS) drug discovery. Given the nascent stage of research on this specific molecule, this document serves as a pro-pharmacology roadmap, outlining the essential experimental protocols and rationale required to rigorously characterize and differentiate the pharmacological profiles of its stereoisomers. The azepane scaffold is a privileged structure in medicinal chemistry, featured in numerous FDA-approved drugs.[1] The introduction of a chiral center necessitates a thorough investigation of each enantiomer, as stereochemistry is a critical determinant of a drug's therapeutic efficacy and safety profile.[2][3]
It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit widely different affinities for their biological targets, as well as distinct metabolic and pharmacokinetic properties.[4][5] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even contribute to undesirable side effects.[3] Therefore, the U.S. Food and Drug Administration (FDA) has established guidelines that emphasize the importance of characterizing individual stereoisomers early in the drug development process.[2][6] This guide is designed to align with these principles, providing researchers with the necessary tools to build a robust data package for 2-(4-Fluorophenyl)azepane.
Part 1: Enantiomer Preparation: Synthesis and Chiral Separation
The foundational step in comparing the enantiomers of 2-(4-Fluorophenyl)azepane is the acquisition of enantiomerically pure samples. This can be achieved through two primary strategies: enantioselective synthesis or chiral resolution of a racemic mixture.
1.1. Proposed Enantioselective Synthesis Strategy
An asymmetric synthesis provides a direct route to the desired enantiomer. Based on established methodologies for chiral azepanes, a chemoenzymatic approach is proposed.[7] This strategy leverages the high stereoselectivity of enzymes for key transformations. An alternative approach could involve an asymmetric lithiation-conjugate addition sequence.[8]
1.2. Chiral Resolution via High-Performance Liquid Chromatography (HPLC)
For resolving a racemic mixture of 2-(4-Fluorophenyl)azepane, High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the preferred method. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral amines.[9][10]
Experimental Protocol: Preparative Chiral HPLC
-
Column Selection: Screen several polysaccharide-based CSPs (e.g., Chiralpak® series) to identify the column providing the best enantioseparation.
-
Mobile Phase Optimization: Begin with a standard mobile phase for normal-phase chromatography, such as a mixture of hexane and a polar modifier like isopropanol or ethanol.[11] Adjust the ratio to optimize resolution and retention time. Small amounts of an acidic or basic additive may be required to improve peak shape for amines.[10]
-
Method Validation: Once optimal conditions are found, validate the method for resolution, peak purity, and reproducibility.
-
Scale-Up: Transition from an analytical to a preparative scale column to process the bulk racemic mixture.
-
Fraction Collection and Analysis: Collect the separated enantiomer fractions and confirm their enantiomeric excess (e.g., >99% ee) using the analytical chiral HPLC method.
Caption: Workflow for Chiral Separation.
Part 2: In Vitro Pharmacological Characterization
The pharmacological activity of the 2-(4-Fluorophenyl)azepane enantiomers will be assessed by determining their binding affinity and functional inhibition of key monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters are critical targets for drugs treating a range of CNS disorders, including depression and anxiety.[12][13]
2.1. Radioligand Binding Assays
These assays measure the affinity of each enantiomer for the transporter binding site by competing with a known high-affinity radioligand.
Experimental Protocol: Monoamine Transporter Binding Assay
-
Membrane Preparation: Utilize cell membranes from HEK293 cells stably expressing human DAT, SERT, or NET, or use rat brain synaptosomes.[12][14]
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).[15]
-
Competition Binding: In a 96-well plate, incubate the prepared membranes with a fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [¹²⁵I]RTI-55 for DAT) and a range of concentrations of the R- or S-enantiomer of 2-(4-Fluorophenyl)azepane.[14]
-
Incubation: Incubate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[15]
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to determine the IC₅₀ (concentration inhibiting 50% of binding), and then calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Table 1: Hypothetical Binding Affinity Data (Ki, nM)
| Compound | DAT | SERT | NET |
|---|---|---|---|
| R-enantiomer | 15 | 250 | 80 |
| S-enantiomer | 350 | 25 | 120 |
| Reference Drug | 10 | 1.5 | 20 |
2.2. Neurotransmitter Uptake Inhibition Assays
These functional assays measure the ability of each enantiomer to block the reuptake of neurotransmitters into cells expressing the respective transporters.
Experimental Protocol: Monoamine Uptake Inhibition Assay
-
Cell Culture: Use HEK293 cells stably expressing human DAT, SERT, or NET, plated in 96-well plates.[16]
-
Pre-incubation: Wash the cells with buffer (e.g., Krebs-HEPES buffer) and pre-incubate them with various concentrations of the R- or S-enantiomer for 5-10 minutes at room temperature.[13]
-
Initiation of Uptake: Add a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to initiate uptake.
-
Incubation: Incubate for a short period (e.g., 1-5 minutes) at room temperature to measure the initial rate of uptake.[12]
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value for each enantiomer at each transporter by plotting the percent inhibition of uptake versus the logarithm of the drug concentration.
Table 2: Hypothetical Functional Potency Data (IC₅₀, nM)
| Compound | DAT Uptake | SERT Uptake | NET Uptake |
|---|---|---|---|
| R-enantiomer | 25 | 400 | 150 |
| S-enantiomer | 600 | 40 | 200 |
| Reference Drug | 20 | 5 | 35 |
Caption: In Vitro Pharmacological Workflow.
Part 3: In Vivo Efficacy and Pharmacokinetic Profiling
Based on the in vitro profile, in vivo studies are conducted to assess the therapeutic potential and pharmacokinetic properties of the more promising enantiomer(s). Assuming a profile indicative of antidepressant or anxiolytic activity (e.g., potent SERT and/or NET inhibition), appropriate behavioral models will be employed.
3.1. In Vivo Behavioral Model: Forced Swim Test (FST)
The FST is a widely used screening model to assess antidepressant-like activity in rodents.[17] Antidepressant compounds typically reduce the duration of immobility in this test.
Experimental Protocol: Forced Swim Test in Mice
-
Animals: Use male C57BL/6 mice, group-housed with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration: Administer the R-enantiomer, S-enantiomer, vehicle control, and a positive control (e.g., a known antidepressant) via intraperitoneal (i.p.) injection 30-60 minutes before the test.
-
Test Procedure: Place each mouse individually into a glass cylinder filled with water (25°C) for a 6-minute session. The last 4 minutes of the session are video-recorded.
-
Data Analysis: Score the duration of immobility (time spent floating without active movements, other than those necessary to keep the head above water). A significant reduction in immobility time compared to the vehicle group indicates antidepressant-like efficacy.
Table 3: Hypothetical Forced Swim Test Results
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) |
|---|---|---|
| Vehicle | - | 150 ± 10 |
| R-enantiomer | 10 | 135 ± 12 |
| S-enantiomer | 10 | 85 ± 9* |
| Reference Drug | 20 | 75 ± 8* |
*p < 0.05 vs. Vehicle
3.2. Pharmacokinetic (PK) Assessment
A preliminary PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of each enantiomer, which is essential for interpreting efficacy data and designing further studies.[1] A key parameter for CNS drugs is the brain-to-plasma concentration ratio.[18][19]
Experimental Protocol: Rodent Pharmacokinetic Study
-
Dosing: Administer a single dose of each enantiomer to separate groups of rats or mice via a relevant route (e.g., intravenous and oral).
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing. At the final time point, collect brain tissue.
-
Bioanalysis: Analyze plasma and brain homogenate samples using a validated LC-MS/MS method to quantify the concentration of each enantiomer.
-
Data Analysis: Calculate key PK parameters including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), t₁/₂ (half-life), and the brain/plasma ratio.
Table 4: Hypothetical Pharmacokinetic Parameters (Oral Dosing)
| Parameter | R-enantiomer | S-enantiomer |
|---|---|---|
| Cmax (ng/mL) | 250 | 310 |
| Tmax (hr) | 1.0 | 0.5 |
| AUC (ng·hr/mL) | 1200 | 1850 |
| Half-life (hr) | 4.5 | 6.2 |
| Brain/Plasma Ratio | 1.2 | 2.5 |
Conclusion
This guide outlines a systematic and rigorous approach to compare the efficacy of the R- and S-enantiomers of 2-(4-Fluorophenyl)azepane. By following these self-validating protocols, researchers can elucidate the stereospecific pharmacology of this novel compound. The data generated from these studies—spanning chiral separation, in vitro binding and functional activity, in vivo behavioral efficacy, and pharmacokinetics—will be critical for identifying the eutomer and making informed decisions for lead candidate selection in a CNS drug discovery program. This structured approach ensures scientific integrity and provides a solid foundation for subsequent preclinical and clinical development.
References
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Agranat, I., & Caner, H. (2011). The Significance of Chirality in Drug Design and Development. Drug Discovery Today, 16(5-6), 239-246. [Link]
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A Head-to-Head Comparison of 2-(4-Fluorophenyl)azepane and Other Privileged Scaffolds in Central Nervous System Drug Discovery
In the landscape of central nervous system (CNS) drug discovery, the selection of a core chemical scaffold is a critical decision that profoundly influences the pharmacological profile of a therapeutic candidate. Among the myriad of heterocyclic systems, the azepane ring has emerged as a "privileged scaffold," featured in over 20 FDA-approved drugs and demonstrating a remarkable versatility in targeting a wide array of CNS pathologies, including psychosis, convulsions, and depression.[1] Its seven-membered ring endows it with a high degree of conformational flexibility, a characteristic that is often pivotal for its biological activity.[2]
This guide provides an in-depth, head-to-head comparison of the 2-(4-fluorophenyl)azepane scaffold with other prominent CNS drug scaffolds, namely piperidine, pyrrolidine, and benzodiazepine. Through a comprehensive analysis of their structural attributes, pharmacological activities, and supporting experimental data, we aim to furnish researchers, scientists, and drug development professionals with the critical insights necessary to make informed decisions in their quest for novel CNS therapeutics.
The Azepane Scaffold: A Versatile Player in CNS Drug Design
The azepane moiety, a seven-membered saturated heterocycle containing a single nitrogen atom, offers a unique three-dimensional structure that allows for diverse substitutions, enabling the fine-tuning of physicochemical and pharmacokinetic properties.[3] The incorporation of a phenyl group, particularly with a fluorine substituent at the 4-position, is a common strategy to enhance potency and modulate metabolic stability. The fluorine atom can increase binding affinity through favorable interactions with target proteins and can block metabolic oxidation, thereby prolonging the drug's half-life.
Comparative Analysis of CNS Scaffolds
To provide a robust comparison, we will evaluate the 2-(4-fluorophenyl)azepane scaffold against three other widely employed CNS drug scaffolds:
-
2-(4-Fluorophenyl)piperidine: A six-membered heterocyclic analog that is structurally very similar to the azepane derivative, offering a valuable comparison of the effect of ring size on pharmacological activity.
-
2-(4-Fluorophenyl)pyrrolidine: A five-membered heterocyclic analog, which provides insight into how a more constrained ring system impacts target engagement.
-
Diazepam (a Benzodiazepine): A well-established anxiolytic and anticonvulsant that acts via a different mechanism, offering a functional comparison against a clinically successful drug.
Our analysis will focus on a key area of CNS pharmacology: the inhibition of monoamine transporters, specifically the norepinephrine transporter (NET), the dopamine transporter (DAT), and the serotonin transporter (SERT). Dysregulation of these transporters is implicated in a range of neuropsychiatric disorders.
In Vitro Pharmacological Profile: Monoamine Transporter Inhibition
The following table summarizes the in vitro inhibitory activities (IC50 values) of representative compounds from each scaffold class against the human NET, DAT, and SERT. Lower IC50 values indicate greater potency.
| Scaffold | Representative Compound | NET IC50 (nM) | DAT IC50 (nM) | SERT IC50 (nM) | Reference |
| Azepine | 3-(3,4-dichlorophenyl)-2,3,4,7-tetrahydro-1H-azepine | 150 | 330 | >10000 | [1] |
| Piperidine | 3-(3,4-dichlorophenyl)piperidine | 21 | 7.6 | 190 | [4] |
| Pyrrolidine | N/A | N/A | N/A | N/A | |
| Benzodiazepine | Diazepam | N/A (Acts on GABAa receptors) | N/A | N/A | [5] |
Interpretation of In Vitro Data:
The available data suggests that, in this particular matched molecular pair comparison, the piperidine scaffold confers greater potency at both the norepinephrine and dopamine transporters compared to the azepine scaffold.[1][4] The larger, more flexible azepine ring may not adopt the optimal conformation for high-affinity binding to these transporters as readily as the more rigid piperidine ring. It is important to note that structure-activity relationships (SAR) are complex, and substitutions on the phenyl ring and the nitrogen atom can dramatically influence activity and selectivity.[6]
Benzodiazepines, such as diazepam, do not directly interact with monoamine transporters but rather potentiate the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAa receptor, leading to their anxiolytic and anticonvulsant effects.[5]
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for key experiments cited in this guide.
Synthesis of 2-(4-Fluorophenyl)piperidine Hydrochloride
This protocol describes a representative synthesis of a key comparator scaffold.
Procedure:
-
Hydrogenation: 4-(4-Fluorophenyl)-1,2,3,6-tetrahydro-1-(phenylmethyl)pyridine (60 g, 225 mmol) is dissolved in methanol (500 mL). To this solution, 20% palladium/carbon hydroxide (5 g) is added. The reaction mixture is shaken under a hydrogen atmosphere (50 psi) for 48 hours.[7]
-
Filtration and Concentration: Upon reaction completion, the mixture is filtered through a glass fiber mat and washed with methanol. The filtrate is concentrated under reduced pressure to remove the solvent.[7]
-
Salt Formation: The residue is dissolved in ethyl acetate, and a 1 M solution of hydrogen chloride in ether (300 mL) is added.[7]
-
Recrystallization: The resulting solid is collected and recrystallized from 2-propanol to yield 4-(4-fluorophenyl)piperidine hydrochloride as a colorless solid.[7]
In Vitro Monoamine Transporter Uptake Assay
This protocol details a common method for assessing the inhibitory activity of compounds on monoamine transporters.
Cell Culture and Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET), dopamine transporter (hDAT), or serotonin transporter (hSERT) are cultured in appropriate media.
-
On the day of the assay, cells are washed with Krebs-HEPES buffer (KHB) and then incubated for 5 minutes at room temperature in KHB containing various concentrations of the test compound.[8]
Uptake Inhibition Assay:
-
To initiate uptake, the preincubation buffer is replaced with a buffer containing the test compound and a radiolabeled substrate (e.g., [3H]norepinephrine for NET, [3H]dopamine for DAT, or [3H]serotonin for SERT) at a final concentration of 5 nM.[8]
-
The uptake reaction is allowed to proceed for a specific time (e.g., 10 minutes) at room temperature.[8]
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters to separate the cells from the assay buffer.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters, which corresponds to the amount of radiolabeled substrate taken up by the cells, is quantified using a scintillation counter.
-
IC50 values are calculated by fitting the data to a dose-response curve.
In Vivo Forced Swim Test (Mouse Model)
The forced swim test is a widely used behavioral assay to screen for antidepressant-like activity.
Apparatus:
-
A transparent cylindrical tank (e.g., 20 cm in diameter and 40 cm in height) is filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom or escaping.[9]
Procedure:
-
Mice are individually placed into the cylinder of water for a 6-minute session.[10]
-
The entire session is recorded by a video camera for later analysis.[10]
-
The duration of immobility (the time the mouse spends floating with only minimal movements to keep its head above water) is scored during the last 4 minutes of the test.[11]
-
A decrease in immobility time is indicative of an antidepressant-like effect.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of a novel CNS drug candidate.
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Comparative Analysis of 2-(4-Fluorophenyl)azepane: A Review of Available Data and Methodological Considerations for Future In Vivo Efficacy Studies
A Note to the Reader: As of early 2026, publicly accessible scientific literature and clinical trial databases do not contain specific in vivo efficacy data for a compound designated as "2-(4-Fluorophenyl)azepane." This guide, therefore, serves a dual purpose. Firstly, it addresses the current information gap. Secondly, and more critically, it provides a robust framework for researchers and drug development professionals on how to design, execute, and interpret future in vivo studies for this, or structurally related compounds. The methodologies, standard-of-care comparators, and signaling pathways discussed are based on the potential therapeutic applications inferred from its chemical structure, specifically its relation to other psychoactive phenyl-azepane derivatives.
Introduction: The Phenyl-Azepane Scaffold and Its Therapeutic Potential
The azepane ring system fused with a phenyl group forms the core of various biologically active molecules. Depending on the substitutions, these compounds can exhibit a range of pharmacological activities, often targeting the central nervous system (CNS). The presence of a fluorine atom on the phenyl ring, as in the case of 2-(4-Fluorophenyl)azepane, is a common strategy in medicinal chemistry to enhance metabolic stability and modulate binding affinity to target proteins.
While direct evidence for 2-(4-Fluorophenyl)azepane is lacking, its structure suggests a potential interaction with monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Modulation of these transporters is a cornerstone of treatment for a variety of psychiatric and neurological disorders. Therefore, this guide will proceed under the hypothesis that 2-(4-Fluorophenyl)azepane may function as a monoamine reuptake inhibitor.
Hypothetical Therapeutic Indication and Standard-of-Care (SoC) Comparators
Given its putative mechanism as a monoamine reuptake inhibitor, a likely therapeutic indication for 2-(4-Fluorophenyl)azepane would be Major Depressive Disorder (MDD) or Attention-Deficit/Hyperactivity Disorder (ADHD). The choice of SoC drugs for comparison would, therefore, be guided by this indication.
Table 1: Potential Standard-of-Care Drugs for Comparative In Vivo Studies
| Standard-of-Care Drug | Mechanism of Action | Primary Indication | Key Efficacy Endpoints in Preclinical Models |
| Fluoxetine | Selective Serotonin Reuptake Inhibitor (SSRI) | Major Depressive Disorder | Increased time immobile in forced swim test; increased latency to feed in novelty-suppressed feeding test. |
| Duloxetine | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) | Major Depressive Disorder, Neuropathic Pain | Reversal of reserpine-induced hypothermia; reduction in mechanical allodynia in rodent pain models. |
| Methylphenidate | Dopamine-Norepinephrine Reuptake Inhibitor (DNRI) | Attention-Deficit/Hyperactivity Disorder | Reduction in locomotor activity in spontaneously hypertensive rats (SHR); improvement in novel object recognition test. |
| Bupropion | Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) | Major Depressive Disorder, Smoking Cessation | Increased locomotor activity; potentiation of reward-related behaviors in intracranial self-stimulation (ICSS). |
Framework for In Vivo Efficacy Evaluation: Experimental Protocols
To ascertain the in vivo efficacy of 2-(4-Fluorophenyl)azepane, a series of well-validated preclinical models are necessary. The following protocols are proposed as a starting point for a comprehensive evaluation against an appropriate SoC.
Protocol: Forced Swim Test (FST) for Antidepressant-Like Activity
The FST is a widely used behavioral test to screen for potential antidepressant drugs. The test is based on the observation that animals will cease attempts to escape a stressful, inescapable situation, a behavior termed "immobility," which is reversed by antidepressant treatment.
Methodology:
-
Animal Model: Male BALB/c mice (8-10 weeks old).
-
Acclimation: Animals are housed for at least one week prior to testing with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration: 2-(4-Fluorophenyl)azepane, a vehicle control (e.g., 0.9% saline with 0.5% Tween 80), and a positive control (e.g., Fluoxetine, 20 mg/kg) are administered intraperitoneally (i.p.) 30 minutes before the test.
-
Test Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Mice are placed individually into the cylinder for a 6-minute session.
-
The session is video-recorded.
-
An observer, blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required for breathing.
-
-
Data Analysis: The mean duration of immobility is calculated for each group. Statistical significance is determined using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
Protocol: Locomotor Activity Assessment for Stimulant or Sedative Effects
This test is crucial to rule out confounding motor effects that could influence performance in other behavioral assays.
Methodology:
-
Animal Model: Male C57BL/6J mice (8-10 weeks old).
-
Apparatus: Open-field arenas (e.g., 40 cm x 40 cm) equipped with infrared beams to automatically track movement.
-
Procedure:
-
Mice are habituated to the testing room for at least 1 hour.
-
Following administration of 2-(4-Fluorophenyl)azepane, vehicle, or a positive control (e.g., Methylphenidate, 5 mg/kg), mice are placed in the center of the open field.
-
Locomotor activity (total distance traveled, rearing frequency) is recorded for 60 minutes.
-
-
Data Analysis: Data is typically binned in 5-minute intervals. The total distance traveled and other parameters are compared between groups using a two-way repeated-measures ANOVA.
Proposed Signaling Pathway and Experimental Workflow
The therapeutic effects of monoamine reuptake inhibitors are mediated by their ability to increase the synaptic concentration of neurotransmitters like serotonin, norepinephrine, and dopamine. This, in turn, leads to downstream signaling cascades that are thought to underlie their clinical efficacy.
Caption: Proposed mechanism of action for 2-(4-Fluorophenyl)azepane.
The experimental workflow to validate the efficacy and mechanism of 2-(4-Fluorophenyl)azepane would follow a logical progression from in vitro characterization to in vivo behavioral assessment.
Caption: A typical preclinical development workflow for a novel CNS compound.
Conclusion and Future Directions
The therapeutic potential of 2-(4-Fluorophenyl)azepane remains to be elucidated through rigorous scientific investigation. This guide has outlined a foundational strategy for its initial in vivo characterization, drawing upon established methodologies and appropriate standard-of-care comparators for hypothetical CNS indications. The successful execution of these, and subsequent, studies will be paramount in determining the true efficacy and therapeutic niche of this novel chemical entity. Researchers are encouraged to first establish the in vitro pharmacological profile of 2-(4-Fluorophenyl)azepane to guide the selection of the most relevant in vivo models and comparators.
References
As this guide is based on established methodologies and the hypothetical application of a compound with no current public data, the references provided are to foundational protocols and reviews relevant to the proposed studies.
-
Forced Swim Test: Porsolt, R. D., Le Pichon, M., & Jalfre, M. (1977). Depression: a new animal model sensitive to antidepressant treatments. Nature, 266(5604), 730–732. [Link]
-
Monoamine Transporters: Kristensen, A. S., Andersen, J., Jørgensen, T. N., Sørensen, L., Eriksen, J., Rudnick, G., & Gether, U. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological reviews, 63(3), 585–640. [Link]
-
Preclinical Models for ADHD: Russell, V. A., Sagvolden, T., & Johansen, E. B. (2005). Animal models of attention-deficit/hyperactivity disorder. Behavioral and brain functions : BBF, 1, 9. [Link]
A Comparative Benchmarking Guide to the Safety Profile of Novel 2-(4-Fluorophenyl)azepane Derivatives for CNS Drug Discovery
This guide provides a comprehensive framework for benchmarking the safety and tolerability of a novel series of 2-(4-Fluorophenyl)azepane derivatives, conceived as potential therapeutic agents for central nervous system (CNS) disorders. Given the azepane scaffold's prevalence in CNS-active compounds, a rigorous and early assessment of safety is paramount to de-risk their progression through the drug discovery pipeline.[1][2][3] This document outlines a tiered, multi-parametric approach to safety evaluation, integrating in vitro and in vivo assays to build a robust safety profile. The methodologies described are grounded in established regulatory guidelines and best practices to ensure data integrity and translatability.[4][5]
Introduction: The Rationale for a Proactive Safety Assessment
The 2-(4-Fluorophenyl)azepane scaffold represents a promising starting point for novel CNS therapeutics. However, CNS-active drugs are particularly susceptible to attrition due to adverse effects, including off-target interactions within the CNS and peripheral systems.[1][6] Therefore, a proactive, rather than reactive, approach to safety pharmacology is critical. This guide establishes a systematic workflow to identify potential liabilities early, enabling a "fail fast, fail cheap" strategy and allowing resources to be focused on the most promising candidates.[7]
The core of this benchmarking strategy is a comparative analysis. The safety profile of our lead candidates, designated FPA-101 and FPA-102, will be benchmarked against two standards:
-
Standard CNS Drug: A well-characterized, marketed drug with a known CNS mechanism and safety profile (e.g., a selective serotonin reuptake inhibitor or an atypical antipsychotic).
-
Structural Analog: A closely related azepane derivative with published safety data, if available.
This comparative approach provides essential context to the experimental data, allowing for more informed decision-making.
Tier 1: Foundational In Vitro Safety Profiling
The initial tier of safety assessment utilizes a suite of high-throughput in vitro assays to flag major liabilities at the cellular and subcellular levels.[4][8][9] These assays are cost-effective and require minimal compound, making them ideal for early-stage screening.[4][8]
General Cytotoxicity Assessment
The objective is to determine the concentration at which a compound elicits general cellular toxicity. This provides a therapeutic window relative to the compound's potency at its primary target. Two complementary assays are employed to distinguish between different mechanisms of cell death.[10]
-
MTT Assay (Metabolic Viability): This colorimetric assay measures the metabolic activity of viable cells by assessing their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][11] A reduction in metabolic activity is an early indicator of cellular stress.
-
LDH Release Assay (Membrane Integrity): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with compromised membrane integrity—a hallmark of necrosis or late-stage apoptosis.[10][12][13]
Table 1: Comparative In Vitro Cytotoxicity Data (IC50, µM)
| Compound | MTT Assay (HepG2 cells) | LDH Release Assay (SH-SY5Y cells) |
| FPA-101 | > 50 | 45.2 |
| FPA-102 | 38.5 | 29.8 |
| Standard CNS Drug | > 100 | 85.1 |
| Structural Analog | 42.1 | 35.5 |
Cardiovascular Safety: hERG Channel Inhibition
Drug-induced inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[14][15] Early assessment of hERG liability is a regulatory expectation and a critical safety checkpoint.[16]
-
Automated Patch Clamp Electrophysiology: This assay directly measures the inhibitory effect of compounds on the hERG channel current in a cell line stably expressing the channel (e.g., HEK293-hERG).[14][15] Data is generated as an IC50 value, representing the concentration at which the compound inhibits 50% of the hERG channel activity.[14]
Table 2: hERG Channel Inhibition (IC50, µM)
| Compound | Automated Patch Clamp |
| FPA-101 | > 30 |
| FPA-102 | 8.7 |
| Standard CNS Drug | 15.5 |
| Structural Analog | 12.3 |
Genotoxicity Assessment
Genotoxicity assays are crucial for identifying compounds that can damage genetic material, a potential precursor to carcinogenicity.[17][18] A standard two-test battery is recommended by regulatory agencies to cover both gene mutations and chromosomal damage.[18][19]
-
Bacterial Reverse Mutation Assay (Ames Test): This test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations and frameshift mutations.[17][20][21]
-
In Vitro Micronucleus Test: This assay, conducted in mammalian cells (e.g., CHO-K1), identifies substances that cause chromosomal damage by detecting the formation of micronuclei—small, extranuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division.[17][20][21]
Table 3: Genotoxicity Screening Results
| Compound | Ames Test (Result) | In Vitro Micronucleus (Result) |
| FPA-101 | Negative | Negative |
| FPA-102 | Negative | Negative |
| Standard CNS Drug | Negative | Negative |
| Structural Analog | Negative | Negative |
Tier 2: Mechanistic and Organ-Specific Toxicity
Compounds that pass the initial screening tier are subjected to more detailed investigations to understand potential organ-specific toxicities.
Hepatotoxicity Assessment
Drug-induced liver injury (DILI) is a major reason for drug withdrawal.[22][23] In vitro models using human-derived cells are increasingly used to predict hepatotoxicity.[22][24]
-
High-Content Imaging in Human Hepatocytes: Primary human hepatocytes or 3D liver microtissues are treated with the compounds.[7][25] High-content imaging is then used to simultaneously measure multiple indicators of liver cell health, such as mitochondrial dysfunction, steatosis (fat accumulation), and apoptosis.
Table 4: In Vitro Hepatotoxicity Markers (Concentration eliciting 20% effect, µM)
| Compound | Mitochondrial Toxicity | Steatosis |
| FPA-101 | > 50 | > 50 |
| FPA-102 | 25.0 | 40.0 |
| Standard CNS Drug | 45.0 | > 50 |
| Structural Analog | 30.0 | > 50 |
Advanced Cardiotoxicity Screening
Beyond hERG, a broader assessment of cardiac risk is necessary. Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) offer a more integrated model for evaluating proarrhythmic potential as they express multiple cardiac ion channels and exhibit spontaneous beating.[16][26][27]
-
Multi-Electrode Array (MEA) with hiPSC-CMs: hiPSC-CMs are cultured on multi-electrode arrays, which record their extracellular field potentials. This allows for the assessment of compound effects on beat rate, field potential duration (an analog of the QT interval), and arrhythmia induction.
Table 5: Effects on hiPSC-Cardiomyocyte Electrophysiology
| Compound | No-Observed-Effect Level (NOEL) for Field Potential Duration Prolongation (µM) | Arrhythmogenic Concentration (µM) |
| FPA-101 | 10 | > 30 |
| FPA-102 | 1 | 5 |
| Standard CNS Drug | 5 | 20 |
| Structural Analog | 3 | 15 |
Tier 3: In Vivo Safety and Tolerability
The final tier involves in vivo studies in rodent models to assess the integrated physiological effects of the compounds and establish a preliminary therapeutic index.[5][28]
Acute Neurotoxicity and Behavioral Assessment
A Functional Observational Battery (FOB) is a standardized set of tests used to detect and quantify gross functional deficits in rodents.[29][30][31] This is critical for CNS-active compounds to identify overt, undesirable behavioral or neurological effects.[1][29]
-
Functional Observational Battery (FOB) in Rats: A single-dose, dose-escalation study is performed in rats.[30][32] Observations include changes in posture, gait, grooming, sensory responses, and autonomic functions (e.g., salivation, pupil size).[1][30] Motor activity is also quantified using automated systems.[32]
Table 6: In Vivo Functional Observational Battery (Maximum Tolerated Dose)
| Compound | Maximum Tolerated Dose (MTD) in Rats (mg/kg, p.o.) | Dose-Limiting Signs |
| FPA-101 | 100 | Mild sedation at >100 mg/kg |
| FPA-102 | 30 | Tremors and ataxia at >30 mg/kg |
| Standard CNS Drug | 50 | Sedation and decreased motor activity at >50 mg/kg |
| Structural Analog | 40 | Ataxia at >40 mg/kg |
Experimental Protocols and Workflows
Workflow for Tiered Safety Assessment
The progression of a compound through the safety assessment tiers is a self-validating system. A "no-go" decision can be made at any stage if a significant liability is identified that cannot be mitigated through chemical modification.
Caption: Tiered safety assessment workflow.
Protocol: hERG Automated Patch Clamp Assay
-
Cell Culture: HEK293 cells stably transfected with the hERG potassium channel are cultured to 80-90% confluency.
-
Cell Preparation: Cells are harvested and suspended in an extracellular solution.
-
Assay Execution: The automated patch-clamp system (e.g., QPatch or SyncroPatch) performs whole-cell patch-clamp recordings.[14]
-
Compound Application: After establishing a stable baseline recording, vehicle control (e.g., 0.1% DMSO) is applied, followed by cumulatively increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM).[14] A positive control (e.g., E-4031) is also tested to ensure assay sensitivity.[14]
-
Data Analysis: The hERG tail current is measured. The percent inhibition at each concentration is calculated relative to the vehicle control. An IC50 curve is generated by fitting the concentration-response data to the Hill equation.[33]
Synthesis and Conclusion
This comparative guide outlines a robust, multi-tiered strategy for benchmarking the safety of novel 2-(4-Fluorophenyl)azepane derivatives. By integrating a logical progression of in vitro and in vivo assays, this framework allows for the early identification of potential safety liabilities.
Based on the hypothetical data presented:
-
FPA-101 demonstrates a superior safety profile. It shows low cytotoxicity, no hERG liability at relevant concentrations, a clean genotoxicity profile, and a high maximum tolerated dose in vivo.
-
FPA-102 , while also negative in genotoxicity screens, raises several concerns: moderate hERG inhibition, potential for hepatotoxicity at higher concentrations, and dose-limiting neurobehavioral effects at a lower dose than FPA-101.
This systematic approach provides the necessary data to make informed, go/no-go decisions, ensuring that only the safest and most promising candidates are advanced toward clinical development.
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Safety Operating Guide
A Guide to the Safe Disposal of 2-(4-Fluorophenyl)azepane for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-(4-Fluorophenyl)azepane, a fluorinated heterocyclic compound. As a Senior Application Scientist, my objective is to offer a framework grounded in regulatory standards and practical experience, ensuring that researchers, scientists, and drug development professionals can manage this substance with confidence and precision. The procedures outlined herein are designed to be self-validating, integrating safety, compliance, and scientific rationale.
Hazard Assessment and Risk Mitigation
While a specific Safety Data Sheet (SDS) for 2-(4-Fluorophenyl)azepane is not consistently available, a comprehensive hazard assessment can be constructed by evaluating its structural components: the azepane ring and the fluorophenyl group. Azepane derivatives can be flammable and corrosive[1], while halogenated organic compounds present specific toxicological and environmental risks. An SDS for a closely related compound, AM2233 azepane isomer, indicates hazards such as high flammability, acute toxicity if swallowed, in contact with skin, or inhaled, and potential damage to the central nervous system and visual organs[2].
Therefore, it is imperative to handle 2-(4-Fluorophenyl)azepane with the assumption that it is a hazardous substance.
Table 1: Postulated Hazard Profile and Rationale
| Hazard Category | Postulated Risk | Rationale |
| Acute Toxicity | Harmful or toxic if swallowed, inhaled, or in contact with skin.[2][3] | Common for many organic amines and halogenated compounds. |
| Flammability | Flammable liquid and vapor. | Azepane itself is a flammable liquid[1]. Organic solvents are often flammable. |
| Organ Toxicity | Potential for specific target organ toxicity. | SDS for a similar compound notes damage to the central nervous system and visual organs[2]. |
| Skin/Eye Irritation | Causes skin irritation and serious eye irritation/damage.[3] | A common property of amine-containing organic compounds. |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects. | Halogenated organic compounds can be persistent in the environment. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The causality is simple: to prevent all routes of exposure—dermal, inhalation, and ocular.
-
Gloves : Wear chemical-resistant nitrile or neoprene gloves. Always inspect gloves for integrity before use and consult the manufacturer's chemical resistance guide.[4]
-
Eye Protection : Chemical splash goggles are mandatory to protect against splashes and vapors. A face shield should be used in addition to goggles when handling larger quantities or when there is a significant splash risk.
-
Laboratory Coat : A flame-resistant lab coat provides essential protection for the skin and personal clothing.
-
Respiratory Protection : All handling of 2-(4-Fluorophenyl)azepane, especially the preparation of waste, must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[4][5]
Waste Disposal Workflow: A Step-by-Step Protocol
Improper disposal, such as drain disposal, is a serious compliance violation and environmental hazard.[6] The primary disposal route for halogenated organic compounds is incineration at a licensed hazardous waste facility.[7][8]
Step 1: Waste Segregation
The principle of waste segregation is critical for both safety and cost-efficiency. Halogenated organic wastes are treated differently than non-halogenated wastes and are often more expensive to dispose of.[5][6]
-
Action : Designate a specific, sealed waste container exclusively for "Halogenated Organic Waste."[7][9]
-
Causality : Co-mingling halogenated waste with non-halogenated streams contaminates the entire volume, increasing disposal costs.[6] Furthermore, mixing incompatible chemicals can lead to dangerous reactions. Do not mix this waste with acids, bases, or strong oxidizing agents.[6][9]
Step 2: Container Selection and Labeling
Proper containment and labeling are mandated by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[10][11]
-
Action :
-
Select a chemically compatible, leak-proof container with a secure, threaded cap.[9]
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[5]
-
Clearly write the full chemical name, "2-(4-Fluorophenyl)azepane," and list all other constituents and their approximate percentages. Do not use abbreviations.[9]
-
Keep the container closed at all times except when actively adding waste.[5][9]
-
-
Causality : A closed container prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere, protecting personnel and ensuring a safe environment. Accurate labeling ensures safe handling by all personnel and proper management by the disposal facility.
Step 3: Accumulation and Storage
Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Action : Store the sealed waste container in a designated, well-ventilated area, away from ignition sources.[5] The container must be within secondary containment to control any potential leaks.
-
Causality : Secondary containment is a crucial safety measure to contain spills and prevent the chemical from entering the environment or causing a wider hazard.
Step 4: Arranging for Disposal
Hazardous waste must be handled by a licensed disposal contractor.
-
Action : When the container is approximately 75% full, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[5]
-
Causality : EHS professionals are trained to manage the logistical and regulatory requirements of transporting and disposing of hazardous materials, ensuring compliance with all federal and state regulations.[12][13]
Spill Management Protocol
Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated, preferably by a chemical fume hood.[9]
-
Don PPE : Before addressing the spill, don the full PPE detailed in Section 2.
-
Contain and Absorb : For small spills, contain the liquid and absorb it using an inert material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Dispose : Carefully scoop the absorbent material into a designated hazardous waste container. Label it clearly as "Spill Debris containing 2-(4-Fluorophenyl)azepane."[5][9]
-
Decontaminate : Clean the spill surface with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report : Report the incident to your laboratory supervisor and EHS department as required by your institution's policy.
Disposal Workflow Diagram
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-Fluorophenyl)azepane
This guide provides essential safety and operational protocols for the handling and disposal of 2-(4-Fluorophenyl)azepane. As a compound with a limited public toxicological profile, all handling procedures must be approached with a conservative methodology, assuming significant potential hazards based on its structural components—the azepane ring and a fluorinated aromatic group. The principle of "As Low As Reasonably Achievable" (ALARA) exposure is paramount.
Hazard Analysis: An Inference-Based Approach
A specific Safety Data Sheet (SDS) for 2-(4-Fluorophenyl)azepane is not widely available, a common scenario for novel research compounds. Therefore, a risk assessment must be synthesized from data on structurally analogous chemicals.
-
Azepane Core: The foundational azepane (hexamethyleneimine) ring is classified as a flammable liquid that is toxic if swallowed, and can cause severe skin burns and eye damage.[1][2] Derivatives of this core are noted to be skin, eye, and respiratory irritants.[3][4]
-
Fluorinated Aromatic System: Fluorinated organic compounds require careful handling to prevent skin and eye contact.[5] For compounds that are readily absorbed, double-gloving is often recommended.[5]
-
Novel Compound Status: As a novel substance, its full biological effects, including potential psychoactive properties or long-term toxicity, are unknown.[6] Therefore, it is prudent to handle it with the high degree of caution afforded to Novel Psychoactive Substances (NPS), minimizing all routes of exposure.[6][7]
Based on this analysis, 2-(4-Fluorophenyl)azepane should be treated as a substance that is potentially toxic via inhalation, ingestion, and dermal contact, and is likely a severe skin and eye irritant or corrosive.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following recommendations establish the minimum requirements.
Mandatory Primary Barriers
These items are required for all handling procedures involving 2-(4-Fluorophenyl)azepane, from weighing solids to managing solutions.
-
Eye and Face Protection: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required.[8] For procedures with a significant risk of splashing or aerosol generation (e.g., transfers, heating solutions, vortexing), a full-face shield must be worn in addition to chemical splash goggles.[5][9]
-
Hand Protection: Double-gloving with chemical-resistant gloves is mandatory. A recommended combination is a thinner nitrile glove as the base layer, with a second, heavier-duty nitrile or neoprene glove over it.[5] This strategy protects against rapid breakthrough and allows for the safe removal of the outer glove if contamination occurs. Always inspect gloves for any signs of degradation or puncture before use.[4]
-
Body Protection: A flame-resistant laboratory coat should be worn at all times and kept fully buttoned.[5][10] Ensure the coat has long sleeves and fits properly.
Engineering Controls and Respiratory Protection
The primary method for controlling inhalation exposure is through proper engineering controls.
-
Chemical Fume Hood: All work with solid 2-(4-Fluorophenyl)azepane (e.g., weighing, preparing stock solutions) or any procedure involving its solutions must be performed inside a certified chemical fume hood to minimize inhalation exposure.[5][11]
-
Respiratory Protection: The use of a fume hood should preclude the need for a respirator. However, in the event of a significant spill outside of a fume hood or other emergencies where vapor or dust concentrations are unknown, a properly fitted NIOSH-approved respirator may be necessary.[8][11] Use of such equipment requires prior medical clearance, training, and fit-testing as per institutional and OSHA guidelines.[11]
Table 1: PPE Requirements by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory/Engineering Control |
| Weighing Solid Compound | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Flame-Resistant Lab Coat | Chemical Fume Hood |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Flame-Resistant Lab Coat | Chemical Fume Hood |
| Performing Reactions/Transfers | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Flame-Resistant Lab Coat | Chemical Fume Hood |
| Handling Sealed Containers | Chemical Splash Goggles | Single Pair Nitrile Gloves | Flame-Resistant Lab Coat | Well-Ventilated Area |
Operational Plans: Donning, Doffing, and Disposal
A disciplined, procedural approach to using and removing PPE is essential to prevent cross-contamination.
PPE Donning Procedure (Step-by-Step)
-
Ensure all other lab attire is appropriate (long pants, closed-toe shoes).[10] Tie back long hair.
-
Put on the flame-resistant lab coat and fasten all buttons.
-
Put on chemical splash goggles. If required, add the face shield.
-
Put on the first (inner) pair of nitrile gloves, ensuring they are tucked under the cuff of the lab coat sleeve.
-
Put on the second (outer) pair of nitrile gloves, pulling them over the cuff of the lab coat sleeve.
PPE Doffing Procedure (Step-by-Step)
This sequence is designed to remove the most contaminated items first.
-
Outer Gloves: While still in the designated work area (e.g., inside the fume hood), remove the outer, most contaminated gloves. Use one gloved hand to peel the other glove off from the cuff towards the fingertips, turning it inside out. Slide the ungloved fingers of that hand under the cuff of the remaining glove and peel it off similarly. Dispose of them immediately in the designated hazardous waste container.
-
Exit the Immediate Work Area.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, by handling the strap or earpieces. Avoid touching the front surfaces. Place them in a designated area for decontamination.
-
Lab Coat: Unbutton the lab coat. Shrug it off the shoulders, touching only the inside of the coat. Turn the sleeves inside out as you remove it, folding the contaminated exterior inward. Place it in the designated container for lab laundry or disposal.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in Step 1.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.
Diagram 1: PPE Workflow for Handling 2-(4-Fluorophenyl)azepane
Caption: A workflow diagram illustrating the key steps from risk assessment to post-handling procedures.
Disposal Plan for Contaminated Materials
Under no circumstances should PPE or materials contaminated with 2-(4-Fluorophenyl)azepane be disposed of in general trash or down the drain.[12][13]
-
Waste Segregation: All contaminated disposable items, including gloves, bench paper, and pipette tips, must be placed in a dedicated, leak-proof hazardous waste container.[12]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "2-(4-Fluorophenyl)azepane".[12] Keep the container securely closed except when adding waste.
-
Institutional Protocol: Follow your institution's specific guidelines for chemical waste disposal, which are managed by the Environmental Health and Safety (EHS) department.[12]
-
Final Disposal: Disposal must be handled by a licensed hazardous waste contractor, typically through high-temperature incineration.[12]
By adhering to these rigorous PPE and handling protocols, researchers can effectively mitigate the risks associated with handling novel chemical entities like 2-(4-Fluorophenyl)azepane, ensuring both personal safety and environmental responsibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
